molecular formula C5H6O3 B1580677 (S)-(-)-5-Hydroxymethyl-2(5H)-furanone CAS No. 78508-96-0

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Numéro de catalogue: B1580677
Numéro CAS: 78508-96-0
Poids moléculaire: 114.1 g/mol
Clé InChI: AWNLUIGMHSSXHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-erythro-ascorbate is a butenolide.

Propriétés

IUPAC Name

(2S)-2-(hydroxymethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNLUIGMHSSXHB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)O[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone for Advanced Research

Introduction: A Versatile Chiral Building Block

This compound is a multifunctional organic compound that has garnered significant attention within the scientific community. As a chiral lactone, it serves as a valuable stereospecific starting material for the synthesis of complex molecular architectures. Its structure incorporates several reactive sites—an α,β-unsaturated lactone system, a primary alcohol, and a defined stereocenter—making it a versatile precursor in asymmetric synthesis. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The compound's utility extends from the synthesis of bioactive natural products and potential antiviral agents to its use as a flavor and fragrance component.[1]

Core Chemical and Physical Properties

The unique stereochemistry and functional group arrangement of this compound dictate its physical characteristics and chemical behavior. It typically presents as a white to pale yellow solid with a low melting point, requiring controlled storage conditions to maintain its integrity.[1][2]

Molecular Structure

The fundamental structure consists of a five-membered lactone (furanone) ring with a double bond between C3 and C4. A hydroxymethyl group is attached to the chiral center at the C5 position, with the (S)-configuration defining its specific spatial arrangement.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₅H₆O₃[1][3][4]
Molecular Weight 114.10 g/mol [1][2][4][5]
CAS Number 78508-96-0[1][2][3][4]
Appearance White to pale yellow solid[1]
Melting Point 41-43 °C[1][2]
Optical Rotation [α]20/D -144° (c=1 in H₂O)[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Solubility Slightly soluble in water[6]
Storage Temperature 2-8°C[1][2]
Purity ≥ 97.5% (HPLC)[1]

Spectroscopic Profile for Structural Elucidation

Structural verification and purity assessment rely on standard spectroscopic techniques. The key expected spectral features are outlined below.

  • Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the principal functional groups. Key absorption bands are expected for the hydroxyl group (broad, ~3400 cm⁻¹), the α,β-unsaturated lactone carbonyl group (strong, ~1740-1760 cm⁻¹), and the carbon-carbon double bond (~1640 cm⁻¹). The NIST/EPA Gas-Phase Infrared Database contains reference spectra for this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is characteristic, showing distinct signals for the vinyl protons, the proton at the chiral center (C5), and the diastereotopic protons of the hydroxymethyl group.

    • ¹³C NMR : The carbon spectrum will display signals for the carbonyl carbon, the olefinic carbons, the chiral carbon (C5), and the hydroxymethyl carbon.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular weight (m/z = 114).[7] Fragmentation patterns often involve the loss of the hydroxymethyl group or other characteristic cleavages of the furanone ring.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from the reactivity of its integrated functional groups. The electrophilic nature of the lactone ring and the nucleophilicity of the hydroxyl group allow for a wide range of chemical transformations.

Key Reaction Pathways
  • Reactions at the Hydroxyl Group : The primary alcohol can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

  • Reactions of the α,β-Unsaturated Lactone : The conjugated system is susceptible to nucleophilic attack, primarily through 1,4-conjugate addition (Michael addition). This pathway is fundamental for introducing substituents at the C4 position.

  • Diastereoselective Transformations : The existing stereocenter at C5 exerts significant stereochemical control over reactions at adjacent positions, enabling highly diastereoselective syntheses. This is particularly valuable in the preparation of complex heterocyclic systems.[2][6][8]

Role as a Synthetic Precursor

This furanone is a documented starting material for several important classes of molecules:

  • Bioactive Natural Products : It has been successfully employed in the total synthesis of (+)-muscarine, a natural product with cholinergic activity.[2]

  • Antiviral Agents : It serves as a precursor in the synthesis of modified nucleosides, such as 3′-Ethynylthymidine, which are investigated for their potential as antiviral drugs.[2]

  • Saturated Heterocycles : Through diastereoselective ring-chain formation reactions, it can be converted into various partially saturated heterocycles, which are common scaffolds in medicinal chemistry.[2][6][8]

  • Pyrrolizidine Alkaloids : The compound is used in 1,3-dipolar cycloaddition reactions to synthesize pyrrolizidine alkaloid frameworks.[9]

Synthetic_Utility cluster_reactions Key Transformations cluster_products Target Molecules furanone (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone michael Michael Addition (at C4) furanone->michael Nucleophiles hydroxyl Hydroxyl Group Derivatization furanone->hydroxyl Acylation, Oxidation, etc. cyclo Cycloaddition Reactions furanone->cyclo Dipolarophiles heterocycles Saturated Heterocycles michael->heterocycles antiviral Antiviral Nucleosides hydroxyl->antiviral muscarine (+)-Muscarine cyclo->muscarine Acylation_Workflow start Dissolve Furanone in Aprotic Solvent (e.g., CH₂Cl₂) add_base Add Base (e.g., Pyridine or TEA) under N₂ atmosphere start->add_base cool Cool to 0 °C in Ice Bath add_base->cool add_acyl Add Acylating Agent (e.g., Acetic Anhydride) Dropwise cool->add_acyl react Stir at Room Temp (Monitor by TLC) add_acyl->react quench Quench with Saturated NH₄Cl (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end Characterize Product (NMR, IR, MS) purify->end

References

An In-depth Technical Guide to the Biological Activities of 2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2(5H)-Furanone derivatives, a class of α,β-unsaturated γ-lactones, are a prominent family of heterocyclic compounds with significant therapeutic potential.[1][2] These structures are prevalent in nature, found in organisms ranging from marine algae to terrestrial plants, and are also readily accessible through synthetic chemistry.[3] A notable example is the production of brominated furanones by the red algae Delisea pulchra as a chemical defense against bacterial colonization, which has catalyzed extensive research into their biological activities.[3] 2(5H)-furanone derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This technical guide provides a comprehensive overview of these activities, detailing the underlying mechanisms of action, providing step-by-step experimental protocols, and presenting quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals.

Part 1: Antimicrobial and Anti-biofilm Activity

2(5H)-Furanone derivatives have garnered significant attention for their ability to combat bacterial infections, not always through direct bactericidal action, but often by disrupting bacterial communication and virulence.[3] This anti-virulence strategy presents a promising avenue to address the growing challenge of antibiotic resistance.

Mechanism 1: Quorum Sensing (QS) Inhibition in Gram-Negative Bacteria

Quorum sensing is a cell-to-cell communication mechanism that bacteria utilize to coordinate collective behaviors, such as virulence factor production and biofilm formation, upon reaching a certain population density.[3] In many Gram-negative bacteria, like the opportunistic pathogen Pseudomonas aeruginosa, this communication is mediated by N-acyl homoserine lactone (AHL) signaling molecules.[3][4] Halogenated furanones, which are structural analogs of AHLs, can interfere with this signaling pathway.[3]

These furanone derivatives are thought to competitively bind to LuxR-type receptors, thereby preventing the native AHL signal from activating the transcription of virulence genes.[3] This disruption hinders the production of virulence factors and prevents the formation of robust biofilms, which are structured bacterial communities known for their high tolerance to conventional antibiotics.[3][5] Some studies also suggest that halogenated furanones can accelerate the turnover of the LuxR protein, further reducing the cell's ability to respond to QS signals.

QS_Inhibition cluster_gram_negative Gram-Negative Bacterium AHL_Synthase AHL Synthase (e.g., LasI) AHL_Signal AHL Signal Molecule AHL_Synthase->AHL_Signal Synthesis LuxR_Receptor LuxR-type Receptor (e.g., LasR) AHL_Signal->LuxR_Receptor Binding AHL_Receptor_Complex AHL-Receptor Complex LuxR_Receptor->AHL_Receptor_Complex Forms Virulence_Gene_Expression Virulence Gene Expression AHL_Receptor_Complex->Virulence_Gene_Expression Activates Biofilm_Formation Biofilm Formation & Virulence Factor Production Virulence_Gene_Expression->Biofilm_Formation Furanone 2(5H)-Furanone Derivative Furanone->LuxR_Receptor Competitive Inhibition

Quorum sensing inhibition by 2(5H)-furanone derivatives.

Mechanism 2: Induction of Reactive Oxygen Species (ROS) in Gram-Positive Bacteria

While QS inhibition is a key mechanism against Gram-negative bacteria, certain furanone derivatives utilize a different strategy against Gram-positive pathogens like Staphylococcus aureus. The derivative F105, which incorporates a chlorinated 2(5H)-furanone, sulfone, and l-menthol moiety, has demonstrated highly selective activity against Gram-positive bacteria. Its mechanism involves rapid penetration into the bacterial cell, where it triggers the formation of reactive oxygen species (ROS). This surge in ROS leads to widespread oxidative damage to cellular components, ultimately causing cell death.

ROS_Induction cluster_gram_positive Gram-Positive Bacterium (e.g., S. aureus) Furanone_Entry F105 Derivative Enters Cell ROS_Production Induction of Reactive Oxygen Species (ROS) Furanone_Entry->ROS_Production Oxidative_Damage Oxidative Damage to DNA, Proteins, Lipids ROS_Production->Oxidative_Damage Cell_Death Bacterial Cell Death Oxidative_Damage->Cell_Death F105 2(5H)-Furanone Derivative (F105) F105->Furanone_Entry

ROS induction in Gram-positive bacteria by F105.

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial and anti-biofilm efficacy of selected 2(5H)-furanone derivatives.

Compound/DerivativeTarget OrganismMIC (µg/mL)MBC (µg/mL)MBPC (µg/mL)Reference(s)
F105Staphylococcus aureus1040-[1][6][7]
F131S. aureus & C. albicans (mixed biofilm)--8-16[8]
Halogenated Furanones (general)Pseudomonas aeruginosa--Varies[4][5]
Sulfur-containing derivatives (F12, F15, F94)Bacillus subtilis--10[9]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Experimental Protocols: Antimicrobial Activity Assessment

This protocol utilizes the reporter strain Chromobacterium violaceum, which produces a purple pigment called violacein in a QS-dependent manner. Inhibition of violacein production without affecting bacterial growth indicates QS inhibition.[10][11][12][13]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • 2(5H)-Furanone derivative stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Prepare serial dilutions of the furanone derivative in LB broth in a 96-well plate.

  • Inoculate each well with the C. violaceum culture, adjusting the final optical density (OD₆₀₀) to approximately 0.1.

  • Include controls: a positive control (without furanone) and a negative control (broth only).

  • Incubate the plate at 30°C for 24-48 hours.

  • Quantify violacein production:

    • Add 100 µL of 0.1% SDS to each well and mix.

    • Measure the absorbance at 585 nm (for violacein) and 600 nm (for bacterial growth).

  • Calculate the percentage of violacein inhibition relative to the positive control, ensuring that the compound does not significantly inhibit bacterial growth.

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[2][14][15][16][17]

Materials:

  • Bacterial culture (e.g., S. aureus)

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (in DMSO)

  • 2(5H)-Furanone derivative

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow bacteria to the desired growth phase.

  • Treat the bacterial cells with the furanone derivative at the desired concentration and for a specific duration. Include an untreated control.

  • Wash the cells with PBS to remove the treatment medium.

  • Load the cells with DCFH-DA (typically 5-10 µM in PBS) and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence in the treated cells compared to the control indicates an increase in intracellular ROS.

Part 2: Anticancer Activity

The furanone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Synthetic and natural furanone derivatives have shown significant cytotoxic effects against a variety of cancer cell lines.[18]

Mechanism 1: Cell Cycle Arrest

Many furanone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing and propagating.[18]

  • G2/M Phase Arrest: Some furan-based derivatives induce cell cycle arrest at the G2/M phase, often as a result of DNA damage, which prevents the cell from entering mitosis.[18]

  • S-Phase Arrest: Bis-2(5H)-furanone derivatives have been shown to arrest the cell cycle in the S-phase, the period of DNA replication.[10][11][19]

Mechanism 2: Induction of Apoptosis via Oxidative Stress

A key mechanism for furanone-induced cancer cell death is the generation of reactive oxygen species (ROS).[18] For example, furanonaphthoquinones can trigger apoptosis by inducing the production of ROS, leading to oxidative stress and subsequent activation of apoptotic pathways.

Anticancer_Mechanisms cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis Furanone 2(5H)-Furanone Derivative G2M_Arrest G2/M Phase Arrest Furanone->G2M_Arrest S_Phase_Arrest S-Phase Arrest Furanone->S_Phase_Arrest ROS_Generation ROS Generation Furanone->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptotic_Pathway Activation of Apoptotic Pathway Oxidative_Stress->Apoptotic_Pathway Cell_Death Cancer Cell Death Apoptotic_Pathway->Cell_Death

Anticancer mechanisms of 2(5H)-furanone derivatives.

Quantitative Data on Anticancer Efficacy

The following table summarizes the cytotoxic activity of selected 2(5H)-furanone derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Key Findings & Reference(s)
Bis-2(5H)-furanone (Compound 4e)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[10][11][19]
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k)MCF-7 (Breast)14.35Induces G2/M phase arrest and DNA damage.[18]
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast)4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[18]
Furan-based N-phenyl triazinone (Compound 7)MCF-7 (Breast)2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[18]
5-(3-nitrobenzylidene)-2(5H)-furanoneVariousPotentIncreased cytotoxicity due to electron-withdrawing group.[20]

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocols: Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][3][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2(5H)-Furanone derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[5][7][8]

Materials:

  • Cancer cells treated with the furanone derivative

  • PBS

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells after treatment.

  • Wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Rehydrate the cells by washing with PBS.

  • Treat with RNase A to degrade RNA and prevent its staining by PI.

  • Stain the cells with PI solution.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Part 3: Anti-inflammatory Activity

Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[12][16][21][22]

Mechanism: Inhibition of COX and LOX Enzymes

The inflammatory response is largely mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid. The synthesis of these eicosanoids is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[12][16][22] Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have been shown to exert their anti-inflammatory effects by inhibiting the cyclooxygenase pathway.[21] The potential for dual inhibition of both COX and LOX pathways is an attractive characteristic for the development of broad-spectrum anti-inflammatory drugs.[12][16][22]

Anti_Inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Furanone 2(5H)-Furanone Derivative Furanone->COX_Pathway Inhibition Furanone->LOX_Pathway Inhibition

Inhibition of the arachidonic acid cascade by 2(5H)-furanones.

Experimental Protocols: Anti-inflammatory Activity Assessment

This protocol outlines a general method for assessing the inhibitory activity of furanone derivatives on COX and LOX enzymes in vitro.[4][21][23][24][25]

Materials:

  • Purified COX-1, COX-2, and LOX enzymes

  • Arachidonic acid (substrate)

  • 2(5H)-Furanone derivative

  • Appropriate buffers and cofactors

  • Detection reagents (specific to the assay kit, often colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Prepare the enzyme and substrate solutions according to the manufacturer's instructions (for commercial kits) or established protocols.

  • Incubate the enzyme with various concentrations of the furanone derivative.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction after a specific time.

  • Measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.[26][27][28][29]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • 2(5H)-Furanone derivative

  • Plethysmometer (for measuring paw volume)

  • Positive control (e.g., indomethacin)

Procedure:

  • Fast the animals overnight.

  • Administer the furanone derivative (orally or intraperitoneally) to the test group of animals. Administer the vehicle to the control group and the positive control to another group.

  • After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Conclusion

2(5H)-Furanone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to interfere with bacterial communication, induce oxidative stress in pathogens, arrest the cell cycle and promote apoptosis in cancer cells, and inhibit key inflammatory enzymes underscores their significant therapeutic potential. The detailed mechanisms and experimental protocols provided in this guide are intended to empower researchers and drug development professionals to further explore and harness the pharmacological properties of this important chemical scaffold. Continued investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of 2(5H)-furanones into novel and effective therapeutic agents.

References

natural occurrence of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Foreword

This compound is a chiral butenolide that has garnered significant attention within the scientific community. More than just a simple lactone, its specific stereochemistry and functional groups make it a highly valuable chiral building block, or synthon, for the synthesis of complex pharmaceutical agents and natural products. Its presence in nature, coupled with its inherent biological activities, positions it at the crossroads of phytochemistry, synthetic chemistry, and drug discovery. This guide provides an in-depth exploration of its natural origins, biosynthetic pathways, biological significance, and the methodologies required for its isolation and characterization, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and chemical properties. This compound is a white to pale yellow solid at room temperature.[1] Its chirality, dictated by the stereocenter at the C5 position, is crucial to its biological function and its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆O₃[1][2][3]
Molecular Weight 114.10 g/mol [1][2][4]
CAS Number 78508-96-0[1][2][3]
Appearance White to pale yellow solid[1]
Melting Point 41-43 °C[1][5][6]
Optical Rotation [α]²⁰/D −144°, c = 1 in H₂O[1][5][6]
Storage Temperature 2-8°C[5][6]

Spectroscopic data is vital for the unambiguous identification of the compound after isolation or synthesis. The key identifiers are summarized below.

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Features and ObservationsSource(s)
¹H NMR Signals corresponding to ethylenic protons, the chiral center proton, and the hydroxymethyl group protons are key identifiers.[7][8]
¹³C NMR Resonances for the carbonyl carbon, olefinic carbons, the chiral C5 carbon, and the hydroxymethyl carbon confirm the backbone.[9]
Mass Spectrometry (MS) The molecular ion peak confirms the molecular weight of 114.10.[2]
Infrared (IR) Spectroscopy Characteristic absorptions for O-H (hydroxyl), C=O (lactone carbonyl), and C=C (alkene) functional groups are observed.[3]

Natural Occurrence and Ecological Context

While many furanones are products of carbohydrate degradation or are synthesized, this compound has specific and significant natural sources.

Primary Botanical Source: Helleborus lividus subsp. corsicus

The most prominent and well-documented natural source of this compound is the Corsican Hellebore (Helleborus lividus subsp. corsicus, also known as Helleborus argutifolius), a perennial plant native to Corsica and Sardinia.[2][7][8][10] Research has demonstrated that this plant is an exceptionally rich source, with the furanone accounting for nearly 85% of the composition of a dichloromethane extract from its leaves.[7][8] Remarkably, this corresponds to approximately 1.7% of the total mass of the fresh leaves, making it a viable candidate for direct extraction and isolation.[7][8] The naturally occurring enantiomer is predominantly the (S)-form.[7][8]

Other Reported Sources

Chemical databases and suppliers also list Patrinia villosa, a flowering plant, as a natural source of this compound.[11][12] Furthermore, a common synonym for the compound is "l-Ranunculin aglycon," directly implying it is the non-sugar portion of the glucoside ranunculin.[13] Ranunculin is characteristic of plants in the Ranunculaceae family, which includes the Helleborus genus, providing a strong chemotaxonomic link to its primary botanical source.

Putative Biosynthetic Pathway

The precise biosynthetic pathway for this compound has not been fully elucidated in the literature. However, its identity as the aglycone of ranunculin provides a strong basis for a proposed pathway, particularly within plants of the Ranunculaceae family.

The proposed pathway involves two key stages:

  • Enzymatic Hydrolysis: The precursor molecule, ranunculin (a glucoside), undergoes hydrolysis catalyzed by a β-glucosidase enzyme. This reaction cleaves the glycosidic bond, releasing a molecule of D-glucose and the unstable aglycone.

  • Rearrangement and Modification: The aglycone is believed to spontaneously rearrange to form protoanemonin, a known reactive intermediate. Subsequent, likely enzyme-mediated, hydroxylation and rearrangement would lead to the formation of the stable this compound. The stereospecificity of the final product strongly suggests an enzymatic final step.

G cluster_0 Putative Biosynthetic Pathway Ranunculin Ranunculin (Glucoside Precursor) Aglycone Unstable Aglycone + D-Glucose Ranunculin->Aglycone β-glucosidase (Hydrolysis) Protoanemonin Protoanemonin Aglycone->Protoanemonin Spontaneous Rearrangement Product (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone Protoanemonin->Product [Enzymatic Hydroxylation & Rearrangement]

Caption: Putative biosynthetic pathway from Ranunculin.

Biological Activities and Applications in Drug Development

The interest in this compound is driven by its versatile biological activities and its utility as a chiral synthon.

Antimicrobial and Quorum Sensing Inhibition

The 2(5H)-furanone core is a well-studied pharmacophore with potent antimicrobial properties.[14] These molecules, including natural and synthetic derivatives, are known to interfere with bacterial communication systems, a process called quorum sensing (QS).[3][4][8] By inhibiting QS, furanones can prevent the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[3][4] This anti-biofilm activity makes this compound and its derivatives promising candidates for developing new therapies to combat antibiotic-resistant infections and prevent biofouling of medical devices.[3][13][14]

Antioxidant and Anti-inflammatory Potential

Research has indicated that the compound possesses antioxidant and anti-inflammatory properties, which are valuable in the development of therapeutics for a range of conditions involving oxidative stress and inflammation.[1]

Utility as a Chiral Synthon

Beyond its intrinsic bioactivity, the true power of this compound for drug development lies in its structure. As a stereochemically pure molecule, it serves as an invaluable starting material for the asymmetric synthesis of more complex drugs. Its applications as a precursor have been demonstrated in the synthesis of:

  • (+)-Muscarine: A natural product that acts as a selective agonist for muscarinic acetylcholine receptors.[4][5]

  • Antiviral Agents: Including the synthesis of nucleoside analogues like 3′-Ethynylthymidine.[4][5]

  • Saturated Heterocycles: Used in the diastereoselective formation of various heterocyclic structures.[5][15]

Isolation and Characterization Protocol from H. lividus subsp. corsicus

The high concentration of the target compound in Helleborus lividus subsp. corsicus makes it an ideal candidate for natural product isolation. The following protocol is based on established methodologies.[7][8]

Rationale for Method Selection

The choice of dichloromethane as the extraction solvent is critical. It is a moderately polar organic solvent, ideal for selectively extracting the semi-polar furanone from the complex plant matrix while leaving behind highly polar compounds (like sugars and salts) and non-polar lipids. Subsequent purification via chromatography separates the target molecule from other co-extracted compounds.

Step-by-Step Experimental Protocol
  • Harvesting and Preparation: Collect fresh, healthy leaves from Helleborus lividus subsp. corsicus. Wash the leaves with deionized water to remove surface contaminants and gently pat dry.

  • Homogenization: Finely chop or grind the fresh leaves to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Submerge the homogenized leaf material in dichloromethane (CH₂Cl₂) in a sealed flask (e.g., 100 g of leaf material per 500 mL of solvent).

    • Macerate by stirring at room temperature for 24 hours. This allows the solvent to penetrate the plant tissue and dissolve the target compound.

  • Filtration and Concentration:

    • Filter the mixture through filter paper or a fritted glass funnel to separate the plant debris from the solvent extract.

    • Wash the remaining plant material with a small volume of fresh dichloromethane to recover any residual compound.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation. This will yield a crude green-brown extract.

  • Purification (Silica Gel Chromatography):

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the starting eluent and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compound.

  • Final Crystallization and Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

    • Confirm the identity and purity using the spectroscopic methods outlined in Table 2 (NMR, MS, IR) and measure the optical rotation to confirm the (S)-enantiomer.

G cluster_1 Isolation & Purification Workflow A 1. Harvest & Prepare H. lividus Leaves B 2. Homogenize (Grind Leaves) A->B C 3. Macerate in Dichloromethane (24h) B->C D 4. Filter & Concentrate (Rotary Evaporator) C->D E 5. Purify via Silica Column Chromatography D->E F 6. Analyze Fractions (TLC) & Combine Pure Fractions E->F G 7. Final Product: This compound F->G

Caption: Workflow for isolating the furanone from H. lividus.

Conclusion and Future Outlook

This compound stands out as a natural product of significant scientific interest. Its reliable and abundant occurrence in Helleborus lividus subsp. corsicus provides a direct and sustainable route for its isolation. For researchers in drug development, it offers a dual advantage: intrinsic biological activities, particularly in combating bacterial biofilms, and a stereochemically defined core for the synthesis of new chemical entities. Future research should focus on fully elucidating its biosynthetic pathway, exploring its full pharmacological profile, and leveraging its structure to design novel therapeutics.

References

An In-depth Technical Guide to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone (CAS Number: 78508-96-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone, bearing the CAS number 78508-96-0, is a chiral γ-lactone that has emerged as a versatile and valuable building block in synthetic organic chemistry. Its unique structural features, including a stereocenter and multiple functional groups, make it an attractive starting material for the enantioselective synthesis of a wide array of complex natural products and biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, synthesis, and key applications of this important chiral synthon. Particular emphasis is placed on its utility in the development of novel therapeutic agents, drawing upon insights from peer-reviewed literature to provide a resource for researchers in drug discovery and development.

Introduction: The Significance of a Chiral Lactone

The furanone scaffold is a recurring motif in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a specific enantiomer of a substituted butenolide, offers a synthetically accessible entry point into this chemical space. Its importance lies in its ability to serve as a chiral pool starting material, where the inherent stereochemistry of the molecule is leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

Molecular Structure and Chemical Identity

The fundamental structure of this compound comprises a five-membered lactone ring with a hydroxymethyl substituent at the chiral center (C5) and an endocyclic double bond.

Systematic Name: (S)-5-(Hydroxymethyl)furan-2(5H)-one

Synonyms:

  • (S)-(-)-5-(Hydroxymethyl)-2(5H)-furanone

  • l-Ranunculin aglycon

Molecular Formula: C₅H₆O₃

Molecular Weight: 114.10 g/mol

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.

PropertyValueReference(s)
Physical State White to off-white crystalline solid
Melting Point 41-43 °C
Optical Rotation [α]²⁰/D -144° (c=1 in H₂O)
Flash Point >110 °C
Solubility Slightly soluble in water. Soluble in methanol, chloroform.
Storage 2-8 °C, under inert atmosphere, sensitive to moisture.

Spectroscopic Data:

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A validated ¹H NMR method for the quantification of this compound has been developed.[2] The spectrum exhibits characteristic signals for the olefinic protons, the proton at the chiral center, and the hydroxymethyl group protons. The COSY spectrum shows correlations between the O-CH proton, the oxymethylene protons, and one of the olefinic protons, which in turn correlates with the other olefinic proton.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides key information about the carbon skeleton, with distinct signals for the carbonyl carbon, the olefinic carbons, the chiral carbon, and the hydroxymethyl carbon.[2]

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the hydroxyl group (O-H stretch), the carbonyl group of the lactone (C=O stretch), and the carbon-carbon double bond (C=C stretch).[3][4]

  • Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[4]

Synthesis of this compound

The enantioselective synthesis of this chiral lactone is a key step in its utilization as a synthetic building block. A notable and efficient method involves the use of readily available chiral pool starting materials.

Synthesis from D-Ribonolactone:

A short and effective synthesis of (S)-5-hydroxymethyl-(5H)-furan-2-one has been reported starting from D-ribonolactone.[5] While the detailed experimental protocol from the original literature is not fully accessible, the general transformation involves the selective manipulation of the functional groups of the sugar lactone to introduce the α,β-unsaturation while retaining the stereochemistry at the carbon that will become the C5 of the furanone. This approach highlights the power of using natural products as starting materials for the synthesis of complex chiral molecules.

General Synthetic Workflow:

G A D-Ribonolactone (Chiral Pool) B Functional Group Manipulation (e.g., Protection, Elimination) A->B C This compound B->C G A (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone B Stereoselective Reduction & Functionalization A->B C Key Intermediate B->C D Cyclization & Final Modifications C->D E (+)-Muscarine D->E

References

A Spectroscopic Guide to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone: Structure Elucidation and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone (CAS 78508-96-0) is a chiral lactone that serves as a versatile building block in the synthesis of various natural products and pharmaceutical agents. Its utility in drug development and chemical synthesis necessitates a comprehensive understanding of its structural and chemical properties. Spectroscopic analysis is the cornerstone of this characterization, providing definitive evidence of molecular structure, purity, and functionality.

This technical guide offers an in-depth analysis of the key spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness in your analytical workflows.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting any spectroscopic data lies in understanding the molecule's structure. This compound is a five-membered unsaturated lactone ring with a chiral center at the C5 position, bearing a hydroxymethyl substituent.

Molecular Properties

Property Value
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Melting Point 41-43 °C

| Optical Rotation | [α]20/D −144°, c = 1 in H₂O |

The key structural features that give rise to distinct spectroscopic signals are:

  • The α,β-unsaturated lactone system, which includes a carbonyl group (C=O) and a carbon-carbon double bond (C=C).

  • The chiral center at C5, which influences the magnetic environment of adjacent protons.

  • The primary hydroxyl group (-OH) in the hydroxymethyl substituent.

  • The various C-H and C-O bonds throughout the molecule.

The following diagram illustrates the relationship between the molecular structure and the primary spectroscopic techniques discussed in this guide.

cluster_structure Molecular Structure This compound cluster_spectroscopy Spectroscopic Techniques mol C₅H₆O₃ - Unsaturated Lactone - Chiral Center (C5) - Hydroxyl Group NMR NMR Spectroscopy (¹H, ¹³C) mol->NMR Proton & Carbon Environments IR Infrared (IR) Spectroscopy mol->IR Functional Group Vibrations MS Mass Spectrometry (MS) mol->MS Molecular Mass & Fragmentation

Caption: Correlation of molecular features with spectroscopic outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals five distinct carbon signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[1]

¹³C NMR Data (CDCl₃) [1]

Chemical Shift (δ) ppm Carbon Assignment Rationale
173.52 C2 (C=O) The carbonyl carbon of the lactone is highly deshielded.
153.97 C4 (C=CH) Olefinic carbon deshielded by the adjacent ester oxygen.
122.86 C3 (CH=C) Olefinic carbon in the α,β-unsaturated system.
84.31 C5 (CH-O) Chiral carbon attached to two oxygen atoms, resulting in a downfield shift.

| 62.18 | C6 (-CH₂OH) | Carbon of the hydroxymethyl group, deshielded by the hydroxyl group. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

¹H NMR Data (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Proton Assignment Rationale
7.60 dd 5.7, 1.6 1H, H4 Olefinic proton deshielded by the ester oxygen, showing coupling to H3 and H5.
6.15 dd 5.7, 1.9 1H, H3 Olefinic proton coupled to H4 and showing a small allylic coupling to H5.
5.05 m - 1H, H5 Methine proton at the chiral center, coupled to H3, H4, and the two H6 protons.
3.85 m - 2H, H6 Diastereotopic methylene protons of the hydroxymethyl group, appearing as a complex multiplet due to coupling with H5.

| ~2.5 | br s | - | 1H, OH | The hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for small organic molecules due to its excellent dissolving power and minimal interference in the ¹H spectrum. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a pulse program such as 'zg30' or 'zg'.

    • Typical parameters: spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a pulse program like 'zgpg30'.

    • Typical parameters: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the ¹H signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by strong absorptions corresponding to the hydroxyl and α,β-unsaturated ester functional groups. The following data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[2]

Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad) O-H stretch Hydroxyl group (-OH)
~1780-1750 (strong) C=O stretch γ-Lactone (unsaturated ester)
~1650 C=C stretch Alkene

| ~1200-1000 | C-O stretch | Ester and alcohol |

The broadness of the O-H stretch is due to hydrogen bonding. The C=O stretching frequency is higher than that of a saturated ester due to the ring strain of the five-membered lactone.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain a rapid and high-quality IR spectrum of the solid sample.

Methodology Rationale: ATR-IR is a modern, rapid technique for acquiring IR spectra of solid and liquid samples with minimal sample preparation. It is preferred over traditional KBr pellets for its speed and reproducibility.

cluster_workflow ATR-IR Workflow start Clean ATR Crystal (e.g., with isopropanol) background Acquire Background Spectrum (Air) start->background sample Place Small Amount of Solid Sample on Crystal background->sample pressure Apply Pressure with Anvil sample->pressure acquire Acquire Sample Spectrum pressure->acquire clean Clean Crystal acquire->clean

Caption: A streamlined workflow for ATR-IR analysis.

Step-by-Step Protocol:

  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. If necessary, wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂ and H₂O vapor) and the crystal itself.

  • Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Clean-up: After analysis, clean the crystal and anvil thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural information.

Interpretation of the Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound shows a molecular ion (M⁺˙) peak and several characteristic fragment ions. The data is referenced from the NIST database.[3]

Major Fragment Ions in EI-MS

m/z Proposed Fragment Interpretation
114 [C₅H₆O₃]⁺˙ Molecular ion (M⁺˙)
83 [M - CH₂OH]⁺ Loss of the hydroxymethyl radical
55 [C₃H₃O]⁺ Likely from cleavage of the lactone ring

| 43 | [C₂H₃O]⁺ | Acylium ion, [CH₃CO]⁺, a common fragment |

Fragmentation Rationale: Upon electron impact, the molecule forms a molecular ion (m/z 114). A common and energetically favorable fragmentation pathway is the cleavage of the C-C bond adjacent to the chiral center, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in the stable ion at m/z 83. Further fragmentation of the ring leads to the smaller ions observed. A detailed study of related furanones supports ring-opening and subsequent cleavage as major fragmentation pathways.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and purity of the compound and to analyze its fragmentation pattern.

Methodology Rationale: GC-MS is ideal for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target analyte.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • GC Method Parameters:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for lactones.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

    • Transfer Line Temperature: 250 °C.

  • Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound at a specific retention time. The mass spectrum corresponding to this peak can then be extracted and analyzed.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data, which is essential for any research or development activities involving this important chiral building block.

References

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone: A Cornerstone Chiral Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development and total synthesis, the demand for enantiomerically pure starting materials is paramount.[1] Biological systems are inherently chiral, and the therapeutic efficacy of a drug is often dictated by the precise three-dimensional arrangement of its constituent atoms.[2][3] (S)-(-)-5-Hydroxymethyl-2(5H)-furanone, a member of the butenolide family, has emerged as a highly versatile and valuable chiral building block.[4][5] Its densely functionalized structure, containing a stereocenter, a lactone, a primary alcohol, and an alkene, offers multiple handles for synthetic manipulation. This guide provides an in-depth analysis of this synthon, grounded in field-proven insights, covering its synthesis, physicochemical properties, and strategic applications in the construction of complex, biologically active molecules.

The Strategic Value of the Butenolide Motif

The γ-butenolide framework is a privileged scaffold found in numerous natural products exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[4][6] The power of the butenolide lies in its rich chemical reactivity; it can act as a Michael acceptor, a dienophile, and a precursor to other functional groups through nucleophilic opening of the lactone ring.[7][8] When a defined stereocenter is incorporated, as in this compound, the molecule transforms from a simple scaffold into a powerful tool for asymmetric synthesis, allowing for the controlled construction of chiral complexity.[8]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in a synthetic sequence.

Key Properties

The fundamental physical and chemical properties are summarized below. This data is critical for reaction setup, purification, and storage.

PropertyValueSource
CAS Number 78508-96-0[9]
Molecular Formula C₅H₆O₃[5][9]
Molecular Weight 114.10 g/mol [10][11]
Appearance White to pale yellow solid[5]
Melting Point 41-43 °C[5][11]
Optical Rotation [α]20/D −144°, c = 1 in H₂O[5][11]
Storage Temperature 2-8°C[5][11]
Spectroscopic Signature
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The proton spectrum will clearly show signals for the vinyl protons, the chiral proton at C5, and the diastereotopic protons of the CH₂OH group.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry provides fragmentation patterns that confirm the core structure, with a molecular ion peak corresponding to its molecular weight.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretch of the unsaturated lactone, and the C=C stretch of the alkene.[9]

Synthesis of the Chiral Building Block

The utility of a chiral building block is directly tied to its accessibility. Several efficient syntheses of this compound have been developed, often starting from readily available chiral pool materials like carbohydrates.

Synthetic Strategy: From Chiral Pool to Target Molecule

A common and effective strategy involves the manipulation of D-ribonolactone or D-mannitol.[13] This approach is advantageous as the stereocenter is derived from a natural, inexpensive source, ensuring high enantiomeric purity in the final product. The overall workflow capitalizes on selective protection and elimination reactions.

G A D-Ribonolactone (Chiral Pool) B Selective Protection of Diol A->B e.g., Acetone, H+ C Sulfonylation of Primary Alcohol B->C e.g., TsCl, Pyridine D Base-Mediated Elimination C->D e.g., DBU E This compound (Target Molecule) D->E Deprotection

Caption: Synthetic workflow from D-ribonolactone.

Exemplary Experimental Protocol: Synthesis from D-Ribono-1,4-lactone

This protocol is a representative method adapted from literature precedents.[13]

Materials:

  • D-Ribono-1,4-lactone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic)

  • Acetone (anhydrous)

  • Triethylamine (anhydrous)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM, anhydrous)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Ethyl acetate, Hexane, Saturated NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

  • Protection: To a solution of D-Ribono-1,4-lactone in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: The acetonide group selectively protects the cis-2,3-diol, leaving the primary C5 hydroxyl group free for subsequent functionalization.

  • Quenching: Quench the reaction with triethylamine and concentrate the mixture under reduced pressure.

  • Mesylation: Dissolve the crude residue in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The hydroxyl group is converted into a good leaving group (mesylate) in preparation for the elimination step.

  • Workup: Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Elimination: Dissolve the crude mesylate in DCM. Add DBU and stir at room temperature overnight. This step forms the double bond through an E2 elimination mechanism.

  • Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected furanone.

  • Deprotection: Treat the protected furanone with an aqueous acidic solution (e.g., dilute HCl or Dowex resin) to remove the acetonide group and yield the final product, this compound.

  • Final Purification: The final product can be further purified by recrystallization or chromatography. Confirm purity and identity using NMR and polarimetry.

Applications in Total Synthesis

The true value of this compound is demonstrated in its application as a versatile precursor for complex targets.[11][14]

Synthesis of (+)-Muscarine

(+)-Muscarine is a natural product known for its potent cholinergic activity. The synthesis showcases a strategic manipulation of the furanone core.[11]

G A (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone B Michael Addition (Dimethylamine) A->B C Lactone Reduction B->C e.g., DIBAL-H D Diol Protection C->D E Iodination D->E e.g., I₂, PPh₃, Imidazole F Quaternization (Trimethylamine) E->F G Deprotection & Ring Closure F->G H (+)-Muscarine G->H

Caption: Key transformations in the synthesis of (+)-muscarine.

Mechanistic Insight: The synthesis begins with a conjugate addition of an amine to the butenolide. The stereocenter at C5 directs the facial selectivity of this addition. Subsequent reduction of the lactone, functional group interconversions, and a final intramolecular cyclization build the tetrahydrofuran ring of the target molecule.[11]

Precursor to Antiviral Agents

The furanone is also a key starting material for nucleoside analogues, such as 3′-Ethynylthymidine, which have potential as antiviral agents.[11] This transformation leverages the furanone as a masked aldehyde and a scaffold for introducing key functionalities.

Diastereoselective Heterocycle Formation

The reaction of the butenolide with hydrazine derivatives can lead to the formation of partially saturated pyrazolidin-3-ones.[11][14] The inherent chirality of the starting material allows for a highly diastereoselective ring transformation, providing a rapid route to complex heterocyclic structures.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex molecules. Its value stems from its origin in the chiral pool, its multiple, orthogonally-addressable functional groups, and its proven utility in the synthesis of high-value targets like natural products and pharmaceutical intermediates.[5][14] As synthetic methodologies continue to advance, particularly in the areas of C-H activation and asymmetric catalysis, the applications for versatile building blocks like this furanone will undoubtedly expand, further solidifying its role as a cornerstone of modern organic synthesis.[7]

References

potential therapeutic effects of furanone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of Furanone Compounds

Authored by a Senior Application Scientist

The furanone scaffold, a five-membered heterocyclic ring, represents what medicinal chemists refer to as a "privileged structure." Its frequent appearance in natural products with potent biological activity has made it an indispensable motif in the design and development of novel therapeutic agents.[1][2] From the antimicrobial defenses of marine algae to the complex molecules in terrestrial plants, furanones have demonstrated a remarkable versatility.[3] This guide synthesizes current research to provide drug development professionals with a comprehensive technical overview of the therapeutic landscape of furanone compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation.

The narrative that follows is built on a foundation of causality—explaining not just the protocols, but the scientific reasoning that makes them robust and the molecular insights that drive rational drug design. We will explore the three primary pillars of furanone therapeutic activity: antibacterial, anticancer, and anti-inflammatory effects.

Antibacterial Activity: Disrupting Bacterial Communication

The rise of antibiotic resistance necessitates novel strategies that go beyond direct bactericidal or bacteriostatic action. Furanone compounds, particularly halogenated derivatives isolated from the marine alga Delisea pulchra, have emerged as potent anti-infectives that function by disrupting bacterial communication, a process known as quorum sensing (QS).[3][4] This approach, which inhibits the expression of virulence factors and biofilm formation, is less likely to induce resistance because it does not create direct selective pressure for survival.[5]

Mechanism of Action: Quorum Sensing Inhibition

G cluster_0 Bacterial Cell AHL AHL Autoinducer LuxR LuxR-type Receptor (e.g., LasR, RhlR) AHL->LuxR Binds & Activates AHL_out AHL Signal AHL->AHL_out Diffuses out LuxI LuxI-type Synthase LuxI->AHL Synthesis DNA Target DNA LuxR->DNA Binds & Regulates Virulence Virulence Factor Expression (Biofilms, Toxins) DNA->Virulence Transcription Furanone Furanone Compound Furanone->LuxR Competitive Binding AHL_out->AHL Re-enters at high density block->DNA Activation Blocked

Caption: Furanone compounds competitively inhibit AHL-mediated quorum sensing.

Quantitative Data: Antimicrobial & Anti-Biofilm Efficacy

The potency of furanone derivatives is typically quantified using standard microbiological assays. The data below, compiled from multiple studies, highlight the efficacy of selected compounds against clinically relevant bacteria.

Compound Class/NameBacterial StrainMIC (µg/mL)MBC (µg/mL)MBPC (µg/mL)Reference
Furanone Derivative F131Staphylococcus aureus (clinical isolates)8–16--[9]
Halogenated Furanone (C-30)Pseudomonas aeruginosa>50 (non-toxic)-~6.25[6][7]
Chiral 2(5H)-Furanone Sulfone (Compound 26)Staphylococcus aureus163116[10]
Brominated Furanones (Compounds 24, 25, 26)Salmonella enterica--IC50: 10-15 µM[11]
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimum Biofilm Preventing Concentration. Note: Furanone C-30's high MIC indicates its primary action is anti-virulence, not bactericidal.
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies a compound's ability to prevent the formation of bacterial biofilms, a key virulence trait regulated by QS.

Causality: Crystal violet stains the polysaccharide matrix of the biofilm. By measuring the absorbance of the solubilized stain, we can quantify the total biofilm biomass. Including a planktonic growth control (OD600) is a self-validating step to ensure the observed effect is specific to biofilm inhibition and not merely a result of growth inhibition.

G cluster_workflow Biofilm Inhibition Assay Workflow start Prepare serial dilutions of furanone compound in 96-well plate inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate (e.g., 24-72h) to allow biofilm formation inoculate->incubate wash Discard planktonic cells; Wash wells with PBS incubate->wash stain Stain adherent biofilm with Crystal Violet wash->stain wash2 Wash again to remove excess stain stain->wash2 solubilize Solubilize bound stain (e.g., with ethanol) wash2->solubilize read Read Absorbance (e.g., OD570nm) solubilize->read

Caption: Experimental workflow for quantifying biofilm inhibition.

Step-by-Step Methodology:

  • Preparation: Perform two-fold serial dilutions of the test furanone compound in a suitable growth medium within a 96-well microtiter plate. Include wells for a positive control (bacteria only) and a negative control (medium only).

  • Inoculation: Add a standardized bacterial suspension (e.g., adjusted to 0.5 McFarland standard) to each well except the negative control.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-72 hours) without agitation to allow for biofilm formation at the liquid-air interface and bottom surface.

  • Planktonic Growth Measurement (Optional): Before washing, measure the optical density at 600 nm (OD600) to assess planktonic cell growth.

  • Washing: Carefully discard the supernatant containing planktonic cells. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the staining solution and wash the wells thoroughly with water until the negative control wells are colorless.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.[12]

Anticancer Properties: A Multi-Pronged Attack

The furanone scaffold is a key feature in numerous synthetic and natural compounds demonstrating significant cytotoxicity against a wide range of cancer cell lines.[2] Their therapeutic potential stems from their ability to intervene in multiple critical cellular processes, including cell cycle progression and programmed cell death (apoptosis).

Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

Furanone derivatives exert their anticancer effects through several overlapping molecular mechanisms:

  • Induction of Apoptosis: Certain furan-based compounds trigger the intrinsic mitochondrial pathway of apoptosis. They can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[2]

  • Cell Cycle Arrest: Many derivatives halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. Bis-2(5H)-furanone, for example, induces S-phase arrest in glioma cells, while other derivatives cause arrest at the G2/M checkpoint in breast cancer cells.[2][13]

  • DNA Interaction: Some compounds, like bis-2(5H)-furanone derivative 4e, have been shown to directly interact with cancer cell DNA, which may contribute to cell cycle arrest and cell death.[13]

  • Ion Channel Inhibition: Theoretical studies suggest some furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in proliferation.[14]

G cluster_1 Furanone-Induced Apoptosis Furanone Furanone Compound p53 p53 Activation Furanone->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Anti-inflammatory & Antioxidant Mechanisms AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs ROS Reactive Oxygen Species (ROS) Damage Oxidative Stress & Cell Damage ROS->Damage Furanone Furanone Compound Furanone->COX Inhibition Furanone->LOX Inhibition Furanone->ROS Scavenging

References

Furanones as a Novel Paradigm in Anti-Virulence Therapy: A Technical Guide to Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Shifting the Therapeutic Focus from Bactericidal Action to Virulence Attenuation

The escalating crisis of antibiotic resistance necessitates a fundamental shift in our approach to combating bacterial infections. Instead of focusing solely on killing pathogens, which imposes strong selective pressure for resistance, a promising alternative strategy is to disarm them. This is the core principle of anti-virulence therapy. By inhibiting the systems that control the expression of virulence factors and biofilm formation, we can render bacteria less pathogenic and more susceptible to host immune clearance, potentially without driving resistance.[1]

At the heart of bacterial coordination lies Quorum Sensing (QS) , a sophisticated cell-to-cell communication system that regulates collective behaviors based on population density.[2][3] In many pathogenic Gram-negative bacteria, QS relies on the production and detection of N-acyl homoserine lactone (AHL) signal molecules.[4] Interfering with this communication, a process known as quorum quenching, is a key anti-virulence strategy.[5]

This guide provides a deep technical dive into one of the most promising classes of quorum sensing inhibitors (QSIs): furanones . Originally discovered as natural products from the marine red alga Delisea pulchra, these compounds and their synthetic derivatives have demonstrated potent capabilities in disrupting QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[6][7] We will explore the nuanced mechanisms of furanone action, provide detailed, field-proven experimental protocols for their evaluation, and discuss their therapeutic potential.

Section 1: The Core Target - Acyl-Homoserine Lactone (AHL) Quorum Sensing

To understand how furanones work, one must first grasp the system they target. The AHL-mediated QS system in bacteria like P. aeruginosa is a hierarchical regulatory network.

  • Signal Generation : Synthetase proteins (e.g., LasI, RhlI) produce specific AHL molecules, which diffuse out of the cell.[8]

  • Signal Accumulation : As the bacterial population grows, the extracellular concentration of AHLs increases.

  • Signal Detection & Response : Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate cytoplasmic receptor proteins (e.g., LasR, RhlR).[9] These receptors are transcriptional activators.

  • Gene Activation : The AHL-receptor complex dimerizes and binds to specific DNA promoter sequences (lux-boxes), activating the transcription of target genes.[9] These genes encode a wide array of virulence factors—such as proteases, elastases, and toxins—and factors essential for biofilm formation.[2][10] In P. aeruginosa, the las system generally sits at the top of the hierarchy, activating the rhl system.[10]

cluster_0 Low Cell Density cluster_1 High Cell Density (Quorum) LasI_low LasI AHL_low AHL LasI_low->AHL_low synthesis AHL_low->Extracellular Space LasR_low LasR Inactive LasI_high LasI AHL_high AHL LasI_high->AHL_high synthesis LasR_high LasR AHL_high->LasR_high binds Complex AHL-LasR Complex LasR_high->Complex DNA Promoter DNA Complex->DNA activates Virulence Virulence Genes Biofilm Formation DNA->Virulence transcription

Diagram 1: The AHL Quorum Sensing Pathway. At high cell density, AHL autoinducers bind to LasR-type receptors, activating virulence gene transcription.

Section 2: Furanones - Structure and Multifaceted Mechanisms of Inhibition

Furanones, particularly brominated furanones (BFs), are structural mimics of AHLs, sharing a core lactone ring structure.[9][11] This similarity is the foundation of their inhibitory activity, which is now understood to be more complex than simple competitive antagonism. Synthetic derivatives, such as C-30 and C-56, have been developed to enhance stability and potency.[10]

Mechanism 1: Competitive Binding to LuxR-Type Receptors

The most widely accepted mechanism is the direct competition between furanones and native AHLs for the ligand-binding pocket of LuxR-type receptors like LasR and RhlR.[9][12]

  • Causality : By occupying the binding site, the furanone prevents the conformational change required for the receptor to dimerize and bind DNA, thereby blocking the downstream transcriptional activation.[9][13] Molecular docking studies have corroborated that furanones can fit within the AHL-binding domains of LasR and RhlR, interacting with key residues like Trp60 and Tyr64 in LasR.[8][14] The synthetic furanone C-30 has been shown to bind to LasR, rendering the protein dysfunctional.[9][15]

Mechanism 2: Destabilization and Accelerated Turnover of Receptors

A compelling body of evidence points to a second, potent mechanism: furanones actively decrease the cellular concentration of the receptor proteins.

  • Causality : In the absence of their cognate AHL, LuxR-type proteins are inherently unstable and prone to proteolytic degradation.[4][16] AHL binding stabilizes the protein. Halogenated furanones appear to do the opposite. Instead of stabilizing the receptor, they bind in a way that marks it for degradation, effectively accelerating its turnover.[16][17] Western blot analyses have shown that the half-life of the LuxR protein is dramatically reduced in the presence of furanones.[16][17] This dual action of both blocking and removing the target makes furanones particularly effective inhibitors.

cluster_0 Mechanism 1: Competitive Inhibition cluster_1 Mechanism 2: Receptor Destabilization AHL AHL LasR LasR Receptor AHL->LasR Binding Blocked Furanone Furanone Furanone->LasR Competitively Binds Transcription\nBlocked Transcription Blocked LasR->Transcription\nBlocked Furanone2 Furanone LasR2 LasR Receptor Furanone2->LasR2 Binds & Destabilizes Protease Protease LasR2->Protease Targets for Degradation Degraded Degraded Receptor Protease->Degraded Accelerated Turnover

Diagram 2: Dual Mechanisms of Furanone-Mediated QS Inhibition. Furanones both competitively block AHL binding and promote the degradation of the receptor protein.

It is crucial to note that the effect can be receptor-specific. Some synthetic furanones have been observed to act as antagonists for the LasR receptor while simultaneously acting as agonists for the RhlR receptor in P. aeruginosa.[18][19] This highlights the importance of characterizing the activity of each compound against the entire QS hierarchy.

Section 3: Experimental Validation - Protocols and Methodologies

Evaluating the efficacy of furanones requires a multi-pronged approach, assessing their impact on QS signaling, downstream virulence phenotypes, and biofilm formation. All experiments must be conducted using furanone concentrations that are non-microbicidal to ensure that the observed effects are due to QS inhibition and not growth inhibition.[20]

Protocol 3.1: QS Reporter Gene Assay

This assay provides a direct measure of a furanone's ability to interfere with AHL-receptor-mediated gene activation.

  • Principle : A reporter strain is used where a QS-controlled promoter (e.g., lasB) is fused to a reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase). A reduction in the reporter signal in the presence of the furanone indicates inhibition.

  • Materials :

    • P. aeruginosa PAO1 containing a lasR-PlasB-gfp(ASV) reporter plasmid.[6]

    • Luria-Bertani (LB) broth.

    • Furanone compound (e.g., C-30) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black, clear-bottom microtiter plates.

    • Plate reader capable of measuring fluorescence (Ex: 485 nm, Em: 520 nm) and optical density (OD600).

  • Step-by-Step Methodology :

    • Inoculum Preparation : Grow the reporter strain overnight in LB broth at 37°C with shaking.

    • Assay Setup : Dilute the overnight culture to an OD600 of ~0.02 in fresh LB broth.

    • Plating : Dispense 198 µL of the diluted culture into the wells of the 96-well plate.

    • Compound Addition : Add 2 µL of furanone stock solutions to achieve a range of final concentrations. Include a solvent-only control (e.g., 1% DMSO) and a positive control if available.

    • Incubation : Incubate the plate at 37°C with shaking for 18-24 hours.

    • Measurement : After incubation, measure the OD600 to assess bacterial growth and the fluorescence to quantify reporter gene expression.

    • Data Analysis : Normalize the fluorescence reading to the OD600 (Relative Fluorescence Units = RFU/OD600) to account for any minor differences in growth. Calculate the percentage of inhibition relative to the solvent control.

  • Causality & Self-Validation : By measuring both growth (OD600) and QS activity (fluorescence), this protocol inherently validates that the furanone's effect is on the signaling pathway, not bacterial viability. A potent inhibitor will significantly reduce normalized fluorescence at concentrations that do not affect the final OD600.

Protocol 3.2: Static Biofilm Inhibition Assay

This assay quantifies the ability of furanones to prevent the formation of biofilms on an abiotic surface.

  • Principle : Bacteria are grown in microtiter plates in the presence of the inhibitor. Biofilm biomass is quantified by staining with crystal violet, which binds to cells and extracellular matrix components.[20]

  • Materials :

    • P. aeruginosa PAO1 (or other target strain).

    • Tryptic Soy Broth (TSB) or other suitable growth medium.

    • Furanone compound.

    • 96-well polystyrene microtiter plates.

    • 0.1% (w/v) Crystal Violet solution.

    • 30% (v/v) Acetic Acid in water.

    • Microplate reader (absorbance at 570-595 nm).

  • Step-by-Step Methodology :

    • Inoculum & Plating : Prepare and plate the bacterial culture and furanone dilutions as described in Protocol 3.1, steps 1-4.

    • Incubation : Incubate the plate statically (without shaking) at 37°C for 24 hours.

    • Planktonic Cell Removal : Carefully discard the liquid medium from the wells. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

    • Fixation : Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

    • Staining : Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Washing : Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Solubilization : Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measurement : Measure the absorbance of the solubilized dye at ~590 nm.

  • Causality & Self-Validation : This method directly quantifies the end-product of a key QS-regulated process. Comparing the results to a planktonic growth assay (like the OD600 readings from Protocol 3.1) confirms that the biofilm inhibition is not an artifact of reduced cell proliferation.

A 1. Prepare Inoculum & Compound Dilutions B 2. Dispense into 96-well Plate A->B C 3. Static Incubation (24h, 37°C) B->C D 4. Discard Medium & Wash Wells (PBS) C->D E 5. Stain with 0.1% Crystal Violet D->E F 6. Wash Excess Stain E->F G 7. Solubilize Dye (30% Acetic Acid) F->G H 8. Read Absorbance (~590 nm) G->H

Diagram 3: Experimental Workflow for Biofilm Inhibition Assay. A step-by-step visualization of the crystal violet method for quantifying biofilm biomass.

Protocol 3.3: Virulence Factor Quantification (Elastase B Assay)

This assay measures the production of a key virulence factor regulated by the LasR/LasI system.

  • Principle : The elastolytic activity in the supernatant of a bacterial culture is measured using a substrate, Elastin-Congo Red (ECR). Cleavage of ECR by elastase releases the red dye, which can be quantified spectrophotometrically.

  • Methodology :

    • Grow P. aeruginosa in a suitable medium (e.g., LB) with and without furanones for 18-24 hours.

    • Centrifuge the cultures to pellet the cells and collect the supernatant.

    • Add a defined volume of supernatant to a reaction buffer containing ECR.

    • Incubate the reaction at 37°C for several hours.

    • Stop the reaction and pellet the un-cleaved ECR by centrifugation.

    • Measure the absorbance of the supernatant at 495 nm to quantify the released Congo Red dye.

Section 4: Quantitative Data and Efficacy

The efficacy of furanones varies depending on their specific chemical structure, the target bacterial strain, and the phenotype being assessed. Synthetic furanones have been shown to inhibit virulence factor production and biofilm formation at non-growth-inhibiting concentrations.[14][20]

Table 1: Efficacy of Selected Brominated Furanones against P. aeruginosa

Furanone CompoundTarget PhenotypeTarget StrainEfficacy MetricConcentrationReference
C-30 Biofilm FormationPA14~90% Inhibition10 & 50 µM[14]
GBr Biofilm FormationPA14~90% Inhibition10 & 50 µM[14]
C-30 Pyocyanin ProductionPA14~60% Inhibition50 µM[14]
GBr Pyocyanin ProductionPA14~75% Inhibition50 µM[14]
Alkyl Furanone (Fur-5) Biofilm FormationS. TyphimuriumIC5050 µM[20]
Alkyl Furanone (Fur-6) Biofilm FormationS. TyphimuriumIC50100 µM[20]

Note: IC50 is the concentration required to inhibit the phenotype by 50%. Data is compiled from multiple sources for illustrative purposes.

Section 5: Therapeutic Outlook and Future Directions

The ability of furanones to attenuate virulence in vivo has been demonstrated in several animal models, including murine models of lung infection and cutaneous abscesses.[6][14][21] Treatment with furanones has been shown to accelerate bacterial clearance, reduce lung pathology, and prolong survival time.[6][22]

However, challenges remain. The development of resistance, while thought to be less likely than with bactericidal antibiotics, is still possible. For instance, overexpression of efflux pumps has been shown to confer resistance to furanone C-30 in P. aeruginosa.[1] Furthermore, the permeability of the compounds and their stability in vivo are critical parameters for drug development.[23]

The future of furanone-based therapies may lie in combination treatments. Using furanones to disrupt biofilms could re-sensitize otherwise resistant bacteria to conventional antibiotics, an approach that has shown promise in laboratory settings.[24] As our understanding of the complex interplay of QS systems deepens, the rational design of new furanone derivatives targeting multiple receptors simultaneously could lead to the development of potent, evolution-proof anti-virulence therapeutics.[8][25]

References

molecular weight and formula of C5H6O3 furanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular and Structural Diversity of C5H6O3 Furanones for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical class represented by the molecular formula C5H6O3, with a specific focus on its furanone isomers. For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of these structures is critical. While the molecular weight is a fixed parameter, the isomeric diversity of C5H6O3 furanones gives rise to a range of chemical properties and biological activities, making them a compelling subject of study.

The furanone core is a prevalent scaffold in numerous natural products and pharmacologically active compounds.[1][2] Molecules with this five-membered heterocyclic ring have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] The formula C5H6O3, in particular, represents several key furanone isomers that serve as important chiral building blocks, flavor compounds, and synthons for more complex molecular architectures. This guide delves into their core physicochemical properties, analytical characterization, and relevance in modern research.

Physicochemical Properties of Key C5H6O3 Isomers

The molecular formula C5H6O3 corresponds to a molar mass of approximately 114.10 g/mol and an exact mass of 114.0317 Daltons.[4] However, this simple formula encompasses a variety of structural isomers with distinct chemical identities and properties. While other structures like Glutaric Anhydride and Reductic Acid share this formula, our focus remains on the furanone scaffold.[5][6]

Below is a comparative summary of the most prominent furanone isomers and related structures with the C5H6O3 formula.

Compound NameCommon SynonymsCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Hydroxy-5-methyl-3(2H)-furanone Norfuraneol, Toffee furanone19322-27-1C5H6O3114.10
5-(Hydroxymethyl)-2(5H)-furanone (S)-enantiomer is common78508-96-0C5H6O3114.10
5-Hydroxy-3-methyl-2(5H)-furanone -931-23-7C5H6O3114.10
Glutaric Anhydride Dihydro-2H-pyran-2,6(3H)-dione108-55-4C5H6O3114.10
Reductic Acid 2,3-Dihydroxycyclopent-2-en-1-one80-72-8C5H6O3114.10

Data compiled from PubChem and NIST Chemistry WebBook.[5][6][7][8][9][10]

Synthesis and Structural Elucidation Workflow

The synthesis and characterization of a specific C5H6O3 furanone isomer require a systematic and rigorous workflow. The choice of synthetic strategy is dictated by the desired substitution pattern on the furanone ring. Common approaches include the cyclization of functionalized precursors or the oxidation of biomass-derived molecules like furfural.[11][12]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from precursor selection to final structural validation, a cornerstone of ensuring trustworthiness in any synthetic protocol.

G cluster_synthesis Synthesis Phase cluster_analysis Analytical & Characterization Phase Precursor Select Precursor (e.g., γ-hydroxyalkynone) Reaction Perform Cyclization Reaction (e.g., Gold-catalyzed) Precursor->Reaction Reagents, Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification TLC TLC Analysis Purification->TLC Assess Purity MS Mass Spectrometry (MS) Verify Molecular Weight TLC->MS FTIR FTIR Spectroscopy Identify Functional Groups TLC->FTIR NMR NMR Spectroscopy (1H, 13C, COSY) Elucidate Structure TLC->NMR Validation Final Structure Validation MS->Validation Correct M/Z FTIR->Validation Expected Bands NMR->Validation Correct Shifts & Coupling

Caption: A standard workflow for the synthesis and structural validation of a C5H6O3 furanone.

Experimental Protocols for Characterization

To ensure the identity and purity of a synthesized C5H6O3 furanone, a suite of analytical techniques is employed. Each protocol provides a piece of the structural puzzle, and together they form a self-validating system.

Protocol 1: Molecular Weight Determination by Mass Spectrometry

Causality: Mass spectrometry is the definitive technique for confirming the molecular formula of a compound by precisely measuring its mass-to-charge ratio (m/z). This directly verifies that the synthesized molecule has the expected mass of C5H6O3 (114.0317 Da for the exact mass).

Methodology:

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified furanone sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ is expected at an m/z of approximately 115.0390.

  • Analysis: Compare the experimentally observed exact mass with the theoretical exact mass calculated for C5H6O3. A mass error of <5 ppm provides high confidence in the elemental composition.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR identifies the number of unique carbon environments. This combination is essential for distinguishing between isomers like 4-hydroxy-5-methyl-3(2H)-furanone and 5-(hydroxymethyl)-2(5H)-furanone.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified furanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the peaks to determine the relative number of protons. Analyze chemical shifts and coupling constants (J-values) to infer proton relationships (e.g., vinyl, methyl, hydroxyl protons).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Analyze the chemical shifts to identify key carbon environments, such as carbonyl (C=O), olefinic (C=C), and aliphatic carbons. For example, a carbonyl carbon in a furanone ring typically appears in the 170-180 ppm region.

  • Data Interpretation: Correlate the ¹H and ¹³C data to build the molecular structure. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be required.

Applications in Drug Discovery and Development

The furanone scaffold is a "privileged pharmacophore," meaning it is a molecular framework capable of binding to multiple biological targets. This versatility makes C5H6O3 furanones and their derivatives attractive starting points for drug discovery campaigns.[2]

Role as a Pharmacophore in Drug Design

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. The furanone ring, with its hydrogen bond acceptors (carbonyl and ether oxygens) and tunable substitution points, can be decorated to interact with various enzyme active sites or cellular receptors.

G cluster_interaction Molecular Interaction Furanone C5H6O3 Furanone Core HBA Hydrogen Bond Acceptors (C=O, Ether O) Furanone->HBA Subst Substitution Points (R1, R2, R3) Furanone->Subst Target Biological Target (e.g., Enzyme Active Site) HBA->Target Binding Subst->Target Specificity & Potency Activity Biological Activity (e.g., Anticancer, Antimicrobial) Target->Activity Modulation Leads to

Caption: The C5H6O3 furanone core as a versatile pharmacophore for interacting with biological targets.

Field-Proven Insights:

  • Anticancer Agents: Certain bis-2(5H)-furanone derivatives have been synthesized and shown to induce cell cycle arrest in glioma cells, with evidence suggesting they interact directly with DNA.[13] This highlights the potential of the furanone core as a DNA-binding scaffold.

  • Antimicrobial Activity: Halogenated furanones are well-known for their ability to inhibit biofilm formation in bacteria, a critical factor in persistent infections.[3] This activity is often linked to the disruption of bacterial quorum sensing pathways.

  • Anti-inflammatory Drugs: The furanone structure was utilized in the synthesis of Rofecoxib (Vioxx), a nonsteroidal anti-inflammatory drug (NSAID), demonstrating its applicability in established drug classes.[14]

References

Methodological & Application

enantioselective synthesis of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Introduction: The Significance of a Versatile Chiral Lactone

This compound (CAS No. 78508-96-0) is a high-value chiral building block with significant applications across multiple industries.[1][2] Its characteristic sweet, caramel-like aroma makes it a sought-after ingredient in the food and fragrance sectors.[3] Beyond its sensory properties, this molecule serves as a crucial intermediate in the synthesis of complex bioactive compounds and pharmaceuticals. Its utility as a starting material is demonstrated in the preparation of natural products like (+)-muscarine and potential antiviral agents.[1][2] The stereocenter at the C5 position is pivotal, as the biological activity of its derivatives is often enantiomer-dependent. Therefore, robust and efficient methods for its enantioselective synthesis are of paramount importance to researchers in drug development and biotechnology.[3]

This technical guide provides an in-depth overview of the principal strategies for the , designed for researchers, scientists, and professionals in the field. We will explore methodologies rooted in chiral pool synthesis, modern organocatalysis, and emerging biocatalytic routes, complete with detailed protocols and comparative data.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into three primary strategies, each with distinct advantages regarding starting materials, scalability, and stereochemical control.

  • Chiral Pool Synthesis: This classical approach leverages the inherent stereochemistry of readily available, naturally occurring molecules. By starting with a molecule that already possesses the desired stereoconfiguration, the synthetic route can be simplified, avoiding the need for a complex asymmetric induction step.

  • Catalytic Asymmetric Synthesis: This modern strategy employs a small amount of a chiral catalyst (organocatalyst or metal complex) to convert an achiral or racemic starting material into the desired chiral product with high enantioselectivity. This method is highly versatile and allows for the generation of stereochemistry from non-chiral precursors.[4]

  • Biocatalysis: Utilizing enzymes or whole-cell systems, this approach offers unparalleled selectivity under mild, environmentally benign conditions. Biocatalytic methods, such as asymmetric reduction or oxidation, are gaining traction as powerful tools for green chemistry.[5][6]

Part 1: Chiral Pool Synthesis from D-Ribonolactone

Principle of the Method: The most direct route from the chiral pool utilizes D-ribonolactone, a derivative of the naturally abundant sugar D-ribose. The stereocenter at C4 of D-ribonolactone corresponds to the desired (S)-configuration at C5 in the final product, making it an ideal precursor. The synthesis involves selective functional group manipulations to eliminate the hydroxyl groups at C2 and C3 while retaining the stereochemistry at C4.

Experimental Workflow:

A D-Ribonolactone B 1. Acetonide Protection (2,3-O-isopropylidene) A->B Acetone, H+ C 2. Mesylation (5-O-Ms) B->C MsCl, Pyridine D 3. Elimination (DBU) & Acidic Workup C->D DBU, then H3O+ E (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone D->E Purification

Caption: Workflow for synthesis from D-Ribonolactone.

Detailed Experimental Protocol:

  • Step 1: Protection of Diols.

    • Suspend D-ribonolactone (1.0 eq) in anhydrous acetone.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Neutralize the reaction with triethylamine and concentrate under reduced pressure. The resulting crude 2,3-O-isopropylidene-D-ribonolactone is used directly in the next step.

  • Step 2: Selective Mesylation of the Primary Alcohol.

    • Dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for an additional hour.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Step 3: Elimination and Deprotection.

    • Dissolve the crude mesylate in anhydrous toluene.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) and heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

    • Cool the reaction to room temperature and treat with 1M HCl. Stir vigorously for 1 hour to hydrolyze the acetonide protecting group.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Step 4: Purification.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white to pale yellow solid.[3]

Data Summary for Chiral Pool Synthesis:

ParameterTypical ValueSource
Overall Yield40-60%[7]
Purity (HPLC)>98%[2]
Optical Rotation [α]D-144° (c=1 in H₂O)[3]
Melting Point41-43 °C[2][3]

Part 2: Organocatalytic Enantioselective Functionalization

Principle of the Method: This strategy builds the chiral lactone from simple, achiral precursors through an organocatalyzed asymmetric reaction. One viable approach involves the enantioselective functionalization of 5-hydroxyfuran-2(5H)-one, a platform molecule derivable from the photooxygenation of furfural.[4][8] A chiral catalyst, such as a proline derivative or a chiral phosphoric acid, can activate the substrate towards a stereoselective transformation.

Conceptual Reaction Scheme:

sub 5-Hydroxyfuran-2(5H)-one (Achiral Precursor) inter Chiral Intermediate sub->inter Forms reactive species cat Chiral Organocatalyst cat->inter Stereocontrol reagent Nucleophile / Reagent reagent->inter product (S)-Target Molecule inter->product Transformation & Catalyst Turnover

Caption: Organocatalytic enantioselective strategy.

Representative Protocol: Asymmetric Boronic Acid Addition

This protocol is based on the principle of developing catalytic enantioselective methodologies for the functionalization of 5-hydroxyfuran-2(5H)-one.[4]

  • Step 1: Catalyst and Substrate Preparation.

    • In a flame-dried Schlenk flask under an argon atmosphere, add the chiral organocatalyst (e.g., a chiral BINOL-derived phosphoric acid, 10 mol%).

    • Add 5-hydroxyfuran-2(5H)-one (1.0 eq) and the desired boronic acid reagent (1.5 eq).

    • Dissolve the components in an anhydrous, non-polar solvent like toluene.

  • Step 2: Reaction Execution.

    • Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-48 hours.

    • Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.

  • Step 3: Workup and Purification.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue via flash column chromatography to isolate the enantiomerically enriched product. Note: Subsequent steps may be required to convert the adduct into the final target molecule.

Data Summary for Organocatalytic Methods:

ParameterTarget Value
Catalyst Loading1-20 mol%
Reaction Time12-72 hours
Yield70-95%
Enantiomeric Excess (e.e.)85-99%

Part 3: Biocatalytic Synthesis via Asymmetric Reduction

Principle of the Method: Biocatalysis offers a green and highly specific route to chiral molecules. While direct biocatalytic synthesis of the title compound is an emerging area, the principle can be demonstrated through the asymmetric reduction of a suitable prochiral precursor, such as 5-(hydroxymethyl)furan-2(3H)-one, using a ketoreductase (KRED) enzyme or a whole-cell system expressing a specific reductase. These biocatalysts can deliver the hydride with exceptional facial selectivity. The broader field of reducing HMF derivatives highlights the potential of this approach.[6][9]

General Biocatalytic Workflow:

A Whole-Cell Culture (e.g., E. coli, Yeast) B Cell Harvesting & Resuspension in Buffer A->B C Bioreactor Setup (Buffer, Cells, Co-factor) B->C D Substrate Addition (Prochiral Precursor) C->D E Biotransformation (Controlled pH, Temp) D->E F Reaction Monitoring (HPLC) E->F G Product Extraction & Purification F->G

Caption: General workflow for whole-cell biocatalysis.

General Protocol for Whole-Cell Bioreduction:

  • Step 1: Catalyst Preparation.

    • Cultivate the microorganism (e.g., Saccharomyces cerevisiae or a recombinant E. coli strain overexpressing a suitable KRED) in an appropriate growth medium until the late exponential phase.

    • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Step 2: Biotransformation.

    • Resuspend the cell paste in the same buffer to a specific optical density (e.g., OD₆₀₀ = 20).

    • Add a co-factor regeneration source, typically glucose (e.g., 50 mM).

    • Add the prochiral substrate, dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to the desired final concentration (e.g., 10-50 mM).

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C).

  • Step 3: Monitoring and Workup.

    • Withdraw aliquots at regular intervals and analyze by chiral HPLC to determine conversion and enantiomeric excess.

    • Once the reaction reaches completion, centrifuge to remove the cells.

    • Extract the supernatant continuously with ethyl acetate.

    • Dry the combined organic extracts, concentrate, and purify by chromatography to yield the final product.

Data Summary for Biocatalytic Methods:

ParameterTypical Range
Substrate Concentration10-200 mM
Reaction Time4-48 hours
Conversion>95%
Enantiomeric Excess (e.e.)>99%

Product Characterization and Quality Control

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.

Analysis TechniquePurposeExpected Result
¹H and ¹³C NMR Structural ElucidationSpectra consistent with the furanone structure.
Mass Spectrometry Molecular Weight ConfirmationM/z = 114.10 (as C₅H₆O₃).[2][3]
HPLC (Achiral) Purity Assessment≥98% purity.[3]
Polarimetry Enantiomeric PuritySpecific rotation [α]D ≈ -144° (c=1, H₂O).[2]
HPLC (Chiral) Enantiomeric Excess (e.e.)>99% e.e. for the (S)-enantiomer.

Conclusion

The is achievable through several effective strategies. Chiral pool synthesis offers a reliable and well-established path from D-ribonolactone, benefiting from a secure transfer of stereochemistry. Asymmetric organocatalysis represents a more flexible and modern approach, capable of generating chirality from simple achiral precursors with high efficiency and selectivity. Finally, biocatalysis stands out as the greenest alternative, promising exceptional enantiopurity under mild conditions, though often limited by substrate concentrations. The choice of method will ultimately depend on the specific requirements of the researcher, considering factors such as scale, cost of starting materials, available equipment, and desired environmental impact.

References

The Versatile Chiral Synthon: (S)-(-)-5-Hydroxymethyl-2(5H)-furanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Nature's Complexity with a Simple Chiral Building Block

In the intricate world of natural product synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Among the arsenal of chiral building blocks available to the synthetic chemist, (S)-(-)-5-Hydroxymethyl-2(5H)-furanone, often referred to as (S)-HBO, has emerged as a powerful and versatile starting material.[1][2] Its inherent chirality, coupled with a unique combination of functional groups—a reactive α,β-unsaturated lactone, a primary hydroxyl group, and a stereogenic center—renders it an invaluable precursor for the synthesis of a diverse array of biologically active natural products.[3][4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this chiral synthon, complete with detailed protocols and mechanistic insights.

The significance of this compound lies in its ability to serve as a scaffold upon which molecular complexity can be systematically built. The electrophilic nature of the butenolide ring allows for diastereoselective conjugate additions, while the lactone carbonyl and the primary alcohol offer handles for a variety of chemical transformations. This guide will explore key synthetic strategies, including nucleophilic additions, cycloadditions, and functional group interconversions, showcasing the utility of this chiral building block in the stereocontrolled synthesis of complex natural products.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of this compound is governed by its distinct functional groups. Understanding the interplay of these groups is crucial for designing successful synthetic routes.

1. The α,β-Unsaturated Lactone: A Hub of Reactivity

The conjugated system of the butenolide ring is the primary site of reactivity, susceptible to a range of nucleophilic additions.

  • Michael Addition: The C4-C5 double bond readily undergoes 1,4-conjugate addition with a variety of soft nucleophiles, such as organocuprates, thiols, and amines. This reaction is often highly diastereoselective, with the incoming nucleophile approaching from the face opposite to the hydroxymethyl group at C5, leading to the formation of trans-substituted γ-butyrolactones. The stereochemical outcome is dictated by the minimization of steric hindrance.

  • Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing rapid access to complex polycyclic systems.

2. The Primary Hydroxyl Group: A Handle for Functionalization and Stereocontrol

The primary alcohol at C5 is a versatile functional group that can be easily modified.

  • Protection: Protection of the hydroxyl group is often a necessary first step to prevent its interference in subsequent reactions. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), and acyl groups (e.g., acetyl, benzoyl). The choice of protecting group is critical and should be based on its stability to the planned reaction conditions and the ease of its selective removal.

  • Oxidation and Functional Group Interconversion: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to further carbon-carbon bond formations or other functional group manipulations. It can also be converted to other functional groups, such as halides or azides, for subsequent nucleophilic substitution reactions.

Application in Natural Product Synthesis: Detailed Protocols

The true utility of this compound is best illustrated through its successful application in the total synthesis of complex natural products.

Case Study 1: Total Synthesis of (+)-Muscarine

(+)-Muscarine, a potent cholinergic agonist isolated from the mushroom Amanita muscaria, has been a popular target for synthetic chemists. The synthesis developed by Kang and coworkers elegantly utilizes this compound to establish the key stereocenters of the target molecule.[4]

Synthetic Strategy Overview:

The synthesis commences with the protection of the primary alcohol of the furanone. A subsequent diastereoselective conjugate addition of a methyl group sets the stereochemistry at C4. The lactone is then reduced, and the resulting diol is manipulated to form the tetrahydrofuran ring. Finally, introduction of the quaternary ammonium salt furnishes (+)-muscarine.

Experimental Protocol: Diastereoselective Methylation

This protocol details the crucial diastereoselective conjugate addition of a methyl group to the protected this compound.

Step Procedure Reagents and Conditions Purpose
1Protection of the primary alcoholThis compound, TBDMSCl, Imidazole, DMF, 0 °C to rt, 12 hTo prevent the acidic proton of the alcohol from interfering with the organometallic reagent.
2Conjugate additionProtected furanone, Me₂CuLi, THF, -78 °C, 2 hDiastereoselective introduction of the methyl group at the C4 position.
3Quenching and Work-upSaturated aq. NH₄Cl, Et₂OTo quench the reaction and isolate the product.
4PurificationFlash column chromatography (Silica gel, Hexanes/EtOAc gradient)To obtain the pure methylated γ-butyrolactone.

Expected Outcome:

The reaction typically affords the desired trans-4-methyl-5-(tert-butyldimethylsilyloxymethyl)dihydrofuran-2(3H)-one with high diastereoselectivity (>95:5 dr) and in good to excellent yield (85-95%).

Diagram of the Synthetic Pathway for (+)-Muscarine:

muscarine_synthesis furanone (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone protected_furanone TBDMS-protected furanone furanone->protected_furanone TBDMSCl, Imidazole methylated_lactone trans-4-Methyl- butyrolactone protected_furanone->methylated_lactone Me₂CuLi diol Diol intermediate methylated_lactone->diol Reduction tetrahydrofuran Tetrahydrofuran intermediate diol->tetrahydrofuran Cyclization muscarine (+)-Muscarine tetrahydrofuran->muscarine Quaternization

Caption: Key transformations in the synthesis of (+)-Muscarine.

Case Study 2: Diastereoselective Synthesis of Pyrazolidinones

The butenolide core of this compound can also serve as a precursor for the synthesis of heterocyclic compounds other than substituted furans. A notable example is the diastereoselective synthesis of 5-(α-hydroxyalkyl)pyrazolidin-3-ones, as reported by Bohrisch and coworkers.[4]

Synthetic Strategy Overview:

This transformation involves the reaction of the furanone with hydrazine derivatives. The reaction proceeds through a tandem conjugate addition-cyclization sequence, where the hydrazine first adds to the β-position of the butenolide, followed by an intramolecular cyclization of the resulting intermediate to form the pyrazolidinone ring system. The stereochemistry of the newly formed stereocenter is influenced by the existing stereocenter at C5 of the starting furanone.

Experimental Protocol: Synthesis of a 5-(α-hydroxyalkyl)pyrazolidin-3-one

Step Procedure Reagents and Conditions Purpose
1Reaction SetupThis compound, Phenylhydrazine, Ethanol, Reflux, 6 hTo initiate the conjugate addition and subsequent cyclization.
2Cooling and CrystallizationCool to room temperature, then to 0 °CTo induce crystallization of the product.
3Isolation and WashingFilter the solid, wash with cold ethanolTo isolate the crude product.
4PurificationRecrystallization from ethanolTo obtain the pure pyrazolidinone derivative.

Expected Outcome:

This reaction typically yields the corresponding 5-(hydroxymethyl)-2-phenylpyrazolidin-3-one as a crystalline solid with good diastereoselectivity and in moderate to good yields.

Diagram of the Pyrazolidinone Formation Workflow:

pyrazolidinone_synthesis start (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone intermediate Conjugate addition intermediate start->intermediate Hydrazine derivative, EtOH, Reflux product Diastereomerically enriched Pyrazolidinone intermediate->product Intramolecular cyclization

Caption: Workflow for the synthesis of pyrazolidinones.

Conclusion: A Cornerstone of Modern Asymmetric Synthesis

This compound has firmly established itself as a cornerstone in the field of asymmetric synthesis. Its ready availability, inherent chirality, and predictable reactivity make it an ideal starting material for the construction of a wide range of complex and biologically significant natural products. The examples provided in this application note represent just a fraction of the synthetic possibilities that this versatile chiral building block offers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Furanone Derivatives from Furfural

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanone derivatives represent a pivotal class of heterocyclic compounds with a wide spectrum of biological activities, making them highly attractive targets in drug discovery and development.[1][2][3] Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as a versatile and sustainable starting material for the synthesis of these valuable molecules.[4][5] This document provides a comprehensive guide to the synthesis of furanone derivatives from furfural, detailing various synthetic strategies, step-by-step protocols, and the underlying mechanistic principles. The focus is on providing practical, field-proven insights to enable researchers to confidently design and execute the synthesis of diverse furanone scaffolds.

Introduction: The Significance of Furanones and Furfural as a Bio-based Feedstock

The furanone ring system is a core structural motif in numerous natural products and pharmacologically active compounds.[6][7] These molecules exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][3] Of particular interest is their ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation, offering a promising strategy to combat antibiotic resistance.[1]

The increasing demand for sustainable chemical processes has positioned furfural as a key bio-based platform chemical.[4][8] Produced from the acid-catalyzed dehydration of C5 sugars found in hemicellulose, furfural provides a renewable alternative to petroleum-based feedstocks for the synthesis of a wide array of valuable chemicals.[4][9] The inherent reactivity of furfural's aldehyde group and furan ring makes it an ideal precursor for the synthesis of diverse furanone derivatives.[8][10]

This guide will explore the primary synthetic transformations of furfural into two major classes of furanone derivatives: 2(5H)-furanones and γ-valerolactone (GVL), as well as the related Piancatelli rearrangement for the synthesis of cyclopentenone derivatives.

Synthetic Strategies and Protocols

Oxidative Conversion of Furfural to 2(5H)-Furanone Derivatives

The direct oxidation of furfural is a prominent route to afford 2(5H)-furanone, a key intermediate for the synthesis of various value-added products.[11] This transformation typically involves the use of an oxidant, often in the presence of an acid catalyst. Hydrogen peroxide (H₂O₂) is a commonly employed green oxidant for this purpose.[11][12]

Mechanism Insight: The oxidation of furfural to 2(5H)-furanone is believed to proceed through a Baeyer-Villiger-type oxidation mechanism. The reaction is initiated by the epoxidation of the furan ring, followed by rearrangement to yield the furanone product. In some cases, the reaction can be tuned to favor the formation of other oxidation products like maleic acid or succinic acid.[13][14]

Oxidation_Mechanism Furfural Furfural Epoxide Furfural Epoxide (Intermediate) Furfural->Epoxide Oxidation (e.g., H₂O₂ / Catalyst) Furanone 2(5H)-Furanone Epoxide->Furanone Baeyer-Villiger Rearrangement Other_Products Maleic Acid / Succinic Acid Furanone->Other_Products Further Oxidation

Experimental Protocol: Selective Oxidation of Furfural using H₂O₂ and Trifluoroacetic Acid

This protocol is adapted from a method demonstrating the selective oxidation of furfural to 2(5H)-furanone with good yields under mild conditions.[11][12]

Materials:

  • Furfural (freshly distilled)

  • 30% Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Glassware (round-bottom flask, beakers, etc.)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add furfural (e.g., 10 mmol).

  • Add dichloromethane (20 mL) to dissolve the furfural.

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic acid (e.g., 1.2 mmol) to the stirred solution.

  • Carefully add 30% hydrogen peroxide (e.g., 20 mmol) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 2(5H)-furanone.

Data Summary: Catalytic Systems for Furfural Oxidation

CatalystOxidantSolventTemperature (°C)Furfural Conversion (%)2(5H)-Furanone Yield (%)Reference
Trifluoroacetic AcidH₂O₂DichloromethaneRoom Temp>95~52[11][12]
CuMoO₄O₂Acetonitrile1209966[13]
H₅PV₂Mo₁₀O₄₀ / Cu(CF₃SO₃)₂O₂Acetic Acid110~507.5 (plus 54% Maleic Anhydride)[15]
TS-1H₂O₂-Room Temp-92 (5-hydroxy-2(5H)-furanone)[16][17]
One-Pot Conversion of Furfural to γ-Valerolactone (GVL)

γ-Valerolactone (GVL) is a highly valuable furanone derivative with applications as a green solvent, fuel additive, and a precursor for polymers.[9][18] The synthesis of GVL from furfural is a multi-step process that can be efficiently performed in a one-pot reaction, involving hydrogenation and acid-catalyzed rearrangements.[9][19]

Mechanism Insight: The conversion of furfural to GVL typically proceeds through the following steps:

  • Hydrogenation of furfural to furfuryl alcohol.

  • Acid-catalyzed hydrolysis and rearrangement of furfuryl alcohol to levulinic acid.

  • Hydrogenation of levulinic acid to 4-hydroxypentanoic acid.

  • Intramolecular esterification (lactonization) to form GVL.

GVL_Synthesis_Workflow Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation Levulinic_Acid Levulinic Acid Furfuryl_Alcohol->Levulinic_Acid Acid-catalyzed Rearrangement Hydroxy_Acid 4-Hydroxypentanoic Acid Levulinic_Acid->Hydroxy_Acid Hydrogenation GVL γ-Valerolactone (GVL) Hydroxy_Acid->GVL Lactonization

Experimental Protocol: Homogeneous Catalysis for GVL Synthesis

This protocol is based on the use of a ruthenium pincer complex (Ru-MACHO-BH) as a homogeneous catalyst for the direct conversion of furfural to GVL.[9][20][21]

Materials:

  • Furfural

  • Ru-MACHO-BH catalyst

  • Phosphoric acid (H₃PO₄)

  • Ethanol

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas supply

Procedure:

  • In a glass liner for the autoclave, add the Ru-MACHO-BH catalyst (e.g., 1 mol%).

  • Add furfural (e.g., 1 g).

  • Add ethanol as the solvent.

  • Add an aqueous solution of phosphoric acid (e.g., to a final concentration of 3.8 M).

  • Place the sealed glass liner into the autoclave.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 bar H₂).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 7 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave, remove the reaction mixture, and analyze the products by GC-MS or NMR to determine the conversion and yield of GVL.

Data Summary: Catalytic Systems for GVL Synthesis from Furfural

CatalystAcidSolventTemperature (°C)Time (h)GVL Yield (%)Reference
Ru-MACHO-BHH₃PO₄Ethanol100784[9][21]
1%Pt/ZSM-5-Isopropanol120585.4
Au/ZrO₂ + ZSM-5-Isopropanol--61.5[19]
The Piancatelli Rearrangement: Accessing Cyclopentenone Scaffolds

While not a direct synthesis of a furanone, the Piancatelli rearrangement is a crucial acid-catalyzed transformation of furfuryl alcohols (readily derived from furfural) into 4-hydroxycyclopentenone derivatives.[22][23] These products are valuable building blocks in natural product synthesis.[24][25][26]

Mechanism Insight: The reaction proceeds via a 4-π electrocyclization of an oxocarbenium ion intermediate, which is generated from the protonation and ring-opening of the furfuryl alcohol.[23]

Piancatelli_Rearrangement Furfuryl_Alcohol 2-Furylcarbinol Oxocarbenium Oxocarbenium Ion (Intermediate) Furfuryl_Alcohol->Oxocarbenium Acid-catalyzed Ring Opening Cyclopentenone 4-Hydroxycyclopentenone Oxocarbenium->Cyclopentenone 4π-Electrocyclization & H₂O Attack

This reaction highlights the versatility of furfural-derived intermediates in accessing diverse molecular scaffolds beyond simple furanones.

Characterization of Furanone Derivatives

The unambiguous identification of the synthesized furanone derivatives is crucial. A combination of spectroscopic techniques is typically employed for this purpose.[27][28][29]

Typical Spectroscopic Data for 2(5H)-Furanone:

TechniqueKey Features
¹H NMR Signals for olefinic protons and protons on the saturated carbon of the lactone ring. Chemical shifts and coupling constants are diagnostic.
¹³C NMR Characteristic signal for the carbonyl carbon of the lactone, as well as signals for the sp² and sp³ carbons of the ring.
IR Spectroscopy Strong absorption band for the C=O stretch of the α,β-unsaturated lactone (typically around 1750-1780 cm⁻¹), and a C=C stretching band.
Mass Spectrometry Molecular ion peak corresponding to the mass of the furanone derivative, along with characteristic fragmentation patterns.

Safety Precautions

Working with furfural and its derivatives requires strict adherence to safety protocols.

  • Furfural: Furfural is toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[30][31][32] It is also a combustible liquid.[33][34]

    • Always handle furfural in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[34]

    • Keep away from heat, sparks, and open flames.[31]

  • Oxidizing Agents: Hydrogen peroxide is a strong oxidizer and can cause severe skin and eye damage. Handle with care and avoid contact with combustible materials.

  • Acids: Trifluoroacetic acid and phosphoric acid are corrosive. Handle with appropriate care and PPE.

  • High-Pressure Reactions: Autoclave procedures should only be performed by trained personnel, with strict adherence to the manufacturer's operating instructions.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[31][32]

Conclusion

The synthesis of furanone derivatives from the renewable feedstock furfural offers a sustainable and versatile approach to accessing a wide range of biologically active molecules. The oxidative and reductive/rearrangement pathways detailed in this guide provide robust and efficient methods for the preparation of 2(5H)-furanones and γ-valerolactone, respectively. By understanding the underlying reaction mechanisms and adhering to the detailed protocols, researchers can effectively synthesize and explore the potential of these valuable compounds in drug discovery and other applications.

References

The Versatile Chiral Precursor: Application of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone in Antiviral Drug Development

This compound, a readily available chiral building block, has emerged as a cornerstone in the stereoselective synthesis of a multitude of bioactive molecules, most notably antiviral nucleoside analogues.[1][2] Its intrinsic chirality, coupled with a dense arrangement of functional groups—a lactone, a primary alcohol, and a double bond—renders it a highly versatile precursor for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this furanone derivative in the synthesis of potent antiviral agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and visually map the synthetic pathways, thereby offering a comprehensive resource for the synthesis of novel antiviral therapeutics.

The core utility of this compound lies in its ability to serve as a scaffold for the stereocontrolled introduction of functionalities that mimic the ribose or carbocyclic sugar moieties of natural nucleosides. This mimicry is a cornerstone of antiviral drug design, as these modified nucleosides can act as chain terminators or inhibitors of viral polymerases, thus halting viral replication.[3]

Key Physicochemical Properties

A thorough understanding of the starting material's properties is paramount for successful synthesis.

PropertyValue
Molecular Formula C₅H₆O₃[4]
Molecular Weight 114.10 g/mol [4]
Appearance White to pale yellow solid[1]
Melting Point 41-43 °C (lit.)[2]
Optical Rotation [α]20/D −144°, c = 1 in H₂O[2]
CAS Number 78508-96-0[2]

Application in the Synthesis of Nucleoside Analogues

The primary application of this compound in antiviral synthesis is as a precursor to modified sugar moieties. The furanone ring can be elaborated into various furanose or carbocyclic mimics, which are subsequently coupled with a nucleobase.

Synthesis of 3'-Ethynylthymidine: A Potential Anti-HIV Agent

3'-Ethynylthymidine is a nucleoside analogue that has been investigated for its potential as an antiviral agent. The synthesis of this compound can be initiated from this compound, highlighting the utility of this chiral precursor in accessing modified nucleosides.

Experimental Protocols

Protocol 1: Synthesis of a Key Lactol Intermediate from this compound

This protocol outlines the initial steps in the conversion of the furanone to a more advanced intermediate suitable for further elaboration into nucleoside analogues. The reduction of the lactone to a lactol is a critical transformation.

Causality: The reduction of the lactone to the corresponding lactol unmasks the anomeric carbon, which is essential for the subsequent coupling with a nucleobase. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation as it can selectively reduce esters and lactones to aldehydes or, in this case, the hemiacetal (lactol) at low temperatures, preventing over-reduction to the diol.

Workflow Diagram:

G furanone This compound protection Protection of Primary Alcohol (e.g., TBDMSCl, Imidazole) furanone->protection reduction Lactone Reduction (DIBAL-H, -78 °C) protection->reduction lactol Protected Lactol Intermediate reduction->lactol

Caption: Initial transformation of the starting furanone.

Step-by-Step Methodology:

  • Protection of the Primary Alcohol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected furanone.

  • Reduction to the Lactol:

    • Dissolve the protected furanone (1.0 eq) in anhydrous toluene or THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude lactol intermediate.

Application in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, exhibit enhanced metabolic stability against enzymatic cleavage.[5] While direct synthesis from this compound is complex, it can serve as a precursor to chiral cyclopentane intermediates.

Conceptual Workflow for Carbocyclic Analogue Synthesis:

The transformation of the furanone ring into a carbocycle is a challenging yet crucial step. This often involves a ring-opening and subsequent ring-closing metathesis or other cyclization strategies.

G furanone This compound ring_opening Lactone Ring Opening & Functional Group Manipulation furanone->ring_opening cyclization_precursor Acyclic Dienyl Precursor ring_opening->cyclization_precursor rcm Ring-Closing Metathesis (e.g., Grubbs' Catalyst) cyclization_precursor->rcm carbocycle Chiral Cyclopentenyl Intermediate rcm->carbocycle elaboration Further Functionalization carbocycle->elaboration final_carbocycle Carbocyclic Sugar Mimic elaboration->final_carbocycle coupling Coupling with Nucleobase final_carbocycle->coupling antiviral Carbocyclic Antiviral Agent coupling->antiviral

Caption: General strategy for carbocyclic nucleoside synthesis.

Trustworthiness and Self-Validation

The protocols described are based on established chemical transformations. Self-validation within these protocols is achieved through rigorous monitoring and characterization at each step:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress, ensuring the complete consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation and confirmation of the desired product at each stage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and final products.

  • Chiral High-Performance Liquid Chromatography (HPLC): To verify the enantiomeric purity of the chiral intermediates, ensuring that no racemization has occurred during the synthetic sequence.

Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral pool synthesis in providing efficient and stereoselective routes to complex and medicinally relevant molecules. The applications outlined in this note represent a fraction of its potential. Future research will undoubtedly uncover new synthetic methodologies to further exploit the rich chemistry of this versatile precursor, leading to the discovery of novel antiviral agents with improved efficacy and resistance profiles. The continued exploration of new reaction pathways and the development of more efficient catalytic systems will undoubtedly expand the arsenal of tools available to medicinal chemists in the ongoing fight against viral diseases.

References

Application Notes & Protocols: Strategic Derivatization of the 2(5H)-Furanone Scaffold for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(5H)-furanone, or γ-butenolide, ring system is a privileged scaffold found in numerous natural products and serves as a versatile starting point for the development of potent therapeutic agents.[1][2] While the core structure possesses inherent bioactivity, its true potential is unlocked through targeted chemical modification. This guide provides an in-depth exploration of key derivatization strategies designed to enhance the antimicrobial, anticancer, and anti-inflammatory properties of 2(5H)-furanone derivatives. We will dissect the causal relationships between structural modifications and biological outcomes, provide detailed, field-proven synthetic protocols, and present structure-activity relationship (SAR) data to guide researchers in medicinal chemistry and drug development.

The Rationale for Derivatization: Unlocking the Furanone Core

The 2(5H)-furanone scaffold is characterized by an α,β-unsaturated γ-lactone, a structure whose reactivity and biological interactions can be finely tuned.[3] Naturally occurring furanones, such as those produced by the red algae Delisea pulchra, utilize these compounds as a defense against bacterial colonization.[4][5] However, synthetic derivatization allows for the systematic optimization of:

  • Potency: Increasing the desired biological effect at lower concentrations.

  • Selectivity: Targeting specific microbial species, cancer cell lines, or inflammatory enzymes while minimizing off-target effects and toxicity.[6][7]

  • Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.

Our approach focuses on strategic modifications at the C3, C4, and C5 positions of the furanone ring, often starting from highly functionalized and commercially available precursors like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) or mucobromic acid.[8][9][10]

G cluster_core Core Derivatization Strategies cluster_outcomes Target Biological Activities FURANONE 2(5H)-Furanone Core C5 C5 Position (e.g., from Mucohalic Acid) FURANONE->C5 Ether/Ester Formation Amine Substitution C4 C4 Position FURANONE->C4 Thiol/Sulfone Introduction Amine Substitution C3 C3 Position FURANONE->C3 Halogen Substitution Multi-component Rxns C5_ARYL C5-Arylidene FURANONE->C5_ARYL Knoevenagel Condensation ANTIINFLAMMATORY Anti-inflammatory FURANONE->ANTIINFLAMMATORY ANTIMICROBIAL Antimicrobial & Anti-biofilm C5->ANTIMICROBIAL C4->ANTIMICROBIAL ANTICANCER Anticancer C3->ANTICANCER C5_ARYL->ANTICANCER

Figure 1: Key derivatization sites on the 2(5H)-furanone scaffold and their correlation with major biological activities.

Application Focus I: Antimicrobial and Anti-biofilm Agents

Furanone derivatives represent a promising class of antimicrobials, particularly in an era of growing antibiotic resistance, because they often function as anti-virulence agents rather than traditional bactericides.[4]

Mechanisms of Antimicrobial Action

Derivatization allows for the exploitation of at least two distinct mechanisms depending on the target pathogen.

  • Quorum Sensing (QS) Inhibition: Primarily effective against Gram-negative bacteria, halogenated furanones are structural mimics of N-acyl homoserine lactone (AHL) signaling molecules. By competitively binding to AHL receptors, they disrupt cell-to-cell communication, thereby inhibiting the coordinated expression of virulence factors and biofilm formation.[4]

  • Reactive Oxygen Species (ROS) Induction: In Gram-positive bacteria like Staphylococcus aureus, certain furanone sulfones rapidly penetrate the cell and induce a surge of ROS. This creates massive oxidative stress while simultaneously disabling the cell's antioxidant protein defenses, leading to potent bactericidal activity.[4]

G cluster_gn Gram-Negative Bacteria (e.g., P. aeruginosa) cluster_gp Gram-Positive Bacteria (e.g., S. aureus) FURANONE_GN Halogenated Furanone (AHL Mimic) RECEPTOR AHL Receptor (LuxR-type) FURANONE_GN->RECEPTOR Competitive Binding QS_SIGNAL Quorum Sensing Signal Cascade RECEPTOR->QS_SIGNAL Blocks Signal VIRULENCE Virulence & Biofilm Formation QS_SIGNAL->VIRULENCE Inhibition FURANONE_GP Furanone Sulfone (e.g., F105) CELL Bacterial Cell FURANONE_GP->CELL Penetration ROS ROS Induction (Oxidative Stress) CELL->ROS ANTIOXIDANT Antioxidant Proteins CELL->ANTIOXIDANT Disables Defense DEATH Cell Death ROS->DEATH

Figure 2: Dual antimicrobial mechanisms of action for different 2(5H)-furanone derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The introduction of specific moieties, particularly at the C4 and C5 positions, is critical for potent antimicrobial activity. Terpene moieties enhance lipophilicity and cell penetration, while sulfonyl groups are key pharmacophores for activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Key 2(5H)-Furanone Derivatives

Compound ID Key Structural Features Target Organism MIC (µg/mL) MBPC (µg/mL) Reference
F105 C4-Sulfonyl, C5-l-menthyloxy S. aureus 10 ~10 [11]
Compound 26 C4-Sulfonyl, C5-l-bornyloxy S. aureus 8 Corresponds to MIC [11][12]
Compound 26 C4-Sulfonyl, C5-l-bornyloxy B. subtilis 8 Corresponds to MIC [11][12]
F131 C4-Sulfonyl, C5-l-bornyloxy S. aureus / C. albicans mixed culture - Prevents biofilm [5]
Halogenated Furanones Bromine atoms on ring P. aeruginosa - Potent anti-biofilm [4][12]

MIC: Minimum Inhibitory Concentration; MBPC: Minimal Biofilm-Preventing Concentration

Protocol 1: Synthesis of a Chiral 4-Sulfonyl-5-alkoxy-2(5H)-furanone

This protocol details a robust three-step synthesis for a class of compounds exhibiting potent activity against Gram-positive bacteria, based on methodologies reported in the literature.[5][11]

Rationale: The synthesis begins with mucochloric acid, a versatile and reactive starting material. The C5-hydroxyl is first substituted with a chiral alcohol (e.g., l-borneol) to introduce a lipophilic terpene moiety. The C4-chloro group is then displaced by a substituted thiol. The final, critical step is the oxidation of the thioether to a sulfone, which is essential for the ROS-inducing biological activity.

Materials:

  • Mucochloric acid

  • l-borneol

  • 4-methylbenzenethiol (p-thiocresol)

  • Triethylamine (TEA)

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Dichloromethane (DCM)

  • Ethanol

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

  • Step 1: Synthesis of 3,4-dichloro-5-(l-bornyloxy)-2(5H)-furanone

    • In a round-bottom flask, dissolve mucochloric acid (1.0 eq) and l-borneol (1.1 eq) in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Once complete, cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the C5-ether derivative.

    • Causality Note: The acid catalyst protonates the C5-hydroxyl group, making it a good leaving group (water) for nucleophilic attack by the borneol alcohol.

  • Step 2: Synthesis of the Thioether Intermediate

    • Dissolve the product from Step 1 (1.0 eq) in DCM.

    • Add 4-methylbenzenethiol (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (1.5 eq) dropwise. The TEA acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate, and to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

    • Upon completion, dilute with DCM, wash sequentially with water and brine. Dry the organic layer, filter, and concentrate.

    • Purify by silica gel chromatography.

    • Causality Note: The electron-withdrawing nature of the furanone ring makes the C4 position susceptible to nucleophilic aromatic substitution by the thiolate anion.

  • Step 3: Oxidation to the Final Sulfone Product

    • Dissolve the thioether from Step 2 (1.0 eq) in glacial acetic acid.

    • Add an excess of 30% hydrogen peroxide (3.0-4.0 eq).

    • Heat the mixture to 60-70 °C for 4-6 hours.

    • Self-Validation: Monitor the reaction carefully by TLC. The sulfone product will be significantly more polar than the starting thioether. The use of excess H₂O₂ ensures complete oxidation past the sulfoxide intermediate.

    • Cool the reaction mixture and carefully pour it into a beaker of ice water. The product should precipitate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from a solvent like ethanol to obtain the pure sulfone.

    • Confirm the structure using IR (strong S=O stretches), NMR spectroscopy, and HRMS.[11]

Application Focus II: Anticancer Agents

Derivatization of the 2(5H)-furanone core has yielded compounds with significant cytotoxic activity against various cancer cell lines.[7][13] Modifications often focus on creating larger, more complex molecules that can interact with biological macromolecules.

Mechanisms of Anticancer Action
  • DNA Interaction and Cell Cycle Arrest: Bis-2(5H)-furanone derivatives, which feature two furanone rings linked by a core structure (e.g., benzidine), have been shown to interact with DNA.[6] This interaction can disrupt DNA replication and lead to cell cycle arrest, often in the S-phase, preventing cancer cells from proliferating.[1][6]

  • Induction of Apoptosis/Cell Death: Simpler derivatives, such as those with specific alkoxy groups at C5 or arylidene groups, can induce cell death pathways. Some compounds have been found to cause G2 phase cell cycle arrest and trigger caspase-independent cell death.[7]

SAR for Anticancer Activity

The introduction of aromatic and heterocyclic moieties is a common strategy to enhance cytotoxicity. The electronic properties and steric bulk of these substituents play a crucial role.

Table 2: Cytotoxic Activity of Selected 2(5H)-Furanone Derivatives

Compound Class Key Structural Features Cell Line IC₅₀ (µM) Reference
Bis-furanone (4e) Benzidine linker C6 glioma 12.1 [1][6]
Arylidene (21) 5-(3-nitrobenzylidene) Various Potent [13]
5-Alkoxy (12 & 15) Branched C5-alkoxy group A549 (Lung) Selective cytotoxicity [7]
Trisubstituted 2-(4-fluorophenyl)-4-(phenylamino) HEPG2 (Liver) 0.002 [14]
Trisubstituted 2-(4-fluorophenyl)-4-(phenylamino) MCF7 (Breast) 0.002 [14]

IC₅₀: Half maximal inhibitory concentration

Protocol 2: One-Step Synthesis of a Bis-2(5H)-furanone Derivative

This protocol describes a transition-metal-free reaction to synthesize cytotoxic bis-furanone compounds.[1][6]

Rationale: This synthesis exemplifies a convergent approach where two functionalized furanone units are coupled to a central diamine core. The reaction proceeds via a double nucleophilic substitution, where the amine groups of benzidine displace the C4-halogen on two equivalents of a 5-substituted 3,4-dihalo-2(5H)-furanone.

Materials:

  • 5-substituted-3,4-dihalo-2(5H)-furanone (e.g., 3,4-dichloro-5-methoxy-2(5H)-furanone) (2.2 eq)

  • Benzidine (1.0 eq)

  • Anhydrous ethanol

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • To a solution of benzidine (1.0 eq) in anhydrous ethanol, add triethylamine (2.5 eq).

  • Add the 5-substituted-3,4-dihalo-2(5H)-furanone (2.2 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Causality Note: Refluxing provides the necessary activation energy for the nucleophilic substitution. TEA acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • After completion, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and byproducts.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure bis-2(5H)-furanone derivative.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure.

Application Focus III: Anti-inflammatory Agents

The 2(5H)-furanone scaffold is not only a source of bioactive compounds itself but also a valuable precursor for other heterocyclic systems with potent anti-inflammatory properties.[15][16]

Mechanism of Anti-inflammatory Action

Certain furanone derivatives exert their effects by inhibiting key enzymes in the inflammatory cascade. A primary mechanism is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][15] This reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes, offering a broader spectrum of anti-inflammatory activity compared to selective COX inhibitors.[15]

Protocol 3: Ring Transformation of 2(5H)-Furanones into Pyridazinones

This protocol demonstrates the utility of the furanone ring as a synthon for creating different heterocyclic structures with enhanced biological activity.[10]

Rationale: The reaction of a 2(5H)-furanone with hydrazine hydrate involves a nucleophilic attack by the hydrazine on the carbonyl carbon, followed by ring opening and subsequent intramolecular cyclization (condensation) to form the more stable six-membered pyridazinone ring. These resulting compounds have shown significant anti-inflammatory activity.[15]

Materials:

  • A suitable 2(5H)-furanone derivative (e.g., 3-chloro-4-methyl-5-phenyl-2(5H)-furanone)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or acetic acid

Step-by-Step Methodology:

  • Dissolve the starting 2(5H)-furanone derivative (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Reflux the mixture for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Causality Note: The choice of solvent can influence the reaction rate. Acetic acid can catalyze the condensation step. The reaction is a classic example of converting one heterocyclic system into another to access different chemical space and biological targets.

  • Cool the reaction mixture. The pyridazinone product often precipitates and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or silica gel chromatography.

  • Confirm the structure of the resulting pyridazinone derivative using appropriate spectroscopic methods.

Conclusion and Future Outlook

The 2(5H)-furanone scaffold is a remarkably versatile and powerful platform in medicinal chemistry. As demonstrated, targeted and rational derivatization at specific positions on the furanone ring can profoundly enhance a wide range of biological activities, from quorum sensing inhibition to targeted cytotoxicity. The synthetic accessibility of precursors like mucohalic acids provides a robust foundation for generating vast libraries of novel compounds. Future research will likely focus on multi-component reactions to increase molecular complexity efficiently[14], the development of derivatives with synergistic effects when combined with existing drugs[5][11], and the exploration of novel biological targets beyond those discussed here. The protocols and SAR insights provided in this guide offer a solid framework for researchers to design and synthesize the next generation of furanone-based therapeutics.

References

Application Notes and Protocols for the Laboratory Preparation of 5-hydroxy-4-methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-hydroxy-4-methyl-2(5H)-furanone

5-hydroxy-4-methyl-2(5H)-furanone, a versatile five-carbon lactone, serves as a crucial building block, or synthon, in the synthesis of a variety of complex organic molecules. Its importance is particularly noted in the preparation of retinoids and carotenoids that possess a (Z)-configuration double bond, which are vital in pharmaceutical and nutraceutical industries[1]. The furanone core, with its multiple functional groups—a hydroxyl group, a double bond, and a lactone—offers rich chemical reactivity for further molecular elaboration. This document provides detailed protocols for two distinct and effective laboratory-scale synthetic routes to this valuable compound, intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

A summary of the key properties of the target compound is provided below for easy reference.

PropertyValueSource
CAS Number 40834-42-2[2]
Molecular Formula C₅H₆O₃[2]
Molecular Weight 114.10 g/mol [2]
Appearance Brownish-yellow semi-solid[3]
Storage Store at < -15°C, keep container well closed[2]

Method 1: Acid-Catalyzed Cyclization of Alkyl β-Formylcrotonate

This method is a robust and industrially applicable process that proceeds via the cyclization of a readily available starting material, methyl or ethyl β-formylcrotonate, under acidic conditions. The protocol is adapted from a well-established patented procedure[1].

Plausible Reaction Mechanism

The reaction is believed to proceed through a series of acid-catalyzed steps:

  • Protonation: The aldehyde carbonyl of the β-formylcrotonate is protonated by the hydrochloric acid, increasing its electrophilicity.

  • Intramolecular Attack: The enol form of the ester attacks the protonated carbonyl carbon in an intramolecular fashion, leading to the formation of a five-membered ring.

  • Hemiacetal Formation: This cyclization results in a cyclic hemiacetal intermediate.

  • Elimination: Subsequent proton transfers and elimination of water lead to the formation of the furanone ring.

  • Side Reaction: A competing reaction with the alcohol solvent (methanol or ethanol) can lead to the formation of a 5-alkoxy-4-methyl-2(5H)-furanone byproduct. This byproduct can be hydrolyzed back to the desired 5-hydroxy product under acidic conditions.

Experimental Workflow: Method 1

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_byproduct Byproduct Conversion (Optional) start Mix Methyl β-formylcrotonate, Methanol, and 10% HCl reflux Reflux the mixture for 2 hours (approx. 98-100°C) start->reflux Heat cool Cool to room temperature reflux->cool concentrate Concentrate under reduced pressure to remove water and HCl cool->concentrate distill Fractional distillation under vacuum (e.g., 1 mbar) concentrate->distill product Isolate pure 5-hydroxy-4-methyl-2(5H)-furanone distill->product byproduct Isolate 5-methoxy byproduct distill->byproduct Separate fractions byproduct_reflux Reflux byproduct with 5% HCl byproduct->byproduct_reflux byproduct_product Obtain additional product byproduct_reflux->byproduct_product

Caption: Workflow for the synthesis via acid-catalyzed cyclization.

Detailed Protocol: Method 1

Materials and Reagents:

  • Methyl β-formylcrotonate

  • Methanol

  • 10% (w/w) Aqueous Hydrochloric Acid

  • 5% (w/w) Aqueous Hydrochloric Acid (for byproduct conversion)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl β-formylcrotonate (e.g., 512 g, 3.9 mol), methanol (12.5 g, 0.39 mol), and 10% aqueous hydrochloric acid (1.4 kg)[1]. The use of methanol acts as a solubilizer to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approximately 98-100°C) with vigorous stirring. An initial emulsion will form, which should dissolve within about 15-30 minutes as the reaction proceeds. Maintain reflux for 2 to 4 hours[1]. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure (e.g., 10 mbar) to remove water, excess methanol, and hydrochloric acid[1].

  • Purification: The crude residue, which consists of the desired product and the 5-methoxy-4-methyl-2(5H)-furanone byproduct, is purified by fractional distillation under high vacuum (e.g., 1 mbar)[1]. The main fraction will be the target compound. A yield of approximately 92% of the theoretical value for the distilled butenolide has been reported[1].

  • Optional Byproduct Conversion: To improve the overall yield, the isolated 5-methoxy byproduct can be converted to the desired 5-hydroxy furanone. This is achieved by refluxing the byproduct with 5% aqueous hydrochloric acid for approximately 2.5 hours. This hydrolysis step can convert about 90% of the byproduct into the final product[1].

Method 2: Morpholine-Mediated Synthesis from Glyoxylic Acid and Propionaldehyde

This alternative route offers a high-yield synthesis from different starting materials. This method, detailed in a Chinese patent, utilizes a morpholine-mediated reaction between glyoxylic acid and propionaldehyde, followed by an acid-catalyzed cyclization and dehydration[4]. The patent suggests that using morpholine as a substrate rather than just a catalyst improves the yield significantly[4].

Plausible Reaction Mechanism

This synthesis likely proceeds through a multi-step sequence:

  • Enamine Formation: Propionaldehyde reacts with morpholine to form a nucleophilic enamine intermediate.

  • Aldol-type Addition: The enamine attacks the electrophilic carbonyl carbon of glyoxylic acid.

  • Hydrolysis and Cyclization: The resulting intermediate is hydrolyzed under acidic conditions, which also catalyzes the intramolecular cyclization (lactonization) between the carboxylic acid and the newly formed hydroxyl group.

  • Dehydration: A final dehydration step under acidic conditions would form the double bond in the furanone ring.

Experimental Workflow: Method 2

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Glyoxylic acid hydrate in Ethanol and cool to 0°C add_morpholine Add Morpholine dropwise (maintain temp < 5°C) start->add_morpholine add_propionaldehyde Add Propionaldehyde and react add_morpholine->add_propionaldehyde concentrate Vacuum concentrate the reaction mixture add_propionaldehyde->concentrate add_hcl Add HCl solution and react concentrate->add_hcl extract Extract with Ethyl Acetate add_hcl->extract dry Dry with Na₂SO₄ extract->dry final_distill Vacuum distill (120-150°C / 1-2 mmHg) dry->final_distill product Isolate pure 5-hydroxy-4-methyl-2(5H)-furanone final_distill->product

Caption: Workflow for the morpholine-mediated synthesis route.

Detailed Protocol: Method 2

Materials and Reagents:

  • Glyoxylic acid hydrate

  • Morpholine

  • Propionaldehyde

  • Ethanol

  • Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Initial Reaction: Dissolve glyoxylic acid hydrate (e.g., 46.0 g, 0.5 mol) in ethanol (200 ml) in a flask and cool the solution to 0°C in an ice bath. While stirring, add morpholine (e.g., 87.1 g, 1.0 mol) dropwise, ensuring the temperature is maintained below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes[4].

  • Aldehyde Addition: Add propionaldehyde to the reaction mixture and allow it to react. The specific temperature and time for this step are not detailed in the abstract but would typically be conducted at or below room temperature[4].

  • Acidification and Cyclization: Concentrate the reaction solution under reduced pressure at a temperature below 90°C to remove the ethanol. To the residue, add a hydrochloric acid solution and allow it to react to facilitate cyclization and dehydration[4].

  • Extraction and Work-up: Extract the resulting crude product from the aqueous solution using ethyl acetate. Combine the organic extracts and dry them over anhydrous sodium sulfate[4].

  • Purification: Filter off the drying agent and concentrate the ethyl acetate solution to obtain the crude product. Purify this crude material by vacuum distillation (120-150°C at 1-2 mmHg) to yield pure 5-hydroxy-4-methyl-2(5H)-furanone[4]. This method has reported yields as high as 91.6% with a purity of 98.9% by GC[4].

Comparative Analysis of Synthetic Routes

FeatureMethod 1 (β-Formylcrotonate Cyclization)Method 2 (Glyoxylic Acid Route)
Starting Materials Alkyl β-formylcrotonateGlyoxylic acid, propionaldehyde, morpholine
Reagents HCl, MethanolEthanol, HCl, Ethyl Acetate
Yield ~92% (after byproduct conversion)[1]>90%[4]
Key Advantages Potentially more scalable for industrial production; starting material may be more readily available in bulk.Very high reported yield and purity; avoids high-vacuum fractional distillation for initial purification.
Key Disadvantages Formation of a 5-alkoxy byproduct that requires an additional step for conversion; requires fractional distillation.Uses morpholine, which is toxic and requires careful handling; involves more distinct reaction and work-up steps.
Purification Fractional distillation under high vacuum.Extraction followed by vacuum distillation.

Purification and Characterization

Purification by Column Chromatography

For smaller scale reactions or when very high purity is required, the crude product from either method can be purified by silica gel column chromatography. A reported eluent system is a mixture of petroleum ether and ethyl acetate, typically in an 80:20 ratio. The product has a reported Rf value of approximately 0.15 on a TLC plate with this solvent system[3].

Spectroscopic Characterization

The identity and purity of the synthesized 5-hydroxy-4-methyl-2(5H)-furanone should be confirmed by standard spectroscopic methods.

  • ¹H NMR (in Acetone-d₆):

    • δ 6.67 (bs, 1H)

    • δ 6.02 (bs, 1H)

    • δ 5.87 (p, J = 1.5 Hz, 1H)

    • δ 2.08 (d, J = 1.5 Hz, 3H)[3]

  • ¹³C NMR (in Acetone-d₆):

    • δ 171.30 (C)

    • δ 166.65 (C)

    • δ 118.68 (CH)

    • δ 100.25 (CH)

    • δ 13.15 (CH₃)[3]

  • Mass Spectrometry (EI):

    • m/z (%): 114 ([M]⁺, 2), 113 (7), 86 (61), 85 (13), 69 (100), 68 (82), 41 (50), 40 (65), 39 (93)[3]

Safety and Handling Precautions

All synthesis and purification steps must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Glyoxylic Acid: Causes severe skin burns and eye damage. May cause an allergic skin reaction. Do not breathe dust and wear protective gloves and eye protection[5].

  • Propionaldehyde: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames. Use in a well-ventilated area[6][7].

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled, and toxic in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care, ensuring no contact with skin or eyes and avoiding inhalation of vapors[8][9][10].

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate care to avoid contact and inhalation.

  • Methyl β-formylcrotonate: While specific safety data was not found, as an unsaturated aldehyde and ester, it should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory system. Avoid inhalation and contact.

Always consult the most current Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

References

Application Note: A Validated HPLC-UV Method for Monitoring Furanone Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Imperative for Furanone Compounds

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. They are pivotal structural motifs found in numerous natural products and serve as versatile intermediates in pharmaceutical synthesis.[1] Their applications range from flavoring agents, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), to core components of pharmacologically active molecules.[2][3] The integrity of the furanone ring is paramount to the function, safety, and efficacy of the final product.

However, the lactone structure inherent to furanones renders them susceptible to degradation under various environmental conditions, including exposure to heat, light, and non-neutral pH.[4][5] Monitoring the stability of furanones in solution is therefore a critical activity throughout the drug development lifecycle—from early formulation screening to quality control of the final drug product. This application note provides a comprehensive framework and detailed protocols for establishing a robust, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) with UV detection, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[6][7]

Furanone Degradation: Mechanisms and Pathways

A foundational understanding of how furanones degrade is essential for designing effective stability studies. The primary degradation routes involve the chemical transformation of the furanone ring structure.

  • Hydrolysis: The ester (lactone) linkage in the furanone ring is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This process leads to ring-opening, forming a corresponding gamma-keto carboxylic acid or its salt, which is typically inactive and represents a loss of the parent compound. Studies have shown that furanones can be unstable across a range of pH values.[5][8]

  • Oxidation: The double bond and other substituents on the furanone ring can be susceptible to oxidative degradation, leading to a variety of byproducts. This is a critical parameter to assess, especially for solutions that may be exposed to atmospheric oxygen or formulated with excipients that could generate peroxides.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to initiate various degradation reactions, including decarbonylation or complex rearrangements.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to isomerization or the formation of radical-mediated degradation products.

The following diagram illustrates the principal degradation pathways for a representative furanone molecule.

G Furanone Furanone in Solution (Parent Compound) Acid Acidic Conditions (e.g., HCl) Furanone->Acid Base Basic Conditions (e.g., NaOH) Furanone->Base Oxidant Oxidative Stress (e.g., H₂O₂) Furanone->Oxidant Heat Thermal Stress (e.g., >60°C) Furanone->Heat Light Photolytic Stress (UV/Vis Light) Furanone->Light RingOpened Ring-Opened Product (γ-Keto Acid) Acid->RingOpened Hydrolysis Base->RingOpened Hydrolysis Oxidized Oxidized Degradants Oxidant->Oxidized Thermal Thermal Degradants (e.g., Acrolein + CO) Heat->Thermal Photo Photodegradants Light->Photo

Figure 1: Key Degradation Pathways for Furanone Compounds.

Selection of the Primary Analytical Method: Why HPLC-UV?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for analyzing furanones.

  • Gas Chromatography (GC): GC is highly effective for volatile furanones and can be coupled with mass spectrometry (GC-MS) for excellent sensitivity and specificity.[9][10] However, many furanones, particularly those with polar substituents like hydroxyl groups (e.g., Furaneol), are non-volatile and can be thermally unstable, making direct GC analysis challenging without a derivatization step to increase volatility and stability.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for analyzing compounds in solution. Reversed-phase HPLC (RP-HPLC) is ideal for separating moderately polar to nonpolar compounds, a category that encompasses a wide range of furanone derivatives.[13] It operates at ambient or slightly elevated temperatures, avoiding the thermal degradation issues associated with GC.[14] Coupled with a UV-Vis detector, it provides a robust, reliable, and widely accessible platform for quantitative stability analysis.

For these reasons, this guide will focus on a stability-indicating RP-HPLC-UV method as the primary analytical tool.

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to monitor the stability of a typical furanone in solution. Method parameters must be optimized for the specific furanone analyte.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Zorbax ODS, 4.6 x 250 mm, 5 µm particle size) is a common starting point.[14]

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and additives like phosphoric acid or formic acid.[15]

  • Standards: A well-characterized reference standard of the furanone analyte.

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for furanone analysis.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for many furanones.[13]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileIsocratic or gradient elution. The acid improves peak shape.[15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on concentration and sensitivity needs.
Detection UV at 280 nm or 290 nmMany furanones exhibit strong UV absorbance in this range.[14][16]
Run Time 15 minutesAdjust to ensure all degradants are eluted.
Standard and Sample Preparation

Causality: Accurate preparation is the foundation of reliable quantitative analysis. Using volumetric flasks and calibrated pipettes is mandatory. The solvent used for dissolution (diluent) should ideally be the mobile phase to ensure peak shape integrity.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of the furanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent (e.g., 50:50 ACN:Water).

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration should yield a robust signal well above the noise level.

  • Sample Solution: Prepare the furanone solution to be tested at a target concentration similar to the working standard (e.g., 100 µg/mL) using the same diluent.

System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making at least five replicate injections of the working standard solution.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pumping stability.

Protocol: Forced Degradation (Stress Testing)

Expertise: Forced degradation studies are the cornerstone of developing a stability-indicating method. The goal is not to destroy the drug but to generate a modest amount of degradation (typically 5-20%) to prove that the analytical method can separate the intact drug from its potential degradation products.[17] These studies must be performed according to ICH guidelines Q1A(R2).[6][17]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Furanone Solution (e.g., 1 mg/mL) Control Prepare Untreated Control (Stored at 4°C in dark) Prep->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solution at 80°C) Prep->Thermal Photo Photolytic (ICH Q1B Light Box) Prep->Photo Quench Quench Reaction & Neutralize (if needed) Acid->Quench Base->Quench Dilute Dilute to Target Conc. (e.g., 100 µg/mL) Oxidation->Dilute Thermal->Dilute Photo->Dilute Quench->Dilute Inject Inject into HPLC System Dilute->Inject Assess Assess Degradation (Target 5-20%) Inject->Assess PeakPurity Evaluate Peak Purity (DAD Detector) Assess->PeakPurity Validate Confirm Method is Stability-Indicating PeakPurity->Validate

Figure 2: Workflow for a Forced Degradation Study.

Step-by-Step Stress Protocols

For each condition, prepare a sample of the furanone solution (e.g., at 1 mg/mL to facilitate degradation) and an untreated control sample stored at 4°C in the dark.

  • Acid Hydrolysis:

    • Mix the furanone solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the aliquot and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to the target concentration with diluent.

  • Base Hydrolysis:

    • Mix the furanone solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep at room temperature. The lactone ring is often highly sensitive to base, so degradation can be rapid. Withdraw aliquots at short intervals (e.g., 15, 30, 60, 120 minutes).

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix the furanone solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of ~3%.

    • Keep at room temperature and monitor over several hours (e.g., 2, 4, 8, 24 hours).

    • Dilute directly to the target concentration for analysis.

  • Thermal Degradation:

    • Place the furanone solution in a sealed vial in a calibrated oven or water bath at 80°C.

    • Monitor over several days.

    • Cool before diluting to the target concentration.

  • Photolytic Degradation:

    • Expose the furanone solution to a light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A parallel sample wrapped in aluminum foil should be used as a dark control.

    • Dilute to the target concentration for analysis.

Data Analysis and Interpretation

For each stressed sample, run the HPLC analysis. A stability-indicating method is confirmed if:

  • The peak for the intact furanone is well-resolved from all degradation peaks.

  • Peak purity analysis (using a DAD detector) confirms that the main furanone peak is spectrally pure and has no co-eluting degradants.

  • A mass balance is achieved, where the decrease in the main peak area is reasonably accounted for by the sum of the areas of the degradation peaks.

Method Validation Summary

Once the method is shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines. This involves formally demonstrating its suitability for its intended purpose. Key parameters to evaluate include:

  • Specificity: Proven through forced degradation studies.

  • Linearity: A minimum of five concentrations are used to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Assessed by determining the recovery of the analyte spiked into a blank matrix.

  • Precision: Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Quantitation Limit (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Conclusion

The stability of furanone compounds in solution is a critical quality attribute that requires diligent monitoring with a robust and validated analytical method. The RP-HPLC-UV method detailed in this guide provides a reliable and accessible platform for this purpose. By systematically applying the principles of forced degradation and method validation, researchers and drug development professionals can generate trustworthy stability data, ensuring the development of safe, effective, and stable furanone-containing products.

References

Application Note & Protocol: Gold-Catalyzed Cyclization for the Synthesis of Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones to synthesize substituted 3(2H)-furanones. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into data analysis and troubleshooting.

Introduction: The Significance of Furanones and the Advantage of Gold Catalysis

The 3(2H)-furanone scaffold is a privileged structural motif present in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including antitumor, antiulcer, and selective enzyme inhibition.[1] Consequently, the development of efficient and selective synthetic methodologies to access these valuable heterocycles is of paramount importance in medicinal chemistry and drug discovery.[2]

Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis for the formation of carbon-heteroatom bonds.[3] Gold catalysts, typically cationic Au(I) or Au(III) species, are potent π-acids that effectively activate carbon-carbon multiple bonds, such as alkynes and allenes, towards nucleophilic attack under mild reaction conditions.[3][4] This high catalytic activity, coupled with a tolerance for a broad range of functional groups and often neutral and mild reaction conditions, makes gold catalysis an attractive strategy for the synthesis of complex molecules.[3][5] Specifically, the intramolecular cyclization of γ-hydroxyalkynones provides a direct and atom-economical route to substituted 3(2H)-furanones.[1][6]

Reaction Mechanism: The Gold-Catalyzed Activation and Cyclization Cascade

The gold-catalyzed cyclization of γ-hydroxyalkynones to 3(2H)-furanones proceeds through a well-established mechanistic pathway involving the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the hydroxyl group.

The catalytic cycle is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the γ-hydroxyalkynone substrate. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization fashion. This is followed by protonolysis of the resulting vinyl-gold intermediate to release the furanone product and regenerate the active gold catalyst, thus completing the catalytic cycle.[1]

Gold-Catalyzed Furanone Synthesis cluster_0 Catalytic Cycle Start γ-Hydroxyalkynone + [L-Au]⁺ Intermediate1 Gold-π-Alkyne Complex Start->Intermediate1 Coordination Intermediate2 Oxonium Intermediate Intermediate1->Intermediate2 5-exo-dig Cyclization Intermediate3 Vinyl-Gold Intermediate Intermediate2->Intermediate3 Deprotonation Product 3(2H)-Furanone + [L-Au]⁺ Intermediate3->Product Protodeauration Product->Start Regeneration

Caption: Proposed mechanism for the gold-catalyzed synthesis of 3(2H)-furanones.

Materials and Methods

This section provides a comprehensive list of the necessary reagents and equipment for the successful execution of the gold-catalyzed cyclization to furanones.

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
γ-Hydroxyalkynone≥95%Commercially available or synthesizedSubstrate purity is crucial for optimal results.
(p-CF₃C₆H₄)₃PAuCl≥98%Commercially availableGold(I) pre-catalyst.
Silver triflate (AgOTf)≥99%Commercially availableHalide scavenger to generate the active cationic gold species.
TolueneAnhydrousCommercially availableReaction solvent.
Dichloromethane (DCM)ACS gradeCommercially availableFor workup and chromatography.
Ethyl acetateACS gradeCommercially availableFor workup and chromatography.
HexanesACS gradeCommercially availableFor chromatography.
Celite®---Commercially availableFor filtration.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially availableDrying agent.
Equipment
  • Schlenk flasks or oven-dried round-bottom flasks with rubber septa

  • Magnetic stir plate and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Column chromatography setup (glass column, silica gel)

  • Standard laboratory glassware

Experimental Protocol: A Step-by-Step Guide

This protocol is a general procedure for the gold-catalyzed cyclization of γ-hydroxyalkynones. Optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary for different substrates.

Catalyst Preparation (In Situ Generation of the Cationic Gold Catalyst)

The active cationic gold(I) catalyst is generated in situ from a stable gold(I) chloride pre-catalyst and a silver salt that acts as a halide scavenger.

  • To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add the gold(I) pre-catalyst, (p-CF₃C₆H₄)₃PAuCl (0.01 mmol, 1 mol%).

  • Add silver triflate (AgOTf) (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Stir the mixture at room temperature for 15-30 minutes. A white precipitate of AgCl should form, indicating the generation of the active cationic gold catalyst.

Cyclization Reaction
  • In a separate oven-dried flask, dissolve the γ-hydroxyalkynone substrate (1.0 mmol) in anhydrous toluene (3 mL) under an inert atmosphere.

  • Using a syringe, transfer the substrate solution to the flask containing the pre-formed catalyst.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C) as needed for the specific substrate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

Reaction Workup and Product Purification
  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite® to remove the silver salts and catalyst residues. Wash the pad with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3(2H)-furanone.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification A Add (p-CF₃C₆H₄)₃PAuCl and AgOTf to flask B Inert atmosphere (N₂ or Ar) A->B C Add anhydrous toluene B->C D Stir at room temperature C->D F Transfer substrate to catalyst mixture D->F Active Catalyst Ready E Dissolve γ-hydroxyalkynone in toluene E->F G Stir at appropriate temperature F->G H Monitor reaction by TLC G->H I Quench and filter through Celite® H->I Reaction Complete J Extract and dry organic layer I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: A streamlined workflow for the gold-catalyzed synthesis of furanones.

Data Analysis and Expected Results

The synthesized 3(2H)-furanones should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity. The reaction yields are typically in the range of 55-94%, depending on the substrate.[6]

Substrate TypeCatalyst SystemConditionsYield (%)Reference
Terminal γ-hydroxyalkynone(p-CF₃C₆H₄)₃PAuCl / AgOTfToluene, rt85-94[6]
Internal γ-hydroxyalkynone(p-CF₃C₆H₄)₃PAuCl / AgOTfToluene, 40 °C70-90[1]
Sterically hindered substrate(p-CF₃C₆H₄)₃PAuCl / AgOTfToluene, 60 °C55-75[1]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous conditions and high-purity reagents. Consider using a different silver salt or a more active gold pre-catalyst. Impurities in starting materials or solvents can poison the catalyst.[7][8]
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Formation of side products Catalyst decompositionUse freshly prepared catalyst solution. Avoid prolonged reaction times at high temperatures.
Substrate decompositionRun the reaction at a lower temperature.
Difficulty in purification Co-elution of product and impuritiesOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Safety Precautions

  • Gold Catalysts: While metallic gold is inert, gold salts and complexes can be toxic. Handle with care, using gloves and safety glasses. Avoid inhalation of dust.[9][10]

  • Solvents: Toluene, dichloromethane, and ethyl acetate are flammable and/or toxic. Handle them in a well-ventilated fume hood.

  • Silver Salts: Silver salts can be light-sensitive and may cause staining of the skin. Wear gloves when handling.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when working in the laboratory.[11][12]

References

Application Notes & Protocols: Stereoselective Synthesis of Biologically Active 2(5H)-Furanone Sulfones from Chiral Terpene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of chiral 2(5H)-furanone sulfones incorporating terpene moieties. The strategic integration of a sulfonyl group into an unsaturated γ-lactone framework derived from natural terpenes like (-)-borneol and (-)-menthol offers a robust pathway to novel chemical entities with significant therapeutic potential. Notably, these compounds have demonstrated promising antimicrobial and biofilm-preventing activities. This document outlines a validated two-step synthetic sequence, including diastereoselective thiolation and subsequent oxidation, providing researchers in medicinal chemistry and drug development with the necessary protocols to access these valuable molecules.

Introduction: The Strategic Convergence of Furanones, Sulfones, and Terpenes

The 2(5H)-furanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products known to interfere with bacterial communication systems, such as quorum sensing and biofilm formation.[1][2] However, the therapeutic application of many natural furanones is often hampered by issues of toxicity and instability.[1] To overcome these limitations, synthetic strategies have focused on creating structurally novel analogs with improved pharmacological profiles.

The incorporation of a sulfone group is a well-established strategy in drug design to enhance metabolic stability, improve binding interactions, and modulate biological activity.[3] When combined with the furanone lactone, the resulting sulfonyl-furanone structure presents a compelling target for diversifying biological function.[1][4]

Furthermore, leveraging the "chiral pool" of readily available and inexpensive terpenes, such as (-)-borneol and (-)-menthol, provides a direct and efficient route to enantiomerically pure starting materials.[5] The inherent chirality of the terpene auxiliary directs the stereochemistry of subsequent reactions, allowing for the synthesis of optically active target compounds. This is critical, as the biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form.[6][7]

The synthetic strategy detailed herein focuses on producing chiral 4-(aryl-sulfonyl)-5-(terpenyl-oxy)-2(5H)-furanones, which have shown significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, and the ability to potentiate the efficacy of existing antibiotics.[1][2][4]

Overview of the Synthetic Strategy

The synthesis proceeds via a reliable and scalable two-step sequence starting from a chiral 5-alkoxy-2(5H)-furanone, which is itself derived from mucobromic or mucochloric acid and the corresponding terpene alcohol (e.g., l-borneol or l-menthol).

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Thioether Formation cluster_1 Part 2: Oxidation to Sulfone A Chiral 5-(Terpenyloxy)- 2(5H)-Furanone C Base-Catalyzed Michael Addition A->C B Aromatic Thiol B->C D Chiral 4-(Arylthio)-5-(terpenyloxy)- 2(5H)-Furanone C->D High Yield E Chiral Thioether Intermediate D->E G Oxidation Reaction E->G F Oxidizing Agent (e.g., H₂O₂ in AcOH) F->G H Final Product: Chiral 2(5H)-Furanone Sulfone G->H High Yield

Figure 1: High-level workflow for the synthesis of chiral 2(5H)-furanone sulfones.

Causality of the Synthetic Design:

  • Step 1 (Thiolation): A base-catalyzed Michael addition of an aromatic thiol to the electron-deficient double bond of the furanone ring is employed. The use of a non-nucleophilic base is critical to prevent unwanted side reactions with the lactone ester. The bulky terpene moiety sterically directs the incoming nucleophile, leading to a high degree of diastereoselectivity.

  • Step 2 (Oxidation): The intermediate thioether is cleanly oxidized to the corresponding sulfone. A combination of hydrogen peroxide and acetic acid is a classic, effective, and relatively green choice for this transformation, providing the desired product in high purity and yield.[1][4]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Chiral 4-(Arylthio)-5-(l-bornyloxy)-2(5H)-furanone (Thioether Intermediate)

This protocol describes the conjugate addition of an aromatic thiol to 5-(l-bornyloxy)-2(5H)-furanone. The procedure is exemplified using 4-chlorothiophenol.

Materials & Reagents:

  • 5-(l-bornyloxy)-2(5H)-furanone

  • Aromatic thiol (e.g., 4-chlorothiophenol)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Base (e.g., Triethylamine, TEA, or DBU)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-(l-bornyloxy)-2(5H)-furanone (1.0 eq). Dissolve it in anhydrous dichloromethane.

  • Reagent Addition: Add the aromatic thiol (e.g., 4-chlorothiophenol, 1.1 eq) to the solution.

  • Initiate Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add the base (e.g., Triethylamine, 1.2 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting furanone spot has been consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thioether product.

Scientist's Note: The use of a base is essential to deprotonate the thiol, forming the thiolate anion which is the active nucleophile for the Michael addition. Triethylamine is a suitable choice as it is strong enough to deprotonate the thiol but not so strong as to cause epimerization or other side reactions. The reaction is performed at 0 °C initially to control the exotherm and improve selectivity.[1]

Protocol 2: Oxidation of Thioether to Chiral 2(5H)-Furanone Sulfone

This protocol details the oxidation of the previously synthesized thioether to the final sulfone product.

Materials & Reagents:

  • Chiral 4-(arylthio)-5-(terpenyloxy)-2(5H)-furanone (from Protocol 1)

  • Glacial Acetic Acid (AcOH)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the chiral thioether (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add an excess of 30% hydrogen peroxide (approx. 3.0-5.0 eq) dropwise.

    • Caution: The addition may be exothermic. Maintain the temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the thioether and the appearance of the more polar sulfone product.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of Na₂S₂O₃ to quench any unreacted peroxide.

  • Neutralization & Extraction: Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral (~7). Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification/Crystallization: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure chiral 2(5H)-furanone sulfone.

Scientist's Note: An excess of hydrogen peroxide is used to ensure the complete oxidation of the thioether to the sulfone, bypassing the intermediate sulfoxide. Acetic acid serves as both a solvent and a catalyst for the oxidation. The Na₂S₂O₃ quench is a critical safety and purification step to destroy residual peroxide, which can be hazardous and interfere with product isolation.[1][4]

Characterization and Data

The structures of the synthesized compounds must be confirmed using standard analytical techniques.

Compound Type¹H NMR (Key Signals)¹³C NMR (Key Signals)HRMS
Thioether Intermediate δ ~6.2 ppm (d, H-5); δ ~4.5 ppm (d, H-4); Terpene signalsδ ~170 ppm (C=O); δ ~105 ppm (C-5); δ ~50 ppm (C-4)[M+H]⁺ or [M+Na]⁺ calculated vs. found
Sulfone Product δ ~6.4 ppm (d, H-5); δ ~4.3 ppm (d, H-4); Terpene signalsδ ~165 ppm (C=O); δ ~100 ppm (C-5); δ ~65 ppm (C-4)[M+H]⁺ or [M+Na]⁺ calculated vs. found

Note: The downfield shift of the C-4 carbon signal in the ¹³C NMR spectrum (from ~50 ppm to ~65 ppm) is a key indicator of successful oxidation from thioether to sulfone.

Mechanism of Thiolation

The key bond-forming step follows a stereoselective Michael addition pathway.

Figure 2: Simplified mechanism of the Michael addition step.

Applications and Future Outlook

The protocols described enable the synthesis of chiral furanone sulfones that serve as valuable probes for biological investigation and as starting points for drug discovery programs. The lead compounds from this class have demonstrated significant activity against S. aureus and B. subtilis with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL.[1][4] Furthermore, they have been shown to act synergistically with aminoglycoside antibiotics, potentially offering a strategy to combat antibiotic resistance.[1]

Future work can expand the scope of this synthesis by:

  • Exploring a wider range of terpene alcohols to fine-tune steric and electronic properties.

  • Varying the aromatic and aliphatic thiols to build a diverse chemical library for structure-activity relationship (SAR) studies.

  • Investigating the biological activity of these compounds against a broader panel of pathogenic bacteria and fungi.

References

Determining the Enantiomeric Purity of Furanone Compounds: An Application Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Furanone Compounds

Furanones, a class of heterocyclic compounds characterized by a furan ring with a ketone group, are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The presence of one or more stereogenic centers in many furanone derivatives gives rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological, toxicological, and sensory properties. For instance, one enantiomer of a furanone-based drug may provide the desired therapeutic effect, while the other could be inactive or even induce adverse effects.[1][2] Therefore, the accurate determination of enantiomeric purity is not merely a matter of analytical chemistry; it is a cornerstone of drug safety, efficacy, and quality control in regulated industries.[3]

This comprehensive guide provides an in-depth exploration of the primary analytical techniques for determining the enantiomeric purity of furanone compounds. We will delve into the theoretical underpinnings and practical applications of chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry, offering detailed, field-proven protocols and expert insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

A unique challenge in the analysis of certain furanone derivatives is their propensity for keto-enol tautomerism, which can lead to racemization under specific conditions.[4][5] This guide will address this phenomenon and provide strategies to mitigate its impact on the accuracy of enantiomeric excess (ee) determination.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioselective Analysis

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely used and effective method for the separation and quantification of furanone enantiomers.[1][6] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

The Causality Behind Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including furanones.[2] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the furanone analyte. Normal-phase mode, typically employing a mobile phase of a nonpolar solvent like hexane with a polar modifier such as isopropanol or ethanol, is often the starting point for many furanone separations due to the favorable interactions with polysaccharide-based CSPs.[1] However, for more polar furanone derivatives, reversed-phase conditions may be more suitable.[7]

Protocol: Enantiomeric Purity Determination of a Furanone Compound by Chiral HPLC

This protocol provides a step-by-step methodology for developing and validating a chiral HPLC method for a novel furanone compound.

1. Sample Preparation:

  • Dissolve the furanone sample (racemic mixture and individual enantiomers, if available) in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Initial Screening Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phases (CSPs) for Screening:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Initial Mobile Phase (Normal Phase): n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the furanone analyte exhibits maximum absorbance.

3. Method Development and Optimization:

  • Inject the racemic sample onto each of the screening columns.

  • If no separation is observed, systematically vary the mobile phase composition by increasing the percentage of the alcohol modifier (e.g., to 80:20, 70:30).

  • Different alcohol modifiers (e.g., ethanol, n-propanol) can also be tested.

  • For basic or acidic furanone analytes, the addition of a small amount of an additive to the mobile phase (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.

  • Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).

4. Method Validation (abbreviated, based on ICH Q2(R2) guidelines): [8][9][10]

  • Specificity: Inject the diluent, a racemic mixture, and each enantiomer individually to confirm the identity of each peak and the absence of interference.

  • Linearity: Prepare a series of solutions of the racemate at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Plot the peak area against the concentration for each enantiomer and determine the correlation coefficient (r² > 0.999).

  • Precision (Repeatability): Perform six replicate injections of a single sample and calculate the relative standard deviation (RSD) of the peak areas for each enantiomer (typically < 2%).

  • Limit of Quantitation (LOQ): Determine the lowest concentration at which the minor enantiomer can be quantified with acceptable precision and accuracy.

Data Presentation: Typical Chiral HPLC Screening Conditions for Furanones
Furanone DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
2(5H)-Furanone AnalogueChiralpak® IAn-Hexane/Ethanol (90:10)1.0220
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneCyclodextrin-based CSPpH 4-5 BufferVaries290
Substituted γ-ButyrolactoneChiralcel® OD-Hn-Hexane/Isopropanol (80:20)0.8210

Experimental Workflow: Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Prepare Racemic Furanone Sample B Select Screening CSPs (e.g., Chiralpak IA, IB, OD-H) A->B C Initial Mobile Phase (e.g., Hexane/IPA 90:10) B->C D Inject and Analyze C->D E Evaluate Resolution (Rs) D->E F Modify Mobile Phase (% Alcohol, Additives) E->F G Optimize Flow Rate and Temperature F->G H Achieve Baseline Separation (Rs > 1.5) G->H I Specificity H->I J Linearity & Range I->J K Precision & Accuracy J->K L Determine LOQ/LOD K->L

Caption: Workflow for chiral HPLC method development and validation.

II. Chiral Gas Chromatography (GC): A Powerful Tool for Volatile Furanones

For volatile and thermally stable furanone compounds, chiral Gas Chromatography (GC) offers an excellent alternative to HPLC, often providing high resolution and sensitivity.[11] Chiral separation in GC is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.

Protocol: Enantiomeric Purity Determination of a Volatile Furanone by Chiral GC

1. Sample Preparation:

  • Dissolve the furanone sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

2. GC System and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: A cyclodextrin-based chiral column (e.g., Rt-βDEXsm).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program: Start with an initial temperature (e.g., 60 °C) held for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C). The program should be optimized to achieve separation of the enantiomers.

  • Detector Temperature: 280 °C (for FID).

3. Data Analysis:

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

III. NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Homogeneous Phase Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-separative method for determining enantiomeric purity.[12][13] This technique relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the furanone enantiomers in solution. These diastereomeric complexes are non-equivalent in the NMR spectrometer, resulting in separate signals for each enantiomer, allowing for their direct quantification.[14]

Protocol: Determination of Enantiomeric Excess by ¹H NMR with a Chiral Solvating Agent

1. Sample and CSA Preparation:

  • Accurately weigh the furanone sample and dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • In a separate vial, prepare a stock solution of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

2. NMR Analysis:

  • Acquire a ¹H NMR spectrum of the furanone sample alone.

  • Add a stoichiometric amount of the CSA to the NMR tube.

  • Acquire a second ¹H NMR spectrum. The signals of the protons in the furanone enantiomers that are in proximity to the chiral center should now be split into two sets of peaks.

  • Optimize the amount of CSA added to achieve baseline separation of the signals.

3. Data Analysis:

  • Integrate the well-resolved signals corresponding to each enantiomer.

  • The enantiomeric excess (ee) is calculated from the integral values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Experimental Workflow: NMR Analysis with a Chiral Solvating Agent

G A Prepare Furanone Sample in Deuterated Solvent B Acquire Initial ¹H NMR Spectrum A->B C Add Chiral Solvating Agent (CSA) B->C D Acquire ¹H NMR Spectrum of Diastereomeric Complexes C->D E Integrate Separated Signals D->E F Calculate Enantiomeric Excess (ee) E->F

Caption: Workflow for ee determination by NMR with a CSA.

IV. Polarimetry: A Classical yet Relevant Technique

Polarimetry is a traditional and straightforward technique for assessing the enantiomeric purity of a sample.[15][16] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[3] The magnitude and direction of the rotation are dependent on the concentration of the enantiomers in the solution.

Principle and Application

The specific rotation [α] is a characteristic physical property of a chiral compound. A solution containing a single enantiomer will rotate plane-polarized light to a specific degree, while a racemic mixture will be optically inactive.[17] The enantiomeric excess (ee) can be calculated using the following formula:

ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

While polarimetry is a rapid and non-destructive technique, it is generally less sensitive and accurate than chromatographic methods, especially for samples with low enantiomeric excess.[3] It is most useful for confirming the identity of a known enantiomer and for rapid screening of enantiomeric purity.

Addressing the Challenge of Keto-Enol Tautomerism in Furanones

Certain furanone compounds, particularly those with a hydrogen on the α-carbon to the ketone, can exist in equilibrium with their enol tautomer.[18][19] This tautomerism can be catalyzed by acid or base and can lead to racemization, thereby compromising the accuracy of enantiomeric purity determination.[5][20] Studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) have shown that the rate of racemization is lowest at a pH between 4 and 5.[5]

Mitigation Strategies:

  • pH Control: When analyzing furanones prone to tautomerism, it is crucial to maintain the sample and the analytical system (e.g., HPLC mobile phase) at a slightly acidic pH (4-5) to minimize racemization.[21]

  • Temperature Control: Lowering the analysis temperature can also help to slow down the rate of tautomerization and racemization.

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the development and quality control of furanone-containing compounds. This guide has provided a comprehensive overview of the key analytical techniques, including chiral HPLC, chiral GC, NMR spectroscopy with chiral solvating agents, and polarimetry. Each method offers unique advantages and is suited to different types of furanone analytes and analytical challenges.

A thorough understanding of the principles behind each technique, coupled with careful method development and validation, is essential for obtaining accurate and reliable results. Furthermore, an awareness of potential issues such as keto-enol tautomerism and the implementation of appropriate mitigation strategies are crucial for ensuring the integrity of the enantiomeric purity determination. By employing the protocols and insights provided in this guide, researchers and drug development professionals can confidently assess the enantiomeric purity of their furanone compounds, thereby contributing to the development of safer and more effective products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. This valuable chiral building block is a precursor for various pharmaceuticals and natural products.[1][2] The most common and economically viable synthesis starts from L-glutamic acid, a readily available amino acid. However, the key reaction—a diazotization-cyclization cascade—is sensitive and can lead to inconsistent yields and purity.

This guide is designed for researchers and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you optimize your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis of this compound from L-glutamic acid.

Question 1: My overall yield is consistently low (<30%). What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and typically stems from competing side reactions during the diazotization of the primary amine on L-glutamic acid. The core of the problem lies with the extreme instability of the aliphatic diazonium salt intermediate.[3] Upon formation, it rapidly loses nitrogen gas (N₂) to form a secondary carbocation. The yield is determined by the fate of this carbocation.

Causality & Optimization Strategies:

  • Carbocation Trapping by Solvent: The highly reactive carbocation can be quenched by any nucleophile present. In an aqueous acidic medium, the most abundant nucleophile is water, leading to the formation of 2-hydroxyglutaric acid derivatives, which are common, yield-reducing byproducts.

    • Solution: Ensure the reaction is sufficiently concentrated. While water is necessary, excess water provides more opportunities for this side reaction. The goal is to favor the intramolecular cyclization over the intermolecular attack by water.

  • Inadequate Temperature Control: The diazotization reaction is highly exothermic. If the temperature rises above the optimal 0-5 °C range, the rate of decomposition of the diazonium intermediate increases uncontrollably, promoting a wider array of side reactions, including elimination and rearrangement.[4]

    • Solution:

      • Use an ice/salt bath to maintain a temperature between 0 °C and -5 °C.

      • Add the sodium nitrite (NaNO₂) solution slowly and dropwise, monitoring the temperature constantly with a calibrated thermometer. Never allow the internal temperature to rise above 5 °C.

  • Incorrect pH or Acid Stoichiometry: Nitrous acid (HNO₂), the reactive species, is generated in situ from NaNO₂ and a strong acid (e.g., H₂SO₄ or HCl).[5] If the medium is not acidic enough, the concentration of the active electrophile, the nitrosonium ion (NO⁺), will be too low for efficient diazotization.[6]

    • Solution: Use a sufficient excess of strong acid. A typical molar ratio is ~2.5-3 equivalents of acid relative to L-glutamic acid. This ensures the pH remains low throughout the addition of the basic NaNO₂ solution.

A summary of conditions influencing yield is presented below:

ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Temperature > 10 °C0 to -5 °CSuppresses side reactions by controlling the decomposition rate of the unstable diazonium salt.[4]
NaNO₂ Addition Rapid, bulk additionSlow, dropwise additionPrevents dangerous exotherms and avoids localized high concentrations of nitrous acid.
Acid Conc. < 2 equivalents2.5 - 3 equivalentsEnsures a low pH is maintained for efficient generation of the nitrosonium ion (NO⁺).[5]
Solvent Highly diluteConcentratedFavors the desired intramolecular cyclization pathway over intermolecular attack by water.
Question 2: The final product shows poor enantiomeric purity or is racemic. What causes this loss of stereochemistry?

Answer: The preservation of the (S)-stereochemistry from L-glutamic acid is a critical success factor. Racemization occurs if a "free" planar carbocation intermediate is formed and has a sufficient lifetime to be attacked from either face by the internal carboxylate group.

Mechanistic Explanation & Prevention:

The desired reaction proceeds via a stereospecific intramolecular nucleophilic attack (Sɴi-type mechanism). Immediately after the diazonium group is formed, the neighboring carboxylate group on the glutamic acid attacks the carbon center from the backside, displacing the nitrogen gas in a single, concerted step. This locks in the stereochemistry.

To prevent racemization, you must promote this intramolecular pathway:

  • Promote Carboxylate Nucleophilicity: While the reaction is run in strong acid, a dynamic equilibrium exists. Ensuring conditions that favor the carboxylate acting as an internal nucleophile is key. Overly harsh acidic conditions might fully protonate all carboxyl groups, reducing the concentration of the required nucleophilic carboxylate.

  • Avoid Carbocation Lifetime: Any condition that stabilizes the carbocation or prolongs its existence before cyclization (e.g., presence of certain solvents or high temperatures) increases the risk of racemization. A recent study has shown that highly polar, non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can control the reactivity of aliphatic diazonium species, suggesting a potential avenue for optimization if racemization is a persistent issue.[7]

Workflow for Investigating Racemization

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions A Product shows low optical rotation or chiral HPLC shows >1 enantiomer B Was reaction temperature > 5°C? A->B Investigate C Is the workup procedure introducing racemizing conditions? A->C Investigate D Is the starting L-glutamic acid pure? A->D Investigate E Implement strict temperature control (0 to -5°C) B->E If Yes F Analyze workup steps. Avoid strong base or prolonged heating. C->F If Yes G Verify starting material purity via polarimetry or chiral analysis. D->G If No G A Step 1: Dissolution L-Glutamic Acid in aq. H₂SO₄ B Step 2: Cooling Cool to 0 to -5°C A->B C Step 3: Diazotization Slow addition of aq. NaNO₂ B->C D Step 4: Reaction Stir at 0°C until N₂ evolution ceases C->D E Step 5: Workup Saturate with NaCl, Extract with Ethyl Acetate D->E F Step 6: Purification Dry, Concentrate, Vacuum Distill E->F G Final Product (S)-(-)-5-Hydroxymethyl- 2(5H)-furanone F->G

References

Technical Support Center: Managing the Stability of 5-Hydroxy-2(5H)-Furanone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-hydroxy-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and stability of 5-hydroxy-2(5H)-furanone in aqueous environments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 5-hydroxy-2(5H)-furanone, and why is its stability a critical concern?

A1: 5-Hydroxy-2(5H)-furanone (HFO) is a versatile four-carbon building block used in the synthesis of various heterocycles and value-added chemicals, including pharmaceuticals and bioactive compounds.[1][2] It belongs to the butenolide class of lactones (cyclic esters).[3] The primary concern with its use is its inherent instability in aqueous solutions. The molecule's structure, featuring a reactive lactone ring and a hydroxyl group, makes it susceptible to degradation, which can compromise experimental results, lead to reproducibility issues, and affect product yield and purity.[2][4]

Q2: What are the primary factors that influence the stability of HFO in aqueous solutions?

A2: The stability of HFO is predominantly influenced by three main factors:

  • pH: This is the most critical factor. HFO is significantly more stable in acidic conditions. As the pH approaches neutral and becomes basic, the rate of degradation increases dramatically.[5][6]

  • Temperature: Like most chemical reactions, the degradation of HFO is accelerated at higher temperatures.[5][6] Maintaining low temperatures is crucial for both short-term experiments and long-term storage.

  • Solvent Composition: The presence of water is necessary for the primary degradation pathway (hydrolysis). While using non-aqueous solvents can prevent this, the solubility of HFO in such solvents can be limited.[5]

Q3: What are the main degradation products of HFO in an aqueous solution?

A3: HFO exists in a chemical equilibrium with its open-chain tautomer, cis-β-formylacrylic acid.[1][7][8] This ring-opening is a key step in its degradation. Under neutral or basic conditions, this process becomes more favorable. In strongly basic solutions (e.g., pH > 9) and with heating, HFO can irreversibly convert to succinic anhydride, which subsequently hydrates to form succinic acid.[1][6] Oxidation can also lead to the formation of maleic acid.[9][10]

Q4: What are the ideal storage conditions for HFO and its aqueous stock solutions?

A4:

  • Solid Compound: Store the solid form of HFO in a tightly sealed container at low temperatures (≤4°C) and protected from light and moisture.

  • Aqueous Stock Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, prepare the stock solution in a validated acidic buffer (e.g., pH 4-5), store it at 2-8°C, and use it within 24 hours. For anything longer, a stability study is required. Avoid using water or neutral buffers like PBS for stock solution preparation.

Section 2: Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid Loss of Compound Purity in Solution
  • Symptom: You prepare a fresh solution of HFO in a common buffer (e.g., PBS, pH 7.4), and subsequent HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks within a short period (minutes to hours).

  • Scientific Analysis: This is a classic case of base-catalyzed hydrolysis. The lactone ring in HFO is an ester. Under neutral or basic conditions, hydroxide ions (OH⁻) act as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the ring to form the carboxylate of the open-chain isomer, cis-β-formylacrylic acid.[1][7] This process is significantly faster at pH 7.4 than in an acidic environment where the concentration of OH⁻ is minimal.

  • Solution: Implement an Acidic Buffer System.

    • Buffer Selection: Switch from neutral buffers to an acidic buffer system. Common choices include sodium acetate (pH 4.0-5.5) or sodium citrate (pH 3.0-6.0).

    • pH Verification: Always verify the final pH of your buffer after preparation using a calibrated pH meter.

    • Experimental Validation: Run a small-scale time-course experiment. Dissolve HFO in the new acidic buffer and your old neutral buffer, and analyze samples by HPLC at T=0, 1h, 4h, and 24h to confirm the stabilizing effect.

Issue 2: Inconsistent Results and Poor Reproducibility Between Experiments
  • Symptom: You are performing a cell-based assay or a kinetic study, and the results vary significantly from day to day, even when using the same protocol.

  • Scientific Analysis: This issue often points to uncontrolled variables affecting the degradation rate. The rate of hydrolysis is highly temperature-dependent.[5] Small variations in ambient lab temperature or leaving a stock solution on the benchtop versus on ice can lead to different effective concentrations of the active compound.

  • Solution: Enforce Strict Temperature and Light Control.

    • Maintain Cold Chain: Always keep HFO stock solutions and dilutions on ice during experimental setup.

    • Control Incubation Temperature: For kinetic studies, use a temperature-controlled water bath or incubator to ensure a consistent reaction temperature. Do not assume "room temperature" is constant.

    • Protect from Light: While not as critical as pH or temperature, unsaturated compounds can be sensitive to light. As a matter of good laboratory practice, store solutions in amber vials or wrap clear vials in aluminum foil to minimize potential photodegradation.

Section 3: Protocols and Methodologies

Protocol 3.1: Preparation of Stabilized Aqueous Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of HFO with enhanced stability.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate Buffer.

    • Dissolve 0.82 g of sodium acetate (anhydrous) in 90 mL of deionized water.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Bring the final volume to 100 mL with deionized water.

    • Filter the buffer through a 0.22 µm filter.

  • Stock Solution Preparation:

    • Weigh out 10.01 mg of 5-hydroxy-2(5H)-furanone (M.W. = 100.07 g/mol ).

    • Dissolve the solid in 10.0 mL of the pH 4.5 sodium acetate buffer to achieve a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

  • Storage and Use:

    • Store the stock solution in an amber vial at 2-8°C.

    • It is recommended to use the solution within 24 hours for maximum integrity. For dilutions, use the same acidic buffer as the diluent.

Protocol 3.2: Kinetic Stability Assay via HPLC-UV

This protocol allows you to determine the stability of HFO in your specific experimental buffer.

  • HPLC System and Conditions: (Adapted from standard furanone analysis methods[11][12])

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (with 0.1% formic or phosphoric acid). Start with a gradient of 10% to 90% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation and Time Course:

    • Prepare a 1 mM solution of HFO in your chosen experimental buffer.

    • Immediately inject the first sample (T=0). This is your baseline.

    • Incubate the solution at your experimental temperature (e.g., 25°C or 37°C).

    • Inject subsequent samples at predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Data Analysis:

    • Integrate the peak area of the HFO peak at each time point.

    • Normalize the peak area at each time point (A_t) to the initial peak area (A_0).

    • Plot the percentage of HFO remaining (% Remaining = (A_t / A_0) * 100) versus time.

    • From this plot, you can determine the half-life (t₁/₂) of HFO under your specific conditions.

Section 4: Data and Visualization

Data Presentation

Table 1: Illustrative pH-Dependent Stability of 5-Hydroxy-2(5H)-Furanone in Aqueous Buffers at 25°C

Buffer SystempHStability ProfileEstimated Half-Life (t₁/₂)Recommendation
Citrate Buffer4.0High> 48 hoursExcellent for stock solutions and assays
Acetate Buffer5.0Good~ 24 hoursRecommended for most applications
Phosphate Buffer (PBS)7.4Poor< 2 hoursNot Recommended for stock or prolonged incubation
Carbonate Buffer9.0Very Poor< 10 minutesAvoid
Note: The half-life values are illustrative, based on the general principles of lactone hydrolysis.[5][6] Users must perform their own stability studies using Protocol 3.2 for accurate determination.

Mandatory Visualization

Degradation_Pathway cluster_conditions Conditions HFO 5-Hydroxy-2(5H)-furanone (Cyclic Lactol Form) OpenChain cis-β-Formylacrylic Acid (Acyclic Form) HFO->OpenChain Ring-Chain Tautomerism Succinic Succinic Acid (Final Degradation Product) OpenChain->Succinic Irreversible Hydrolysis (pH > 7, Heat) Acidic Acidic (pH < 6) Favors Cyclic Form Basic Basic (pH > 7) Favors Acyclic Form & Degradation Troubleshooting_Workflow decision decision step step result result start Start: Observed Instability (Purity Loss, Poor Reproducibility) check_ph Is solution pH neutral or basic (pH ≥ 7)? start->check_ph use_acid Switch to acidic buffer (pH 4-5, e.g., Acetate) (Protocol 3.1) check_ph->use_acid Yes check_temp Are solutions kept on ice & experiments temperature-controlled? check_ph->check_temp No use_acid->check_temp control_temp Implement strict temperature control (ice baths, incubators) check_temp->control_temp No run_assay Re-run experiment with controlled conditions check_temp->run_assay Yes control_temp->run_assay problem_solved Problem Resolved run_assay->problem_solved

References

Technical Support Center: Optimization of Reaction Conditions for Furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Furanones are core scaffolds in natural products, pharmaceuticals, and flavor chemistry, yet their synthesis can be fraught with challenges ranging from low yields to product instability.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate reliably.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during furanone synthesis in a direct question-and-answer format.

Q1: My reaction is resulting in a low or non-existent yield of the desired furanone. What are the primary causes and how do I fix them?

A1: Low yield is a multifaceted problem often rooted in reaction conditions, reagent quality, or product degradation.[3][4] A systematic approach is crucial for diagnosis.

  • Causality: Furanone synthesis often involves sensitive intermediates and products. The furan ring itself is susceptible to electrophilic attack and can undergo polymerization or ring-opening under harsh acidic conditions, especially in the presence of water.[3] Furthermore, many cyclization reactions are equilibrium-driven; failure to remove a byproduct like water can stall the reaction.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: Harsh conditions are a primary culprit. If using strong Brønsted acids (e.g., concentrated H₂SO₄), consider switching to a milder protic acid (e.g., p-toluenesulfonic acid, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·Et₂O), which can facilitate cyclization with less degradation.[3][5]

    • Ensure Anhydrous Conditions: Water can hydrolyze intermediates or the furanone product.[3] Ensure all solvents are rigorously dried, glassware is flame-dried, and the reaction is run under an inert atmosphere (N₂ or Ar).[4] For reactions that produce water, such as the Paal-Knorr synthesis, adding a dehydrating agent like phosphorus pentoxide (P₂O₅) or using a Dean-Stark apparatus can drive the equilibrium toward the product.[3][6]

    • Verify Reagent Purity: Impurities in starting materials, particularly in 1,4-dicarbonyl compounds for Paal-Knorr synthesis, can introduce competing side reactions.[4] Purify starting materials via distillation or chromatography if their purity is questionable.

    • Optimize Temperature: Excessive heat can accelerate decomposition pathways.[5] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. In some cases, lowering the temperature from reflux to 0 °C can dramatically improve yields by minimizing the decomposition of starting materials.[7]

Q2: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is happening?

A2: The formation of dark, insoluble materials is a classic sign of polymerization.[3]

  • Causality: Furans, being electron-rich aromatic systems, are highly susceptible to acid-catalyzed polymerization.[3] Protonation of the furan ring generates a carbocationic intermediate that can be attacked by another furan molecule, initiating a chain reaction that leads to insoluble, high-molecular-weight polymers (tar). This is especially problematic for furanones with electron-donating substituents.

  • Preventative Measures:

    • Minimize Acidity and Temperature: The most direct solution is to reduce the drivers of polymerization. Use the mildest effective acid catalyst at the lowest possible concentration and temperature.[3][5]

    • Shorten Reaction Time: Monitor the reaction closely using TLC or GC/LC-MS. Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to polymerization-inducing conditions.[3]

    • Maintain Low Substrate Concentration: High concentrations can increase the rate of intermolecular polymerization reactions. Running the reaction under more dilute conditions can sometimes favor the desired intramolecular cyclization over oligomerization.[8]

Q3: My furanone product is difficult to purify. It either streaks on a silica gel column or seems to decompose. What are my options?

A3: Purification of furanones is frequently challenging due to their polarity and potential instability on acidic stationary phases like standard silica gel.[3][9]

  • Causality: The acidic nature of silica gel can catalyze the degradation or polymerization of sensitive furanone products directly on the column.[3] Furthermore, their polarity can lead to poor separation and band tailing.

  • Purification Strategies:

    • Deactivate the Stationary Phase: Neutralize the silica gel by pre-treating it with a solution of a tertiary amine (e.g., 1-2% triethylamine in the eluent) before packing the column. This neutralizes the acidic silanol groups.[10] Alternatively, use a less acidic stationary phase like neutral alumina.

    • Vacuum Distillation: For volatile and thermally stable furanones, vacuum distillation can be an excellent purification method that avoids contact with stationary phases.[3]

    • Reversed-Phase HPLC: For moderately polar to nonpolar furanone derivatives, preparative reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase like water/acetonitrile or water/methanol can provide high-resolution separation.[11] Adding a modifier like formic or phosphoric acid can often improve peak shape.[11]

Q4: I am observing significant formation of an unexpected side product. How can I identify and suppress it?

A4: Side product formation is highly dependent on the specific synthetic route. Two common examples are addressed below.

  • Case 1: Paal-Knorr Synthesis Yielding a Pyrrole.

    • Cause: The Paal-Knorr synthesis can also produce pyrroles if a source of ammonia or a primary amine is present.[5][12] This can happen if a solvent, reagent, or the starting material itself is contaminated with an amine.

    • Solution: Scrutinize all reagents and solvents for potential nitrogen-containing impurities. Ensure that reagents like ammonium acetate, used in previous steps, are completely removed.

  • Case 2: Furfural Oxidation Yielding Succinic or Maleic Acid.

    • Cause: In the oxidation of furfural to 2(5H)-furanone, over-oxidation can occur, leading to ring-opening and the formation of dicarboxylic acids.[13]

    • Solution: This is a matter of reaction control. Carefully control the stoichiometry of the oxidant (e.g., H₂O₂).[14] Monitor the reaction progress closely and stop it before significant over-oxidation occurs. Adjusting temperature and catalyst loading can also help improve selectivity for the desired furanone.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile synthetic routes to furanones?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern and available starting materials.[15]

  • Paal-Knorr Synthesis: The acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a classic and widely used method for substituted furans, which can be adapted for furanones.[6][16]

  • Metal-Catalyzed Cycloisomerization: Gold, palladium, or copper catalysts are highly effective for the cyclization of substrates like γ-hydroxyalkynones or allenic hydroxyketones under mild conditions, providing access to complex furanones.[17][18][19]

  • Oxidation of Furans/Furfural: Readily available furfural, derived from biomass, can be oxidized to 2(5H)-furanone using reagents like hydrogen peroxide with an acid catalyst.[13][20][21]

  • Catalyst-Free Methods: Novel methods, such as the cross-coupling of α-aryldiazo ketones with α-diazo esters, proceed through a Wolff rearrangement and subsequent cyclization, avoiding the need for metal catalysts.[22]

Q2: How do I select the appropriate catalyst for my synthesis?

A2: Catalyst selection is dictated by the reaction mechanism.[15]

  • For Cyclization/Dehydration (e.g., Paal-Knorr): Start with a mild acid like p-TsOH. If the reaction is sluggish, a stronger Brønsted acid (H₂SO₄) or a dehydrating Lewis acid (ZnCl₂) can be used, but with caution regarding potential product degradation.[3][6]

  • For Cycloisomerization of Alkynes/Allenes: Gold (e.g., AuCl₃) and palladium (e.g., PdCl₂) catalysts are particularly effective at activating C-C multiple bonds for nucleophilic attack by a tethered hydroxyl group.[17][18] Copper and silver salts are also widely used.[17]

  • For Oxidation Reactions: The choice depends on the oxidant. For hydrogen peroxide-based oxidations of furfural, trifluoroacetic acid (TFA) has proven effective as a homogeneous catalyst.[14] Heterogeneous catalysts like CuMoO₄ are also used for improved recyclability.[13]

Q3: How critical is solvent choice for optimizing yield and selectivity?

A3: Solvent choice is highly critical and can dramatically influence reaction outcomes.[23]

  • Polarity: The solvent must be able to dissolve the reactants and intermediates. Aprotic polar solvents like THF, acetonitrile, and dioxane are often good choices.[7]

  • Boiling Point: For reactions requiring heat, a high-boiling solvent like toluene or DMF allows for better temperature control and can prevent localized overheating that might occur under solvent-free conditions.[5]

  • Reactivity: The solvent should be inert under the reaction conditions. For instance, using methanol as a solvent in some reactions can lead to decomposition or unwanted side reactions.[7] In other cases, a reactive solvent like water can be used deliberately, for example, in the catalyst-free cycloisomerization of allenic hydroxyketones.[18]

Section 3: Protocols & Data

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate This protocol is adapted from literature procedures demonstrating the efficiency of microwave heating.[5]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-oxobutanoate, 1 mmol) and a solvent such as ethanol/water (3 mL in a 1:1 ratio).

  • Catalyst Addition: Add a catalytic amount of HCl (2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions as the high temperature is sufficient to drive the reaction.[5]

  • Reaction: Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • Work-up: After cooling the vial to room temperature, quench the reaction with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure furanone.

Protocol 2: Oxidation of Furfural to 2(5H)-Furanone with H₂O₂ and TFA This protocol is based on the selective oxidation of biomass-derived furfural.[13][21]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add furfural (10 mmol).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂; 20 mmol, 2 equivalents) to the flask. Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA; 1 mmol, 0.1 equivalents) to the stirring mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 2(5H)-furanone.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Paal-Knorr Furanone Synthesis

Starting MaterialCatalystConditionsYield (%)Reference
2,5-Hexanedionep-TsOHToluene, Reflux, 4h78[5]
2,5-HexanedioneZnBr₂CH₂Cl₂, RT, 6h85[5]
2,5-HexanedioneBi(NO₃)₃Microwave, 140°C, 3 min92[5]
3,4-Dimethyl-2,5-hexanedioneH₂SO₄Acetic Acid, 100°C, 2h65[16]

Table 2: Effect of Solvent on a Model Furanone Synthesis Data adapted from a metal-free domino synthesis.[7]

SolventTemperature (°C)Time (min)Yield (%)
THF01082
Dioxane253055
Acetonitrile253048
Toluene253045
Dichloromethane253041
Methanol2530Decomposition

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low Furanone Yield

LowYieldTroubleshooting Start Low / No Furanone Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure CheckPurity->Impure Purify Purify Reagents (Distill, Recrystallize) Impure->Purify Yes CheckConditions Review Reaction Conditions Impure->CheckConditions No Reassess Re-run Experiment & Reassess Yield Purify->Reassess Harsh Harsh? (Strong Acid, High Temp) CheckConditions->Harsh Milder Use Milder Conditions: - Lewis Acid / p-TsOH - Lower Temperature - Shorter Time Harsh->Milder Yes CheckWater Check for Water Harsh->CheckWater No Milder->Reassess WaterPresent Water Present? CheckWater->WaterPresent Anhydrous Use Anhydrous Solvents & Inert Atmosphere. Add Dehydrating Agent. WaterPresent->Anhydrous Yes WaterPresent->Reassess No Anhydrous->Reassess

Caption: A logical workflow for diagnosing the cause of low yields in furanone synthesis.

Diagram 2: Key Parameters for Furanone Synthesis Optimization

OptimizationParameters Center Furanone Synthesis Optimization Catalyst Catalyst Choice (Lewis vs. Brønsted, Metal, Loading) Center->Catalyst Temperature Temperature Control (Prevent Degradation) Center->Temperature Solvent Solvent Selection (Polarity, BP, Inertness) Center->Solvent Time Reaction Time (Minimize Product Exposure) Center->Time Concentration Concentration (Intra- vs. Inter-molecular) Center->Concentration

Caption: Core experimental parameters influencing the success of furanone synthesis.

Section 5: References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Furanone Compounds. Retrieved from 11

  • Blank, I. (n.d.). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. Royal Society of Chemistry. Retrieved from 24

  • Wikipedia. (n.d.). 2-Furanone. Retrieved from --INVALID-LINK--

  • Nishino, H., & Kurosawa, K. (n.d.). Proposed mechanism for the formation of the furanone 4. ResearchGate. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Formation of 2,5-Dimethyl-4-hydroxy-3(2 H )-furanone through Methylglyoxal: A Maillard Reaction Intermediate. ResearchGate. Retrieved from --INVALID-LINK--

  • Slaughter, J. C. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews of the Cambridge Philosophical Society, 74(3), 259–276. Retrieved from --INVALID-LINK--

  • Ibeji, C. U., et al. (n.d.). Synthesis, solvent effects and computational study of new 4-methyl-5,5-diphenyl-2(5H)-furanone. ResearchGate. Retrieved from --INVALID-LINK--

  • Pickenhagen, W., & Velluz, A. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. U.S. Patent 4,294,767. Retrieved from --INVALID-LINK--

  • Donahue, J. P. (n.d.). Metal-catalyzed Furan Synthesis. A Review. University of Huddersfield Repository. Retrieved from --INVALID-LINK--

  • Sasane, A. V., & Liu, R.-S. (2022). Catalyst-Free Diazo Cross-coupling to Access Useful 3(2H)-Furanone Derivatives. Chemical Communications. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common side reactions in furan synthesis. Retrieved from 3

  • Galy, A., et al. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimization of reaction conditions for furanone synthesis. Retrieved from 15

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from --INVALID-LINK--

  • Reddit User. (2025). Help with purification of furanones. r/chemhelp. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. Retrieved from 5

  • Various Authors. (n.d.). Optimization of the reaction conditions: synthesis of pyrrolone/furan. ResearchGate. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Optimization of the reaction conditions for the selective formation of 2a or 3a. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of Furfural to 2(5H)-Furanone. Retrieved from 13

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Furanones. PubMed. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of furanone 2. ResearchGate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones. Retrieved from 4

  • Dutta, S., et al. (n.d.). Selective oxidation of furfural to 2-furanone and succinic acid by 30% H2O2 in TFA. Infore. Retrieved from --INVALID-LINK--

  • Reddit User. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting unexpected side products in furan amine synthesis. Retrieved from 8

  • Pérez, A. G., et al. (1996). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 44(11), 3620–3623. Retrieved from --INVALID-LINK--

  • Various Authors. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ResearchGate. Retrieved from --INVALID-LINK--

  • Mironov, V. F., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6667. Retrieved from --INVALID-LINK--

  • Reddit User. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Retrieved from --INVALID-LINK--

  • Hecquet, L., et al. (2002). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 68(2), 598–603. Retrieved from --INVALID-LINK--

References

avoiding side product formation in butenolide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for butenolide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital chemical scaffold. Butenolides are core structures in numerous natural products and therapeutic agents, but their synthesis is often plagued by the formation of side products that can complicate purification and reduce yields.[1][2]

This resource provides in-depth, field-proven insights to help you troubleshoot common issues, understand the mechanistic origins of side products, and implement robust protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in butenolide synthesis?

A: The most frequently encountered side products include double bond isomers (e.g., α,β-unsaturated vs. β,γ-unsaturated butenolides), over-reduced saturated γ-butyrolactones, regioisomers from unsymmetrical precursors, and β-lactones from alternative cyclization pathways.[3][4] In methods starting from furan derivatives, such as the Achmatowicz reaction, ring-opened byproducts or polymers can also be significant issues.[5][6]

Q2: My Ring-Closing Metathesis (RCM) reaction is producing a significant amount of an isomer I can't separate. What is happening?

A: This is likely due to isomerization of the newly formed double bond, a common side reaction in olefin metathesis.[7] The active ruthenium catalyst can form ruthenium hydride species as a side reaction, which then catalyze the migration of the double bond from the desired position to a more thermodynamically stable one (e.g., into conjugation with another group).[4][7] Adding a mild hydride scavenger can often suppress this side reaction.

Q3: I'm attempting a phosphine-catalyzed cyclization of a hydroxymethyl-cyclopropenone and getting a mixture of products. How do I improve selectivity for the butenolide?

A: You are likely forming a β-lactone as a side product. This occurs when the phosphine nucleophile attacks the cyclopropenone at the carbon not bearing the hydroxymethyl tether (C3), leading to a competing 4-exo-trig cyclization.[3][8] Selectivity is highly dependent on substrate sterics and reaction conditions. Generally, phosphine addition to the more sterically accessible carbon is favored. Optimizing the solvent and catalyst loading is crucial for directing the reaction toward the desired 5-membered butenolide.[9]

Q4: My reaction is acid-sensitive and appears to be decomposing or polymerizing on the column during purification. What can I do?

A: Furan-based precursors and some butenolide products are unstable in the presence of acid. Standard silica gel is acidic and can catalyze decomposition. First, ensure your reaction workup neutralizes any acid catalysts. For purification, use silica gel that has been pre-treated with a base, such as triethylamine (typically a 1-2% solution in the eluent system), or consider using an alternative stationary phase like alumina (neutral or basic) or a reverse-phase column.

In-Depth Troubleshooting Guide
Issue 1: Uncontrolled Double Bond Isomerization in Ring-Closing Metathesis (RCM)

Problem/Observation: The RCM reaction of a diene precursor yields the desired butenolide along with a significant amount of a double bond isomer. For example, the synthesis of a 2,5-dihydrofuran derivative is contaminated with the 2,3-dihydrofuran isomer.[4] This complicates purification and reduces the yield of the target molecule.

Plausible Cause & Mechanism: This side reaction is catalyzed by ruthenium hydride species that form from the primary metathesis catalyst.[7] These hydrides can add across the double bond of the butenolide product and then be eliminated, leading to the re-formation of a double bond in a different, often more thermodynamically stable, position. This process is reversible and can eventually lead to a mixture of isomers.[7]

Proposed Solutions & Protocols: The key is to minimize the lifetime of the active catalyst or to scavenge the problematic ruthenium hydride species.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS and quench it as soon as the starting material is consumed. Over-exposing the product to the catalyst increases the likelihood of isomerization.

  • Use a Hydride Scavenger: The addition of a stoichiometric amount of a weak acid or a hydride acceptor can suppress isomerization.

  • Catalyst Choice: Second-generation Grubbs catalysts are generally more reactive and can allow for lower catalyst loadings and shorter reaction times, reducing the window for side reactions.[10]

Experimental Protocol: RCM with Isomerization Suppression

  • To a solution of the diene substrate (1.0 equiv) in dry, degassed dichloromethane (DCM) (0.01 M), add 1,4-benzoquinone (1.1 equiv).

  • Sparge the solution with argon for 15 minutes.

  • Add the Grubbs II catalyst (1-5 mol%).

  • Heat the reaction to reflux (40 °C) and monitor by TLC.

  • Upon consumption of the starting material (typically 1-4 hours), cool the reaction to room temperature.

  • Add a quenching agent, such as ethyl vinyl ether (10 equiv), and stir for 30 minutes to deactivate the catalyst.

  • Concentrate the mixture and purify by column chromatography.

Data Summary: RCM Conditions

Parameter Standard Condition Optimized for Suppression Rationale
Catalyst Loading 5-10 mol% 1-5 mol% Minimizes catalyst-driven side reactions.
Temperature Reflux (DCM/Toluene) Room Temp to 40 °C Lower temperature can reduce the rate of hydride formation.
Additive None 1,4-Benzoquinone Acts as a hydride scavenger to prevent isomerization.

| Reaction Time | Run to completion | Monitor closely, quench ASAP | Reduces product exposure to the active catalyst.[7] |

Diagram: RCM Isomerization Pathway

RCM_Isomerization cluster_main Main RCM Cycle cluster_side Isomerization Side Reaction Diene Diene Substrate Metallacyclobutane Metallacyclobutane Intermediate Diene->Metallacyclobutane [Ru]=CH2 Product_Complex Product-Catalyst Complex Metallacyclobutane->Product_Complex -C2H4 Product_Complex->Diene Re-entry Product Desired Butenolide Product_Complex->Product RuH [Ru]-H Species (Side Product) Product_Complex->RuH Catalyst Decomposition Intermediate_Alkyl Ru-Alkyl Intermediate Product->Intermediate_Alkyl + [Ru]-H Isomerized_Product Isomerized Butenolide (Side Product) Intermediate_Alkyl->Isomerized_Product - [Ru]-H

Caption: Main RCM cycle and the competing isomerization pathway catalyzed by [Ru]-H species.

Issue 2: Formation of β-Lactone Byproducts in Cyclopropenone-Based Syntheses

Problem/Observation: The phosphine-catalyzed intramolecular cyclization of a hydroxymethyl-substituted cyclopropenone yields a mixture of the desired 5-membered butenolide and an undesired 4-membered β-lactone.

Plausible Cause & Mechanism: This reaction proceeds via a ketene ylide intermediate formed by the nucleophilic attack of a phosphine on the cyclopropenone ring.[3][9] The regioselectivity of this initial attack dictates the final product.

  • Pathway A (Desired): Attack at the carbon bearing the hydroxymethyl group (C2) leads to an intermediate that undergoes a 5-exo-trig cyclization to form the butenolide.

  • Pathway B (Undesired): Attack at the unsubstituted carbon (C3) leads to a different intermediate that can undergo a competing 4-exo-trig cyclization to form the β-lactone.[8]

The balance between these pathways is governed by sterics and electronics. For instance, bulky substituents on the hydroxymethyl tether can sterically hinder attack at C2, favoring the formation of the β-lactone side product.[8][9]

Proposed Solutions & Protocols:

  • Optimize Catalyst: While triphenylphosphine (PPh₃) is standard, a more sterically demanding phosphine might alter the regioselectivity of the initial attack.

  • Solvent Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediates and the transition states for cyclization. Screen a range of solvents from nonpolar (e.g., benzene, toluene) to polar aprotic (e.g., THF, acetonitrile).

  • Temperature Control: Lowering the reaction temperature may favor one cyclization pathway over the other by increasing the difference in activation energies.

Diagram: Competing Cyclization Pathways

Competing_Cyclization cluster_A Pathway A (Desired) cluster_B Pathway B (Undesired) CPO Hydroxymethyl- Cyclopropenone Attack_C2 Phosphine Attack at C2 CPO->Attack_C2 Attack_C3 Phosphine Attack at C3 CPO->Attack_C3 Ylide_A Ketene Ylide A Attack_C2->Ylide_A TS_A 5-exo-trig TS Ylide_A->TS_A Butenolide γ-Butenolide (Product) TS_A->Butenolide Ylide_B Ketene Ylide B Attack_C3->Ylide_B TS_B 4-exo-trig TS Ylide_B->TS_B Beta_Lactone β-Lactone (Side Product) TS_B->Beta_Lactone

References

pH control for stabilizing 5-hydroxy-2(5H)-furanone in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-hydroxy-2(5H)-furanone. This guide provides in-depth answers and troubleshooting protocols to address the unique stability challenges of this versatile C4 building block. As Senior Application Scientists, we understand that experimental success hinges on maintaining the integrity of your reagents. This center is designed to provide you with the expertise and validated methods needed to ensure the stability and reliability of 5-hydroxy-2(5H)-furanone in your work.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 5-hydroxy-2(5H)-furanone.

Q1: Why is pH control so critical when working with 5-hydroxy-2(5H)-furanone?

A1: The chemical structure of 5-hydroxy-2(5H)-furanone makes it highly susceptible to pH-dependent degradation through several mechanisms. The primary reason for its instability is its existence in a delicate equilibrium with other isomers, a phenomenon known as tautomerism.[1]

  • Ring-Chain Tautomerism: In aqueous solutions, 5-hydroxy-2(5H)-furanone is in equilibrium with its open-chain isomer, cis-β-formylacrylic acid.[1]

  • Isomerization to Succinic Anhydride: Under certain conditions, it can also isomerize to succinic anhydride.[1]

  • Base-Catalyzed Hydrolysis: This isomerization is particularly problematic under basic conditions. In solutions with a pH greater than 9, the succinic anhydride isomer readily hydrolyzes to form succinic acid, irreversibly degrading your starting material.[1][2] This degradation process is accelerated by increased temperature.[2]

Therefore, maintaining a controlled, slightly acidic pH is the single most important factor in preventing the degradation of this compound during storage and experimentation.

Q2: What is the optimal pH range for storing and handling aqueous solutions of 5-hydroxy-2(5H)-furanone?

A2: Based on studies of similar furanone compounds and the known degradation pathways, the optimal pH for maximizing stability is in the slightly acidic range of 4.0 to 5.0 .[3]

Work with a related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), demonstrated that tautomerism and racemization rates were lowest between pH 4 and 5.[3] Conversely, degradation was significantly catalyzed at pH values above 7.[3] While 5-hydroxy-2(5H)-furanone is not chiral, the underlying principle of minimizing base-catalyzed tautomerism holds true. Strongly acidic conditions (e.g., pH < 2) can also catalyze degradation and should be avoided for long-term storage.[3]

Q3: How do temperature and pH interact to affect the stability of 5-hydroxy-2(5H)-furanone?

A3: Temperature and pH have a synergistic effect on the degradation of 5-hydroxy-2(5H)-furanone. The rate of all chemical reactions, including degradation, increases with temperature.

  • At neutral to high pH (>7) , elevated temperatures significantly accelerate the hydrolysis of the furanone ring to succinic acid.[1][2]

  • Even in water at neutral pH , the compound is stable at 100°C for about an hour (95% recovery), but at higher temperatures, it begins to hydrolyze to β-formyl acrylic acid.[4]

  • For maximum stability, aqueous solutions should be stored refrigerated (2-8°C) and buffered within the optimal pH 4-5 range.[5]

Q4: What are the primary degradation products I should watch for in my analytical runs (e.g., HPLC, GC-MS)?

A4: If your sample of 5-hydroxy-2(5H)-furanone has degraded, you should primarily look for evidence of its isomers and hydrolysis products. The main species to monitor are:

  • cis-β-Formylacrylic acid: The open-ring tautomer.[1]

  • Succinic anhydride: An isomer that can form under certain conditions.[1]

  • Succinic acid: The final hydrolysis product, especially if the sample was exposed to basic conditions (pH > 9).[1][2]

Monitoring for these compounds can serve as a diagnostic tool to assess the stability of your stock solutions and experimental samples.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q: My experimental results are inconsistent from day to day. Could this be a stability issue with my 5-hydroxy-2(5H)-furanone solution?

A: Yes, inconsistent results are a classic sign of reagent degradation. If the concentration of your active compound is changing over time, it will directly impact reaction kinetics, dose-response curves, and overall reproducibility.

Troubleshooting Steps:

  • Check the pH of your stock solution: Use a calibrated pH meter. If the solution is unbuffered or has drifted into the neutral or basic range, this is the likely cause.

  • Prepare a fresh, buffered stock solution: Follow the protocol provided below (Protocol 1) to prepare a new stock solution in a validated buffer system (e.g., 50 mM sodium acetate buffer, pH 4.5).

  • Analyze old vs. new stock: Use an appropriate analytical method (e.g., HPLC-UV, GC-MS) to compare the purity of your old stock solution against the freshly prepared one. Look for the appearance of degradation products.[6]

  • Implement strict storage protocols: Always store buffered stock solutions at 2-8°C and protect them from light. For long-term storage, consider aliquoting and freezing at -20°C or below.

Q: I'm performing a multi-hour experiment at 37°C. How can I ensure my compound remains stable throughout the procedure?

A: Long-duration experiments, especially at physiological temperatures, pose a significant stability risk. The key is to use a buffered system throughout your experiment.

Recommendations:

  • Use a buffered medium: Ensure your cell culture media, assay buffer, or reaction solvent is buffered to a pH between 4.0 and 7.0 if experimentally permissible. While pH 4-5 is ideal for storage, many biological experiments require a near-neutral pH. In these cases, be aware that some degradation may occur.

  • Conduct a time-course stability study: Before your main experiment, run a small-scale stability test. Incubate the 5-hydroxy-2(5H)-furanone in your experimental buffer at 37°C and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the purity of these samples to quantify the rate of degradation under your specific conditions. This data is crucial for interpreting your final results.

  • Minimize exposure time: If possible, add the 5-hydroxy-2(5H)-furanone to the experimental system as the final step to minimize the time it spends at an elevated temperature and potentially suboptimal pH.

Visualizing Degradation: The Influence of pH

The following diagram illustrates the critical pH-dependent degradation pathways of 5-hydroxy-2(5H)-furanone. Control of pH is essential to prevent the irreversible formation of succinic acid.

G cluster_equilibrium Reversible Tautomerism (Any pH) cluster_degradation Irreversible Degradation Pathway A 5-Hydroxy-2(5H)-furanone (Desired Compound) B cis-β-Formylacrylic acid (Ring-Opened Tautomer) A->B Ring-Chain Equilibrium C Succinic Anhydride (Isomer) A->C Isomerization (Accelerated by Heat) D Succinic Acid (Final Degradant) C->D Hydrolysis (Rapid at pH > 9)

Caption: pH-dependent degradation pathway of 5-hydroxy-2(5H)-furanone.

Validated Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stable solutions and assessing stability.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a 100 mM stock solution of 5-hydroxy-2(5H)-furanone with enhanced stability for routine use.

Materials:

  • 5-hydroxy-2(5H)-furanone (MW: 100.07 g/mol )

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • High-purity water (e.g., Type I, 18.2 MΩ·cm)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Prepare 50 mM Sodium Acetate Buffer (pH 4.5):

    • Dissolve 0.68 g of sodium acetate trihydrate in 90 mL of high-purity water.

    • Adjust the pH to 4.5 by adding glacial acetic acid dropwise while monitoring with the pH meter.

    • Bring the final volume to 100 mL with high-purity water.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Prepare 100 mM 5-hydroxy-2(5H)-furanone Stock:

    • Weigh out 10.01 mg of 5-hydroxy-2(5H)-furanone powder.

    • Dissolve the powder in 1.0 mL of the 50 mM sodium acetate buffer (pH 4.5).

    • Vortex gently until fully dissolved.

  • Storage:

    • Aliquot the stock solution into appropriate volumes in sterile, light-protecting tubes (e.g., amber tubes).

    • For short-term storage (1-2 weeks), store at 2-8°C.

    • For long-term storage (>2 weeks), store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Workflow for a Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to determine the intrinsic stability of 5-hydroxy-2(5H)-furanone in a specific formulation or buffer. This is a critical step in drug development and formulation science.[7]

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Prepare 1 mg/mL solution in test buffer/formulation acid Acidic 0.1 M HCl, 60°C start->acid Expose base Basic 0.1 M NaOH, RT start->base Expose neutral Neutral Water, 60°C start->neutral Expose oxidative Oxidative 3% H2O2, RT start->oxidative Expose timepoint Sample at T=0, 2, 8, 24h acid->timepoint base->timepoint neutral->timepoint oxidative->timepoint quench Neutralize/Quench (if necessary) timepoint->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc end Quantify % Degradation Identify Degradants hplc->end

Caption: Workflow for a forced degradation study of 5-hydroxy-2(5H)-furanone.

Summary of Stability Data from Literature

ConditionSolvent/MediumTemperatureDurationRecovery/OutcomeReference
Hydrothermal Water100°C1 hour95%[4]
Thermal Acetonitrile200°C1 hour91%[4]
Basic Hydrolysis Aqueous SolutionElevatedNot specifiedConversion to succinic acid[1][2]
Optimal Stability Aqueous BufferNot specifiedNot specifiedLowest tautomerism/racemization[3]

References

Technical Support Center: Optimizing Catalyst Loading in Furanone Cycloisomerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furanone cycloisomerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your catalyst loading, maximize yields, and achieve reproducible results.

Introduction: The Critical Role of Catalyst Loading

Furanone cycloisomerization is a powerful transformation in organic synthesis, providing access to core structures found in numerous natural products and pharmaceuticals.[1] Catalysts, particularly gold and palladium complexes, are frequently employed to facilitate this reaction under mild conditions.[2][3] The efficiency of these catalytic systems is highly dependent on the catalyst loading, which is the amount of catalyst relative to the starting material. Optimizing this parameter is crucial not only for economic reasons but also for controlling reaction kinetics, minimizing side reactions, and ensuring the overall success of the synthesis.[4][5]

This guide will walk you through the common challenges encountered during these reactions and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for furanone cycloisomerization?

A1: A variety of transition metal catalysts have been shown to be effective. Gold catalysts, such as AuCl, AuCl3, and various gold(I) phosphine complexes, are widely used for the cycloisomerization of substrates like hydroxyalkynones and allenic hydroxyketones.[3][6] Palladium catalysts are also employed, particularly in domino reactions.[3] Additionally, rhodium and copper-based systems have been reported for specific furanone syntheses.[3][7] In some cases, catalyst-free methods can be used, often relying on basic or acidic conditions or thermal induction.[8]

Q2: How do I determine the optimal catalyst loading for my specific reaction?

A2: The optimal catalyst loading is best determined empirically through a series of small-scale screening experiments.[4] A systematic approach involves varying the catalyst loading (e.g., in increments from 0.5 mol% to 10 mol%) while keeping all other parameters constant. The reaction progress, yield, and purity of the product are monitored for each loading. The optimal loading is the one that provides the best balance of reaction time, yield, and cost-effectiveness.

Q3: Will increasing the catalyst loading always improve the reaction rate and yield?

A3: Not necessarily. While increasing the catalyst loading generally provides more active sites and can increase the reaction rate, there is typically an optimal concentration.[4] Beyond this point, further increases may not lead to significant improvements and can even be detrimental. Potential negative effects of excessive catalyst loading include catalyst aggregation, which reduces the number of active sites, an increase in side reactions, and complications during product purification.[4]

Q4: What are the key reaction parameters to consider alongside catalyst loading?

A4: Optimizing catalyst loading should be done in conjunction with other critical reaction parameters. These include:

  • Temperature: Can influence reaction rate and selectivity. Lower temperatures may be necessary to prevent byproduct formation.[2]

  • Solvent: The choice of solvent can affect the solubility of the catalyst and reactants, as well as the stability of intermediates.[9]

  • Reaction Time: Must be sufficient for the reaction to go to completion but not so long that product degradation or side reactions occur.

  • Concentration: The concentration of the reactants can also impact the reaction kinetics.

Troubleshooting Guide

This section addresses specific issues you may encounter during your furanone cycloisomerization experiments.

Problem Potential Causes Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For some palladium catalysts, deactivation can occur through reduction of the active Pd(II) to inactive Pd(0).[6]1. Verify Catalyst Activity: Use a fresh batch of catalyst or a previously validated lot. For suspected Pd(0) formation, reactivation by treatment with an oxidizing agent like benzoquinone may be possible.[6]
2. Sub-optimal Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.2. Screen Catalyst Loading: Perform a systematic screen of catalyst loadings (e.g., 1, 2, 5, and 10 mol%) to identify the optimal concentration.
3. Poor Solubility: The catalyst or starting material may not be fully dissolved in the chosen solvent.3. Solvent Screening: Test a range of solvents with varying polarities to ensure all components are in solution.
4. Inhibitors in Reagents: Impurities in the starting materials or solvent can act as catalyst poisons.4. Purify Reagents: Ensure starting materials are of high purity. Use freshly distilled, anhydrous solvents.
Inconsistent or Irreproducible Results 1. Atmospheric Contamination: The reaction may be sensitive to air or moisture.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
2. Variable Reagent Quality: Batch-to-batch variations in starting materials or catalyst can lead to different outcomes.2. Standardize Reagents: Use reagents from the same batch for a series of experiments. Characterize new batches of starting materials before use.
3. Inconsistent Reaction Setup: Minor variations in temperature, stirring rate, or addition rates can affect the reaction.3. Standardize Procedure: Maintain consistent parameters across all experiments. Use a temperature-controlled reaction block or oil bath.
Formation of Multiple Products/Side Reactions 1. Incorrect Temperature: The reaction temperature may be too high, leading to decomposition or side reactions such as polymerization.[2]1. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
2. High Catalyst Loading: Excessive catalyst can sometimes promote undesired reaction pathways.2. Re-evaluate Catalyst Loading: A lower catalyst loading may improve selectivity.
3. Substrate-Specific Side Reactions: The structure of your starting material may be prone to specific side reactions, such as aldol condensation if aldehydes are present.[2]3. Mechanistic Consideration: Analyze the structure of your byproducts to understand the undesired reaction pathways. This may necessitate a change in catalyst or reaction conditions.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be due to poisoning by impurities or inherent instability under the reaction conditions.[10][11]1. Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding it in portions throughout the reaction.
2. Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.2. Monitor Reaction Kinetics: Analyze the reaction progress over time. If the rate slows significantly as product concentration increases, product inhibition may be the cause. Consider strategies to remove the product as it is formed, if feasible.

Experimental Protocol: Optimization of Catalyst Loading

This protocol provides a general workflow for optimizing the catalyst loading for a gold(I)-catalyzed furanone cycloisomerization.

Objective: To determine the optimal catalyst loading (mol%) that maximizes the yield of the desired furanone product.

Materials:

  • Furanone precursor (e.g., a hydroxyalkynone)

  • Gold(I) catalyst (e.g., AuCl)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Analytical equipment (TLC, GC-MS, or LC-MS)

Workflow Diagram:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_reagents Prepare Stock Solutions: 1. Substrate in Solvent 2. Catalyst in Solvent setup_rxns Set up Parallel Reactions (e.g., 4 Schlenk flasks) prep_reagents->setup_rxns add_substrate Add Substrate Solution to Each Flask setup_rxns->add_substrate add_catalyst Add Varying Catalyst Loadings: Flask 1: 1 mol% Flask 2: 2 mol% Flask 3: 5 mol% Flask 4: 10 mol% add_substrate->add_catalyst run_rxn Run Reactions Under Identical Conditions (Temp, Time, Stirring) add_catalyst->run_rxn monitor Monitor Reaction Progress (e.g., TLC, GC-MS) run_rxn->monitor quench Quench Reactions monitor->quench analyze Analyze Crude Reaction Mixtures (Yield, Purity) quench->analyze plot Plot Yield vs. Catalyst Loading analyze->plot select Select Optimal Loading plot->select

Caption: Workflow for optimizing catalyst loading.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your furanone precursor in the chosen anhydrous solvent at a known concentration.

    • Prepare a stock solution of the gold(I) catalyst in the same anhydrous solvent at a known concentration. This allows for accurate addition of small quantities of the catalyst.

  • Reaction Setup:

    • In a glovebox or under a steady stream of inert gas, add the furanone precursor stock solution to a series of identical, oven-dried Schlenk flasks.

    • Using a microliter syringe, add the appropriate volume of the catalyst stock solution to each flask to achieve the desired catalyst loadings (e.g., 1, 2, 5, and 10 mol%).

  • Reaction Execution:

    • Place all reaction flasks in a temperature-controlled oil bath or heating block and stir at a consistent rate.

    • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or by taking small aliquots for GC-MS analysis).

  • Work-up and Analysis:

    • Once the reactions have reached completion (or after a predetermined time), quench the reactions by exposing them to air and removing the solvent under reduced pressure.

    • Analyze the crude product from each reaction to determine the yield of the furanone and the presence of any byproducts.

  • Data Interpretation:

    • Plot the yield of the furanone as a function of the catalyst loading.

    • Identify the catalyst loading that provides the highest yield of the desired product in a reasonable amount of time. This is your optimal catalyst loading for these conditions.

Mechanistic Considerations and Catalyst Deactivation

A deeper understanding of the reaction mechanism can provide insights into potential issues. For many gold-catalyzed furanone cycloisomerizations, the reaction is thought to proceed through π-activation of the alkyne or allene, followed by intramolecular nucleophilic attack by the hydroxyl group.[12]

Catalyst Deactivation Pathways:

  • Poisoning: Certain functional groups or impurities can irreversibly bind to the metal center, rendering the catalyst inactive. Common poisons include sulfur- and phosphorus-containing compounds.

  • Reduction: For catalysts in a higher oxidation state, such as Pd(II), reduction to a lower, inactive oxidation state (Pd(0)) can occur, especially in the presence of reducing agents in the reaction mixture.[6]

  • Aggregation: At high concentrations, the catalyst complexes can aggregate, reducing the number of accessible active sites.

Visualizing the Catalyst State:

G Active Active Catalyst (e.g., Au(I)) Inactive_Poisoned Inactive (Poisoned) Active->Inactive_Poisoned Impurities Inactive_Aggregated Inactive (Aggregated) Active->Inactive_Aggregated High [Catalyst] Inactive_Reduced Inactive (e.g., Pd(0)) Active->Inactive_Reduced Reducing Agents

Caption: Common catalyst deactivation pathways.

By understanding these potential pitfalls, you can take preventative measures such as using high-purity reagents and carefully controlling the reaction environment to maintain the catalyst's activity throughout the reaction.

References

solvent choice impact on furanone synthesis reaction rate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Furanone Synthesis

A Guide to the Critical Impact of Solvent Choice on Reaction Rate

As a Senior Application Scientist, I've frequently observed that even the most meticulously planned furanone syntheses can falter due to a single, often underestimated variable: the solvent. This guide is structured to move beyond generic protocols and provide you, the research scientist, with the causal understanding needed to troubleshoot and optimize your reactions. We will explore how the solvent is not merely a medium but an active participant that dictates reaction pathways and kinetics.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing solvent-reaction interactions.

Q1: What is the fundamental role of a solvent in a chemical reaction beyond just dissolving reactants?

A: While dissolving reactants to enable molecular collisions is a primary function, the solvent's role is far more intricate. Solvents actively influence reaction rates and equilibria by stabilizing or destabilizing reactants, products, and, most importantly, the transition state.[1] This is achieved through non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[1] A solvent that preferentially stabilizes the transition state more than the reactants will lower the activation energy barrier, thus accelerating the reaction.[1]

Q2: How do polar and nonpolar solvents generally affect reaction rates?

A: The effect of solvent polarity is directly linked to the polarity of the reaction's mechanism.

  • Polar Reactions: Reactions that involve the formation or destruction of charged species (intermediates or transition states) are highly sensitive to solvent polarity. Polar solvents are effective at stabilizing charged species.[2][3] Therefore, if a reaction proceeds through a more polar or charged transition state than the reactants, a polar solvent will typically increase the reaction rate.[2][3]

  • Nonpolar Reactions: Conversely, nonpolar reactions often proceed faster in nonpolar solvents. These solvents minimize solvation effects, allowing for more effective interaction between the nonpolar reactants.[3]

Q3: What is the difference between polar protic and polar aprotic solvents, and why is it critical for furanone synthesis?

A: This is one of the most critical distinctions for reaction optimization.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[4][5] While they are excellent at stabilizing charged species (both cations and anions), they can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect can severely hinder the nucleophile's ability to participate in the reaction, slowing it down.[4][6]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess a significant dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[5][7] They are excellent at solvating cations but leave anions relatively "bare" and highly reactive.[4]

For many furanone syntheses, such as the Paal-Knorr, which involves nucleophilic attack as a key step, using a polar aprotic solvent can dramatically increase the reaction rate compared to a polar protic one.[4][8]

Q4: How does the solvent stabilize the transition state in a common furanone synthesis like the Paal-Knorr reaction?

A: The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[9][10] The mechanism proceeds via protonation of a carbonyl, followed by a rate-determining intramolecular nucleophilic attack from an enol or enol-like tautomer to form a cyclic hemiacetal.[10][11]

A polar solvent stabilizes the charged, polar transition state of this intramolecular attack.[1] This stabilization lowers the activation energy. However, as discussed in Q3, a polar protic solvent might over-stabilize and "cage" the nucleophilic enol oxygen, potentially slowing the cyclization step. Therefore, a polar aprotic solvent often provides the ideal balance, stabilizing the polar transition state without deactivating the nucleophile.[4]

Troubleshooting Guide: From Theory to Practice

This section provides actionable solutions to common experimental problems.

Issue 1: My furanone synthesis is unexpectedly slow or giving poor yields. How do I troubleshoot the solvent?

A: A slow reaction or low yield is a frequent issue where the solvent is a prime suspect.[12][13] A systematic approach is necessary to diagnose the problem. The following workflow and protocol are designed to identify the optimal solvent for your specific substrates and conditions.

Troubleshooting Workflow: Solvent Optimization

G start Start: Low Yield / Slow Rate solubility Step 1: Verify Solubility Are reactants fully dissolved at reaction temp? start->solubility purity Step 2: Check Solvent Purity Is the solvent anhydrous? Are reagents fresh? solubility->purity Yes screen Step 4: Perform Solvent Screen (See Protocol Below) solubility->screen No, poor solubility mechanism Step 3: Analyze Mechanism Does the transition state have increased charge? purity->mechanism Yes purity->screen No, potential impurities mechanism->screen Yes/Unsure end Result: Optimized Reaction Conditions screen->end

Caption: A logical workflow for troubleshooting solvent-related issues.

Experimental Protocol: Parallel Solvent Screening for Furanone Synthesis

This protocol provides a self-validating system to empirically determine the best solvent.

Objective: To compare the effect of different solvent classes (polar protic, polar aprotic, nonpolar) on the reaction rate and yield.

Materials:

  • Your 1,4-dicarbonyl starting material (or other furanone precursor).

  • Acid catalyst (e.g., p-TsOH, TFA) if required.

  • A set of anhydrous solvents for testing (see Table 1).

  • Small, identical reaction vials with stir bars.

  • Heating/stirring plate or reaction block.

  • TLC plates and appropriate eluent.

  • Internal standard for GC or HPLC analysis (optional but recommended for kinetics).

Procedure:

  • Setup: Arrange 4-6 reaction vials. In each vial, place an identical amount of your starting material(s) and catalyst.

  • Solvent Addition: To each vial, add an equal volume of a different anhydrous solvent. Include representatives from each class:

    • Vial 1 (Nonpolar): Toluene

    • Vial 2 (Polar Aprotic): Acetonitrile

    • Vial 3 (Polar Aprotic): DMF or DMSO

    • Vial 4 (Polar Protic): Ethanol

    • Vial 5 (Ethereal): THF

  • Reaction: Place all vials on the heating block, set to your desired reaction temperature, and begin stirring simultaneously.

  • Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC to visually assess the consumption of starting material and formation of the furanone product. For more precise data, use GC or HPLC with an internal standard.

  • Analysis: Compare the reaction progress across the different solvents. The solvent that shows the fastest consumption of starting material and the cleanest formation of the product is the most promising candidate for scaling up.

Issue 2: My starting materials are not dissolving, or precipitate during the reaction. What are my options?

A: Poor solubility is a fundamental barrier to reaction.[14]

  • Solvent Screening: Your starting material may have a polarity that is mismatched with your current solvent. The protocol above is the best way to find a suitable medium. Furanone precursors are often polar, so solvents like acetonitrile, DMF, or even co-solvent systems are good starting points.[14]

  • Co-solvent System: If a single solvent doesn't work, a mixture can be effective. For example, adding a small amount of a highly polar solvent like DMSO to a less polar one like dichloromethane (DCM) can enhance solubility without drastically changing the overall reaction environment.[14] Be aware that even minor additions can significantly impact the rate.

  • Temperature Adjustment: Gently warming the mixture can increase solubility. However, ensure this does not cause premature reaction or degradation of your materials.[14]

Issue 3: My kinetic data is inconsistent and not reproducible. Could the solvent be the cause?

A: Absolutely. Inconsistent results often point to impurities, especially water.

  • Use Anhydrous Solvents: Many furanone syntheses are acid-catalyzed dehydrations. The presence of water can interfere with the equilibrium and catalyst activity.[15] Always use freshly dried solvents, especially for sensitive reactions.[16]

  • Reagent Purity: Ensure your starting materials and reagents are pure and that reagents like amines (for pyrrole synthesis) or aldehydes have not degraded upon storage.[15][16]

Data Summary: Solvent Properties and Their Impact

The following table summarizes key properties of common laboratory solvents and their general influence on polar, acid-catalyzed furanone synthesis.

SolventDielectric Constant (ε) at 25°CTypeGeneral Impact on Reaction Rate
n-Hexane1.9NonpolarVery Slow; often poor solubility of polar reactants.
Toluene2.4NonpolarSlow; may be suitable for some less polar substrates.
Diethyl Ether4.3Weakly PolarModerate; can be slow due to low polarity and boiling point.[17]
Tetrahydrofuran (THF)7.5Polar AproticModerate to Fast; a good general-purpose ethereal solvent.
Dichloromethane (DCM)9.1Polar AproticModerate to Fast; good solvating power, but volatility can be an issue.
Acetone21Polar AproticFast; good for SN2-type mechanisms, but reactivity can be an issue.[4]
Ethanol25Polar ProticSlow to Moderate; can solvate and deactivate nucleophiles via H-bonding.[4][12]
Acetonitrile (MeCN)37Polar AproticFast to Very Fast; excellent for stabilizing polar transition states without H-bonding.[4][18]
Dimethylformamide (DMF)38Polar AproticVery Fast; high boiling point and excellent solvating power for polar species.[12]
Dimethyl Sulfoxide (DMSO)47Polar AproticVery Fast; highly polar, excellent for promoting reactions with anionic nucleophiles.[1]
Water80Polar ProticVariable; can participate in the reaction. In some cases, water is used as a green solvent for specific cycloisomerizations.[19][20]

Note: Dielectric constants are approximate. The actual impact on rate is highly dependent on the specific reaction mechanism and substrates.

Visualizing Solvent-Nucleophile Interactions

The choice between a polar protic and a polar aprotic solvent fundamentally alters the state of the nucleophile.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu Nu⁻ MeOH1 H-O-Me Nu->MeOH1 H-Bond MeOH2 H-O-Me Nu->MeOH2 H-Bond MeOH3 H-O-Me Nu->MeOH3 H-Bond MeOH4 H-O-Me Nu->MeOH4 H-Bond caption1 Result: 'Caged' and less reactive nucleophile Nu2 Nu⁻ caption2 Result: 'Bare' and highly reactive nucleophile

Caption: Solvation of a nucleophile in protic vs. aprotic media.

References

Validation & Comparative

The Enantioselective Bioactivity of 5-Hydroxymethyl-2(5H)-furanone: A Comparative Analysis and Future Outlook

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit toxic effects. This fundamental principle underscores the importance of stereoselective synthesis and the comparative analysis of enantiomeric bioactivity. This guide delves into the bioactivity of the enantiomers of 5-Hydroxymethyl-2(5H)-furanone, a versatile chiral lactone. While extensive research has been conducted on the biological activities of furanone derivatives, a direct comparative analysis of the (S)- and (R)-enantiomers of the parent compound, 5-Hydroxymethyl-2(5H)-furanone, remains a significant gap in the scientific literature. This guide will synthesize the available information, focusing on the bioactivity of the more extensively studied (S)-enantiomer, and highlight the pressing need for further investigation into its (R)-counterpart.

The Landscape of 2(5H)-Furanone Bioactivity

The 2(5H)-furanone scaffold is a recurring motif in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological properties. These include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1] The biological versatility of this class of compounds has spurred considerable interest in their potential as therapeutic agents.

Antimicrobial and Anti-biofilm Potential

A significant body of research has focused on the antimicrobial and anti-biofilm capabilities of 2(5H)-furanone derivatives. Notably, these compounds have been investigated for their ability to disrupt bacterial communication, a process known as quorum sensing (QS). By interfering with QS, furanones can inhibit the formation of biofilms, which are communities of bacteria that exhibit increased resistance to antibiotics. While much of this research has been on halogenated furanones, the core lactone ring is a key pharmacophore.

Studies on chiral derivatives of 2(5H)-furanone have demonstrated potent antimicrobial activity. For instance, a series of optically active sulfur-containing 2(5H)-furanone derivatives, synthesized from the (S)-enantiomer of a related furanone, exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1] One of the lead compounds from this study, which incorporates an (S)-configured furanone backbone, was found to have a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against these bacteria.[1]

Anticancer Investigations

The cytotoxic properties of furanone derivatives against various cancer cell lines have also been a subject of investigation. While direct studies on the enantiomers of 5-Hydroxymethyl-2(5H)-furanone are lacking, research on related furanone structures suggests that the stereochemistry of the molecule can influence its anticancer activity. A study on analogues of sapinofuranones, which are 5-substituted furanones, indicated that the stereochemistry of the furanone ring and its side chain could modulate their in vitro growth inhibitory activity against cancer cell lines. However, the tested compounds generally displayed weak activity.

The (S)-Enantiomer: A Prevalent Building Block

The (S)-enantiomer of 5-Hydroxymethyl-2(5H)-furanone is a commercially available and frequently utilized chiral building block in organic synthesis. Its utility stems from its defined stereochemistry, which allows for the stereoselective synthesis of more complex molecules. It has been used as a starting material for the preparation of various bioactive compounds, including partially saturated heterocycles. While its use as a synthetic intermediate is well-documented, comprehensive studies on its own biological activities are not as prevalent.

The Unexplored Frontier: The (R)-Enantiomer

A thorough review of the existing scientific literature reveals a conspicuous absence of studies on the biological activity of (R)-5-Hydroxymethyl-2(5H)-furanone. While its existence is acknowledged and it can be synthesized, there is no readily available data comparing its bioactivity to the (S)-enantiomer. This represents a significant knowledge gap in the field. Without experimental data on the (R)-enantiomer, a true comparative analysis is not possible.

Experimental Protocols: A Foundation for Future Comparative Studies

To facilitate future comparative investigations, this section outlines a general experimental workflow for assessing and comparing the bioactivity of the (S)- and (R)-enantiomers of 5-Hydroxymethyl-2(5H)-furanone.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • (S)-5-Hydroxymethyl-2(5H)-furanone

  • (R)-5-Hydroxymethyl-2(5H)-furanone

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both enantiomers in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of each enantiomer in the 96-well plates using MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Assay using MTT

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of a compound.

Materials:

  • (S)-5-Hydroxymethyl-2(5H)-furanone

  • (R)-5-Hydroxymethyl-2(5H)-furanone

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Normal human cell line (for assessing selectivity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (S)- and (R)-enantiomers in the cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Visualizing the Path Forward: A Conceptual Workflow

The following diagram illustrates a proposed workflow for a comprehensive comparative analysis of the bioactivity of (S)- and (R)-5-Hydroxymethyl-2(5H)-furanone.

G cluster_synthesis Stereoselective Synthesis cluster_bioactivity Comparative Bioactivity Screening cluster_mechanistic Mechanistic Studies (for active enantiomer) S_Synthesis (S)-5-Hydroxymethyl- 2(5H)-furanone Antimicrobial Antimicrobial Assays (MIC, MBC) S_Synthesis->Antimicrobial Test Anticancer Cytotoxicity Assays (IC50 on cancer & normal cells) S_Synthesis->Anticancer Test Anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) S_Synthesis->Anti_inflammatory Test R_Synthesis (R)-5-Hydroxymethyl- 2(5H)-furanone R_Synthesis->Antimicrobial Test R_Synthesis->Anticancer Test R_Synthesis->Anti_inflammatory Test Pathway_Analysis Signaling Pathway Analysis Antimicrobial->Pathway_Analysis Elucidate Mechanism Anticancer->Pathway_Analysis Elucidate Mechanism Anti_inflammatory->Pathway_Analysis Elucidate Mechanism Target_ID Target Identification Pathway_Analysis->Target_ID

Caption: Proposed workflow for the comparative bioactivity analysis.

Summary of Known Bioactivity Data for Chiral Furanone Derivatives

Compound/DerivativeBioactivityQuantitative DataReference
Chiral (S)-configured 2(5H)-furanone sulfone derivativeAntimicrobial (against S. aureus and B. subtilis)MIC = 8 µg/mL[1]
Sapinofuranone analogues (chiral)AnticancerWeak in vitro growth inhibitory activity

Conclusion and Future Directions

The exploration of the bioactivity of 5-Hydroxymethyl-2(5H)-furanone enantiomers presents a compelling case of untapped potential in drug discovery. While the 2(5H)-furanone core is associated with a diverse range of biological activities, the specific contributions of the (S)- and (R)-enantiomers of 5-Hydroxymethyl-2(5H)-furanone remain largely undefined due to a significant lack of comparative data. The scientific community has predominantly focused on the (S)-enantiomer as a synthetic precursor, leaving the bioactivity of the (R)-enantiomer as a critical unanswered question.

To unlock the full therapeutic potential of this chiral lactone, future research must prioritize the following:

  • Stereoselective Synthesis of the (R)-Enantiomer: The development of efficient and scalable synthetic routes to obtain the pure (R)-enantiomer is a crucial first step.

  • Direct Comparative Bioactivity Studies: A comprehensive head-to-head comparison of the antimicrobial, anticancer, and anti-inflammatory activities of the (S)- and (R)-enantiomers is imperative. The protocols outlined in this guide provide a framework for such investigations.

  • Mechanistic Elucidation: For the more active enantiomer(s), detailed mechanistic studies should be undertaken to identify their molecular targets and signaling pathways.

By addressing this knowledge gap, researchers can pave the way for the development of novel, stereochemically pure therapeutic agents derived from the versatile 5-Hydroxymethyl-2(5H)-furanone scaffold.

References

The Pivotal Role of the Arylidene Moiety: A Comparative Guide to the Structure-Activity Relationship of 5-Arylidene-2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-arylidene-2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The key to unlocking and optimizing these activities lies in the nuanced interplay between the chemical structure of these derivatives and their biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-arylidene-2(5H)-furanone derivatives, offering a comparative overview of their performance supported by experimental data. Our focus is to elucidate the causal relationships behind experimental choices and to provide a self-validating framework for researchers, scientists, and drug development professionals.

The Core Scaffold: A Foundation for Diverse Bioactivity

The 5-arylidene-2(5H)-furanone core, a five-membered lactone ring with an exocyclic arylidene group, is the cornerstone of the biological activity of these compounds. The electronic and steric properties of the substituents on both the furanone ring and the arylidene moiety can be systematically modified to fine-tune the pharmacological profile. This guide will delve into the critical structural features that govern the efficacy of these derivatives against various pathological conditions.

Anticancer Activity: Deciphering the Cytotoxic Code

A significant body of research has been dedicated to exploring the anticancer potential of 5-arylidene-2(5H)-furanone derivatives. The cytotoxicity of these compounds is profoundly influenced by the nature and position of substituents on the arylidene ring.

The Impact of Arylidene Ring Substitution

Experimental evidence consistently demonstrates that the electronic properties of the substituents on the phenyl ring of the arylidene group are a major determinant of cytotoxic potency.

  • Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups such as nitro (NO₂) and halogen (F, Cl, Br) atoms generally enhances cytotoxic activity.[1][2] For instance, 5-(3-nitrobenzylidene)-2(5H)-furanone has been identified as a particularly potent cytotoxic agent in various cancer cell lines.[1][2] This enhancement in activity can be attributed to the increased electrophilicity of the exocyclic double bond, making it more susceptible to nucleophilic attack by biological macromolecules within cancer cells, potentially leading to cell cycle arrest and apoptosis.

  • Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups like methoxy (-OCH₃) can have a variable effect on cytotoxicity, with some studies reporting a decrease in activity compared to their EWG-substituted counterparts.

  • Positional Isomerism: The position of the substituent on the arylidene ring also plays a crucial role. For example, a nitro group at the meta position has been shown to be more effective than at other positions in certain derivatives.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 5-arylidene-2(5H)-furanone derivatives against various cancer cell lines, illustrating the impact of different substituents.

Compound IDArylidene SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 3-NitroVariousPotent[2]
2 4-ChloroVarious-[2]
3 4-BromoVarious-[2]
4e Bis-2(5H)-furanone with benzidine coreC6 glioma12.1[3][4]

Note: Specific IC₅₀ values for compounds 2 and 3 were not detailed in the provided search results, but were noted to increase cytotoxicity.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 5-Arylidene-2(5H)-furanone derivatives have emerged as promising candidates with significant activity against a range of bacterial and fungal pathogens.

Targeting Bacterial Communication and Viability

The antimicrobial mechanism of these furanones is multifaceted. Some derivatives act as inhibitors of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation.[5] This anti-virulence approach is a compelling strategy to mitigate bacterial pathogenicity without exerting direct selective pressure that leads to resistance.[5]

Other derivatives exhibit direct bactericidal activity. For instance, the compound F105, a chlorinated 2(5H)-furanone derivative, demonstrates selective activity against Gram-positive bacteria by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1]

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values of selected furanone derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (mg/L)Reference
F105 Staphylococcus aureus (MSSA)10[6][7]
F105 Staphylococcus aureus (MRSA)20[6][7]
Thiazolidine-2,4-dione derivatives Gram-positive bacteria2-16 (µg/mL)[8]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential.

General Synthesis of 5-Arylidene-2(5H)-Furanone Derivatives

A common and efficient method for the synthesis of these compounds involves the Knoevenagel condensation of a 2(5H)-furanone with an appropriate aromatic aldehyde in the presence of a base catalyst.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of 2(5H)-furanone and the desired substituted benzaldehyde in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate.

  • Reaction: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 5-arylidene-2(5H)-furanone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized furanone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships

To better understand the key SAR principles, the following diagrams illustrate the impact of different substituents on the biological activity of 5-arylidene-2(5H)-furanone derivatives.

SAR_Anticancer Furanone 5-Arylidene-2(5H)-furanone Core EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Halogen) Furanone->EWG Substitution on Arylidene Ring EDG Electron-Donating Group (EDG) (e.g., -OCH3) Furanone->EDG Substitution on Arylidene Ring Activity_High Increased Cytotoxicity EWG->Activity_High Activity_Variable Variable Cytotoxicity EDG->Activity_Variable

Caption: Impact of Arylidene Substituents on Anticancer Activity.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Design Derivatives Synth Synthesize Compounds Start->Synth Iterative Cycle Purify Purify & Characterize Synth->Purify Iterative Cycle BioAssay In Vitro Assays (e.g., MTT, MIC) Purify->BioAssay Iterative Cycle SAR_Analysis Analyze SAR BioAssay->SAR_Analysis Iterative Cycle Lead_ID Identify Lead Compounds SAR_Analysis->Lead_ID Iterative Cycle Optimization Further Modification Lead_ID->Optimization Iterative Cycle Optimization->Start Iterative Cycle

Caption: Workflow for a Typical SAR Study of Furanone Derivatives.

Conclusion and Future Directions

The 5-arylidene-2(5H)-furanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the critical role of the arylidene moiety in dictating the biological activity of these derivatives. The clear SAR trends, particularly the enhancing effect of electron-withdrawing groups on anticancer activity, provide a rational basis for the design of more potent and selective compounds. Future research should focus on exploring a wider range of substituents, investigating their effects on a broader panel of biological targets, and elucidating their mechanisms of action in greater detail. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the development of the next generation of 5-arylidene-2(5H)-furanone-based drugs.

References

A Senior Application Scientist's Guide to Chiral Synthons: A Comparative Analysis of Alternatives to (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Chiral Butenolides in Drug Discovery

The γ-butenolide scaffold, particularly in its enantiomerically pure form, is a cornerstone of modern synthetic chemistry. These five-membered unsaturated lactones are prevalent in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3] (S)-(-)-5-Hydroxymethyl-2(5H)-furanone, often referred to as (S)-HBO, stands out as a versatile and frequently employed chiral building block. Its inherent functionality—a stereocenter, a reactive α,β-unsaturated lactone, and a primary alcohol—provides a rich platform for the synthesis of complex molecular architectures.[4] It has been instrumental in the synthesis of numerous bioactive compounds, including antiviral agents and natural products like (+)-muscarine.

However, an over-reliance on a single chiral synthon can stifle innovation and present practical challenges related to cost, availability, and specific reaction compatibility. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of viable, commercially available, and synthetically accessible alternatives to this compound. We will delve into synthons derived from the "chiral pool"—readily available and inexpensive natural products—and evaluate their synthetic utility with supporting experimental data and protocols. Our focus will be on providing a clear rationale for choosing the optimal chiral building block for a given synthetic challenge.

The "Chiral Pool": Nature's Gift to Asymmetric Synthesis

The chiral pool refers to the collection of enantiomerically pure compounds readily available from natural sources, such as carbohydrates, amino acids, and terpenes.[5] Utilizing these starting materials is a highly efficient strategy in asymmetric synthesis as the initial chirality is pre-defined by nature, often circumventing the need for complex and costly asymmetric induction steps.[5] This guide will focus on alternatives to this compound derived from two abundant and inexpensive chiral pool sources: D-mannitol and glycerol . We will also briefly explore the potential of L-ascorbic acid (Vitamin C) .

Comparative Analysis of Key Chiral Synthons

This section provides a detailed comparison of the most promising alternatives to this compound. We will examine their synthesis, commercial availability, and, most importantly, their performance in key synthetic transformations.

D-Mannitol Derived Synthons: A Gateway to Versatile C3 Building Blocks

D-mannitol, a sugar alcohol, is an exceptionally useful and inexpensive starting material. Through a straightforward protection and cleavage strategy, it provides access to valuable C3 chiral synthons.

Key Intermediate: 1,2:5,6-Di-O-isopropylidene-D-mannitol

The journey from D-mannitol to versatile chiral synthons begins with the protection of its terminal diols as isopropylidene acetals. This transformation yields 1,2:5,6-Di-O-isopropylidene-D-mannitol, a stable, crystalline solid.

Experimental Protocol: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol [6]

  • Rationale: This procedure utilizes anhydrous zinc chloride as a Lewis acid to catalyze the acetalization of the 1,2- and 5,6-diol pairs of D-mannitol with acetone. The reaction is driven to completion by the removal of water. A basic workup is employed to neutralize the catalyst and prevent hydrolysis of the product.

  • Procedure:

    • To a suspension of anhydrous ZnCl₂ (47.0 g, 0.34 mol) in acetone (300 mL) at 0 °C under an argon atmosphere, add D-mannitol (30.0 g, 0.16 mol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by adding a solution of K₂CO₃ (47.7 g, 0.35 mol) in water (60 mL) at 0 °C.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Collect the acetone layer by decantation and extract the precipitate with ethyl acetate (3 x 50 mL).

    • Add concentrated NH₄OH (1.0 mL) to the combined acetone layer and concentrate in vacuo.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the combined organic extracts with water, dry over K₂CO₃, and concentrate in vacuo.

    • Recrystallize the resulting solid from ethyl acetate to afford 1,2:5,6-di-O-isopropylidene-D-mannitol as colorless needles (yield: 33.7 g, 78%).[6]

Oxidative Cleavage: Accessing (R)-Glyceraldehyde Acetonide

The central 3,4-diol of 1,2:5,6-Di-O-isopropylidene-D-mannitol can be readily cleaved with an oxidizing agent like sodium periodate to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde, a valuable C3 chiral synthon.

DOT Diagram: Synthesis of (R)-Glyceraldehyde Acetonide from D-Mannitol

G mannitol D-Mannitol diacetonide 1,2:5,6-Di-O-isopropylidene-D-mannitol mannitol->diacetonide Acetone, ZnCl₂ glyceraldehyde (R)-2,3-O-isopropylideneglyceraldehyde (2 equivalents) diacetonide->glyceraldehyde NaIO₄ (Oxidative Cleavage)

Caption: Synthetic pathway from D-Mannitol to (R)-Glyceraldehyde Acetonide.

Experimental Protocol: Oxidative Cleavage to (R)-2,3-O-isopropylideneglyceraldehyde [7]

  • Rationale: Sodium periodate selectively cleaves the vicinal diol at the C3 and C4 positions of the protected mannitol. The reaction is typically performed in a biphasic system (e.g., diethyl ether and water) to facilitate the separation of the product from the inorganic byproducts.

  • Procedure:

    • In a 250-mL round-bottomed flask, dissolve sodium periodate (3.25 g, 15.19 mmol) in distilled water (30 mL).

    • Add diethyl ether (50 mL) to the flask.

    • While stirring, add 1,2:5,6-di-O-cyclohexylidene-D-mannitol (4 g, 11.68 mmol) to the biphasic mixture. (Note: This protocol uses the cyclohexylidene derivative, but the principle is identical for the isopropylidene derivative).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde.

Glycerol-Derived Synthon: (S)-Solketal

Glycerol, a byproduct of biodiesel production, is an abundant and inexpensive C3 building block. Its direct conversion to (S)-Solketal ((S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol) provides a highly valuable and versatile chiral synthon.

Synthesis of (S)-Solketal

The synthesis of (S)-Solketal from glycerol involves the acid-catalyzed acetalization with acetone. This reaction can be performed using various catalysts, including heterogeneous catalysts for easier workup.

Experimental Protocol: Synthesis of Solketal [8]

  • Rationale: This protocol describes the esterification of Solketal, but the synthesis of Solketal itself is a well-established procedure. A typical synthesis involves reacting glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and removing the water formed to drive the equilibrium towards the product.

  • General Procedure for Solketal Synthesis:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine glycerol, an excess of acetone, and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux. Water is removed azeotropically with acetone.

    • Monitor the reaction by TLC or GC until the glycerol is consumed.

    • Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., NaHCO₃).

    • Filter the mixture and remove the excess acetone by distillation.

    • Purify the resulting Solketal by vacuum distillation. High yields (often exceeding 80-90%) are achievable under optimized conditions.[9][10]

L-Ascorbic Acid (Vitamin C): A Readily Available Chiral Lactone

L-ascorbic acid is a unique chiral building block as it already contains a lactone ring and multiple stereocenters. While its direct use as a substitute for this compound is not always straightforward due to its different functional group array, it can be chemically modified to serve as a precursor for a variety of chiral synthons, including β-lactams.[11][12] Its low cost and high enantiopurity make it an attractive starting material for creative synthetic strategies.[13]

Performance Comparison and Synthetic Applications

The true value of a chiral synthon lies in its performance in synthetic transformations. While direct, head-to-head comparative studies are not always available in the literature, we can infer the relative utility of these building blocks by examining their applications in the synthesis of complex molecules.

Chiral Synthon Source Key Advantages Potential Limitations Notable Applications in Synthesis
This compound Typically from D-RibonolactoneCommercially available, well-established reactivity, direct precursor to butenolide-containing natural products.Can be relatively expensive compared to chiral pool starting materials.(+)-Muscarine, antiviral agents.
1,2:5,6-Di-O-isopropylidene-D-mannitol D-MannitolInexpensive starting material, provides access to two equivalents of a C3 chiral synthon, stable crystalline solid.Requires a two-step process (protection and cleavage) to generate the active synthon.Precursor to (R)-glyceraldehyde acetonide, used in the synthesis of numerous natural products.
(S)-Solketal GlycerolVery inexpensive and abundant starting material, commercially available, versatile C3 synthon with a free primary alcohol.The dioxolane ring may require specific conditions for deprotection.Synthesis of specialty polymers, chiral ligands, and as a starting material for more complex molecules.[]
L-Ascorbic Acid Natural SourcesExtremely inexpensive, highly functionalized, contains a chiral lactone moiety.Requires chemical modification to be used as a direct furanone equivalent, can be sensitive to oxidation.Synthesis of β-lactam antibiotics and other complex natural products.[11][12]

DOT Diagram: Synthetic Utility of Chiral Synthons

G cluster_furanone This compound cluster_mannitol D-Mannitol cluster_glycerol Glycerol cluster_ascorbic L-Ascorbic Acid furanone Direct use in butenolide synthesis target Complex Bioactive Molecules (e.g., Pharmaceuticals, Natural Products) furanone->target diacetonide 1,2:5,6-Di-O-isopropylidene-D-mannitol glyceraldehyde (R)-Glyceraldehyde Acetonide diacetonide->glyceraldehyde Oxidative Cleavage glyceraldehyde->target solketal (S)-Solketal solketal->target ascorbic_deriv Modified Chiral Synthons ascorbic_deriv->target

References

A Comparative Analysis of Furanone C-30 and Conventional Antibiotics in Combating Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its capacity to form resilient biofilms.[1][2] This combination makes infections particularly challenging to treat, especially in immunocompromised individuals and patients with cystic fibrosis.[3] The conventional approach of using bactericidal or bacteriostatic antibiotics is increasingly hampered by resistance, necessitating the exploration of alternative therapeutic strategies.[4] This guide provides a comparative study of a novel anti-virulence agent, furanone C-30, and traditional antibiotics, offering experimental insights into their distinct mechanisms and efficacy against P. aeruginosa.

The Mechanistic Dichotomy: Quorum Sensing Inhibition vs. Direct Antimicrobial Action

The fundamental difference between furanone C-30 and traditional antibiotics lies in their mode of action. Antibiotics aim to either kill the bacteria (bactericidal) or inhibit their growth (bacteriostatic), whereas furanone C-30 acts as an anti-virulence agent by disrupting bacterial communication.

Furanone C-30: Silencing Bacterial Communication

Furanone C-30, a synthetic brominated furanone, is a potent inhibitor of Quorum Sensing (QS) in P. aeruginosa.[5] QS is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation.[4]

P. aeruginosa primarily utilizes two AHL-based QS systems: las and rhl.

  • The Las system , considered the master regulator, consists of the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor protein.

  • The Rhl system is comprised of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR receptor.

Furanone C-30's structural similarity to the native AHL signal molecules allows it to competitively bind to QS receptors like LasR and RhlR.[6][7] However, this binding is non-productive; it fails to induce the necessary conformational changes required for the receptor's function, effectively rendering the protein dysfunctional.[5][8] This interference occurs at a post-transcriptional level, disrupting the entire QS cascade and downregulating the expression of numerous virulence genes responsible for toxins, proteases, and biofilm matrix components.[4][9] Crucially, this action attenuates pathogenicity without exerting direct selective pressure on bacterial growth, a factor hypothesized to slow the development of resistance.[4][10]

cluster_QS P. aeruginosa Quorum Sensing cluster_Inhibition Inhibition Pathway LasI LasI Synthase AHL1 3-oxo-C12-HSL LasI->AHL1 produces LasR LasR Receptor AHL1->LasR binds & activates Virulence1 Virulence Genes (e.g., lasB elastase) LasR->Virulence1 upregulates RhlI RhlI Synthase LasR->RhlI activates AHL2 C4-HSL RhlI->AHL2 produces RhlR RhlR Receptor AHL2->RhlR binds & activates Virulence2 Virulence & Biofilm Genes (e.g., rhlA, phzA2) RhlR->Virulence2 upregulates C30 Furanone C-30 C30->LasR binds & inhibits C30->RhlR binds & inhibits start Start: P. aeruginosa Culture prep Prepare Standardized Inoculum (OD₆₀₀ = 0.05) start->prep plate Dispense Culture & Test Compounds (C-30, Antibiotics) into 96-well Plate prep->plate incubate Incubate Statically (24h at 37°C) plate->incubate wash1 Discard Supernatant & Wash x3 with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash x3 with PBS & Dry stain->wash2 solubilize Solubilize Dye (30% Acetic Acid) wash2->solubilize read Measure Absorbance (OD₅₉₅) solubilize->read end End: Quantify Biofilm read->end

References

A Senior Application Scientist's Guide to Cross-Referencing Furanone Spectroscopic Data with the NIST Database

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of organic compounds is a cornerstone of scientific rigor. Furanones, a class of heterocyclic compounds prevalent as flavor components, signaling molecules, and pharmaceutical building blocks, present a frequent analytical challenge. Their structural diversity and the existence of closely related isomers demand robust and reliable identification methods. This guide provides an in-depth, field-proven methodology for leveraging mass spectrometry and the National Institute of Standards and Technology (NIST) database for furanone identification, complemented by orthogonal techniques for complete structural validation.

As a Senior Application Scientist, my objective is not merely to provide a protocol, but to illuminate the causality behind our experimental choices. The workflows described herein are designed as self-validating systems, integrating primary screening with confirmatory analysis to ensure the highest degree of confidence in your results.

Pillar 1: The Spectroscopic Toolkit for Furanone Analysis

The structural elucidation of a furanone begins with selecting the right analytical tools. While several spectroscopic techniques exist, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for identifying volatile and semi-volatile compounds like furanones. The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer. We primarily use Electron Ionization (EI), a hard ionization technique that creates a reproducible fragmentation pattern. This "molecular fingerprint" is the key to library-based identification.[1] Mass spectral libraries are curated databases containing these fingerprints for tens of thousands of compounds, allowing for rapid matching.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the carbon-hydrogen framework of a molecule. For furanones, ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides complementary information about the carbon skeleton. While MS tells you the mass of the pieces, NMR shows you how they are connected, making it indispensable for distinguishing isomers.[2]

Pillar 2: The NIST Mass Spectral Library - The Gold Standard Reference

The NIST/EPA/NIH Mass Spectral Library is the most comprehensive and widely trusted collection of EI mass spectra in the world.[3][4] Its power lies not just in its size, but in the quality of its data, which is critically evaluated by NIST scientists.[5] The database includes not only the mass spectra but also retention index data, which is crucial for differentiating compounds that have similar fragmentation patterns.

Comparative Overview of Key Spectral Databases

While the NIST MS library is our primary focus for GC-MS, it is essential to be aware of other resources, particularly for complementary NMR data.

DatabasePrimary TechniqueKey FeaturesBest For
NIST/EPA/NIH Mass Spectral Library Mass Spectrometry (EI, MS/MS)The most comprehensive, curated EI library; includes Retention Index (RI) data and advanced search algorithms.[3][4][5]High-confidence identification of unknowns via GC-MS.
Wiley Registry of Mass Spectral Data Mass Spectrometry (EI, MS/MS)The largest commercially available mass spectral library, often bundled with the NIST library.[3]Broadening the search space for unknown compound identification.
SDBS (Spectral Database for Organic Compounds) Multiple (NMR, MS, IR, Raman)A free, high-quality, and well-organized database from Japan's AIST.[6]Quick cross-referencing of multiple spectroscopic data types for a known compound.
nmrshiftdb2 NMRAn open-source database that allows for spectrum prediction and searching by structure or spectral data.NMR-based structural verification and prediction.

Pillar 3: The Self-Validating Workflow - From Sample to Confident Identification

Confidence in compound identification is not achieved through a single measurement but through a logical, multi-step process that cross-validates results. The following protocol details the optimal workflow for identifying furanones.

Experimental Protocol 1: GC-MS Analysis and NIST Database Cross-Referencing

This protocol is designed for the initial identification and screening of furanones in a sample.

  • Sample Preparation: Dissolve the furanone-containing sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL. The choice of solvent is critical to ensure it does not co-elute with or obscure the analytes of interest.

  • GC Separation:

    • Instrumentation: Agilent GC-MS system (e.g., 7890B GC with a 5977B MSD) or equivalent.

    • Column Selection: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is an excellent starting point. Its versatility allows for the analysis of a wide range of furanones.

    • Injection: Inject 1 µL of the sample using a split/splitless inlet in split mode (e.g., 50:1 split ratio) to prevent column overloading and ensure sharp chromatographic peaks. Set the inlet temperature to 250°C.

    • Oven Program: A typical starting program is: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This gradient ensures the separation of both volatile and less volatile furanones.

  • MS Data Acquisition:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy is used for all library spectra, ensuring comparability.

    • Mass Range: Scan from m/z 35 to 400. This range covers the molecular ions and characteristic fragments of most common furanones.

    • MSD Transfer Line Temperature: 280°C.

  • Data Analysis: The NIST Search:

    • Process the acquired data file using the instrument's software (e.g., Agilent MassHunter or NIST MS Search).

    • Select a clean mass spectrum from a chromatographic peak of interest. The software's deconvolution algorithms (like AMDIS, which is often integrated with NIST MS Search) can be invaluable here for separating co-eluting peaks.[5]

    • Perform a library search against the NIST database. Evaluate the "Hit List" based on the following key metrics.[4]

      • Match Factor: A measure of how well the peaks in your acquired spectrum match the peaks in the library spectrum (scale 0-999). A score >900 is considered an excellent match.[4]

      • Reverse Match Factor: Similar to the Match Factor, but it ignores peaks in your spectrum that are not present in the library spectrum. This is particularly useful for identifying a compound in a noisy spectrum or a co-eluting mixture.[4]

      • Probability (%): An estimate of the likelihood that the hit is correct, based on the uniqueness of the spectrum.

  • Validation with Retention Index (RI): A simple match factor can be misleading, especially for isomers. The RI is a measure of where a compound elutes relative to a series of n-alkane standards. Compare the experimental RI of your peak with the RI value listed in the NIST database for the top hits. A close match in both mass spectrum and RI provides very high confidence in the identification.

Workflow for GC-MS Data Cross-Referencing

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Search cluster_validation Validation Prep Prepare Furanone Sample (10-100 µg/mL) GC GC Separation (e.g., HP-5ms column) Prep->GC MS MS Acquisition (EI, 70 eV) GC->MS Eluting Analytes Deconvolution Spectral Deconvolution (e.g., AMDIS) MS->Deconvolution Search NIST Library Search Deconvolution->Search Evaluation Evaluate Hits: - Match Factor - Reverse Match - Probability Search->Evaluation RI_Validation Validate with Retention Index (RI) Evaluation->RI_Validation Top Hits Final_ID Confident Identification RI_Validation->Final_ID

Caption: Workflow for Furanone identification using GC-MS and the NIST database.

Advanced Technique: The NIST Hybrid Search

What if your compound is not in the library? The NIST Hybrid Search is a powerful algorithm that can identify structurally similar compounds.[7] It works by searching for matches in both the standard fragmentation pattern and a "neutral loss" pattern.[8] If you have a furanone with a novel substituent, the hybrid search can often identify the core furanone structure and suggest the mass of the unknown substituent, dramatically accelerating the identification of new molecules.[7][8]

Pillar 4: Orthogonal Validation with NMR Spectroscopy

While GC-MS with a NIST library search is excellent for rapid identification, it is not always definitive for distinguishing isomers. NMR spectroscopy provides the orthogonal data needed for unambiguous structural confirmation.

Experimental Protocol 2: NMR for Furanone Structural Confirmation
  • Sample Preparation: Prepare a more concentrated sample (1-5 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters to note are the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the furanone.

  • Data Analysis and Database Comparison:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Compare the observed chemical shifts and coupling constants to values reported in literature or in NMR databases like SDBS.[6] For many furanone isomers, the chemical shifts and coupling patterns of the protons on the heterocyclic ring are highly diagnostic.

Workflow for NMR Data Cross-Referencing

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing & Comparison cluster_validation_nmr Validation Prep_NMR Prepare Furanone Sample (1-5 mg in CDCl₃) H1_NMR Acquire ¹H NMR Spectrum Prep_NMR->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Prep_NMR->C13_NMR Process_NMR Process Spectra (Chemical Shifts, Coupling) H1_NMR->Process_NMR C13_NMR->Process_NMR Compare_NMR Compare to NMR Databases (e.g., SDBS, Literature) Process_NMR->Compare_NMR Structure_Confirm Confirm Connectivity & Isomeric Form Compare_NMR->Structure_Confirm Final_Structure Unambiguous Structure Structure_Confirm->Final_Structure

Caption: Workflow for Furanone structure validation using NMR spectroscopy.

Case Study: Distinguishing 2(5H)-Furanone and 3(2H)-Furanone

These two isomers differ only in the position of the double bond and the carbonyl group, presenting a classic identification challenge.

Technique2(5H)-Furanone (CAS 497-23-4)3(2H)-Furanone (CAS 20825-71-2)Causality of Difference
Structure Double bond is α,β to the carbonyl.Double bond is β,γ to the carbonyl.The position of conjugation and symmetry are different.
EI-MS Key Fragments (m/z): 84 (M+), 55, 29, 26. The fragmentation is often dominated by retro-Diels-Alder type reactions.[9]Key Fragments (m/z): 84 (M+), 56, 28. The fragmentation pattern will differ due to the different bond stabilities.[10][11]Different bond arrangements lead to distinct, though potentially similar, fragmentation pathways.
¹H NMR Signals: ~7.6 ppm (dd, 1H), ~6.2 ppm (dd, 1H), ~4.9 ppm (t, 2H).[12]Signals: ~7.5 ppm (t, 1H), ~6.3 ppm (t, 1H), ~4.4 ppm (t, 2H).The chemical shifts and coupling constants of the vinyl and methylene protons are highly sensitive to their position relative to the carbonyl group.

A NIST library search would likely provide a high match score for the correct isomer based on the subtle differences in fragmentation. However, confirming the proton chemical shifts and coupling constants via ¹H NMR would provide an unambiguous and definitive answer.

Conclusion

The cross-referencing of spectroscopic data with the NIST database is an exceptionally powerful method for the rapid and reliable identification of furanones. The key to scientific integrity, however, lies in a holistic and self-validating approach. By using GC-MS and the NIST library as a primary identification tool and employing NMR spectroscopy for orthogonal validation, researchers can eliminate the ambiguity often associated with isomer identification. Remember that spectral databases are expert tools that augment, not replace, the critical thinking and experience of the analytical scientist.[4] This integrated workflow ensures that your structural assignments are not just probable, but proven.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Furanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Furanones, five-membered heterocyclic compounds, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. Their synthesis has been a subject of intense research, with the choice of catalyst being a critical determinant of reaction efficiency, selectivity, and overall sustainability. This guide provides an in-depth comparison of the efficacy of different catalytic systems for furanone synthesis, offering insights into the mechanistic underpinnings of each approach and providing practical experimental guidance for researchers, scientists, and drug development professionals.

The Central Role of Catalysis in Furanone Synthesis

The strategic construction of the furanone ring often involves the cyclization of acyclic precursors. Catalysts play a crucial role in lowering the activation energy for these transformations, thereby enabling reactions to proceed under milder conditions, with higher yields, and often with enhanced control over stereochemistry. The selection of an appropriate catalyst is paramount and is dictated by the specific synthetic strategy, the nature of the starting materials, and the desired substitution pattern on the furanone core.

This guide will navigate through the diverse landscape of catalytic systems, broadly categorized into homogeneous metal catalysis, heterogeneous catalysis, base-catalyzed synthesis, and the burgeoning field of biocatalysis. We will dissect the strengths and limitations of each, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

Experimental Workflow for Catalyst Evaluation

A systematic approach is essential for the meaningful comparison of catalyst performance. The following workflow outlines a general procedure for evaluating and optimizing a catalytic reaction for furanone synthesis.

Experimental Workflow for Catalyst Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation start Substrate and Reagent Preparation reaction_setup Reaction Setup (Inert atmosphere, solvent, etc.) start->reaction_setup catalyst_prep Catalyst Preparation/Procurement catalyst_prep->reaction_setup parameter_optimization Optimization of Reaction Parameters (Temperature, Time, Concentration) reaction_setup->parameter_optimization workup Reaction Work-up and Product Isolation parameter_optimization->workup characterization Product Characterization (NMR, MS, etc.) workup->characterization catalyst_recycling Catalyst Recyclability Studies (for heterogeneous catalysts) workup->catalyst_recycling quantification Yield and Selectivity Determination (GC, HPLC) characterization->quantification comparison Comparison of Catalyst Performance quantification->comparison catalyst_recycling->comparison

Caption: A generalized workflow for the systematic evaluation of catalyst performance in furanone synthesis.

I. Homogeneous Metal Catalysis: Precision and Versatility

Homogeneous metal catalysts, typically soluble transition metal complexes, offer exceptional control over the reaction environment at a molecular level. This leads to high selectivity and activity, often under mild reaction conditions. Gold, palladium, rhodium, and copper complexes have proven to be particularly effective in catalyzing a variety of transformations leading to furanones.

A. Gold Catalysis: Activating Alkynes with Finesse

Gold catalysts, particularly Au(I) and Au(III) species, exhibit a strong affinity for carbon-carbon triple bonds (alkynes), activating them towards nucleophilic attack. This "alkynophilicity" is the cornerstone of their utility in furanone synthesis, most notably in the cycloisomerization of γ-hydroxyalkynones.

Mechanistic Insight: The catalytic cycle typically begins with the coordination of the gold catalyst to the alkyne moiety of the substrate. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the pendant hydroxyl group. Subsequent protonolysis or demetallation regenerates the active catalyst and releases the furanone product. The choice of ligands on the gold center can significantly influence the catalyst's reactivity and stability.

Gold-Catalyzed Furanone Synthesis Mechanism substrate γ-Hydroxyalkynone activated_complex Gold-Alkyne π-Complex substrate->activated_complex + [Au]⁺ catalyst [Au]⁺ Catalyst cyclization Intramolecular Oxyauration (5-endo-dig or 5-exo-dig) activated_complex->cyclization vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold product Furanone Product vinyl_gold->product + H⁺ protodeauration Protodeauration product->catalyst - [Au]⁺ Catalyst Selection Guide for Furanone Synthesis cluster_criteria Key Considerations cluster_catalysts Catalyst Classes start Desired Furanone Structure and Synthetic Goal high_selectivity High Selectivity (chemo-, regio-, stereoselectivity) start->high_selectivity mild_conditions Mild Reaction Conditions start->mild_conditions sustainability Sustainability (catalyst recycling, green solvents) start->sustainability cost_scalability Cost and Scalability start->cost_scalability homogeneous Homogeneous Metal Catalysts (Au, Pd, Rh, Cu) high_selectivity->homogeneous Excellent control biocatalysts Biocatalysts (Enzymes) high_selectivity->biocatalysts Unparalleled specificity mild_conditions->homogeneous Often applicable mild_conditions->biocatalysts Aqueous, ambient temp. heterogeneous Heterogeneous Catalysts (Zeolites) sustainability->heterogeneous Recyclability sustainability->biocatalysts Green chemistry cost_scalability->heterogeneous Industrial potential base Base Catalysts cost_scalability->base Often inexpensive

A Comparative Guide to the In Vitro Growth Inhibitory Activity of Furanone Analogues Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The furanone scaffold, a five-membered heterocyclic ring, has emerged as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active natural products.[1][2] This guide provides a comparative analysis of the in vitro anticancer activities of various synthetic and natural furanone analogues. We will delve into their differential cytotoxic effects across a panel of human cancer cell lines, elucidate the underlying molecular mechanisms, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Cytotoxicity of Furanone Analogues

The efficacy of furanone derivatives as potential anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values of several representative furanone analogues against various human cancer cell lines, compiled from multiple studies to facilitate a direct comparison of their potency and selectivity.

Furanone Analogue Cancer Cell Line Cell Type IC₅₀ (µM) Key Findings & Reference
Bis-2(5H)-furanone (Compound 4e) C6Glioma12.1Induces S-phase cell cycle arrest; interacts with DNA.
N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) MCF-7Breast14.35Induces G2/M phase arrest and DNA damage.[1]
Furan-based Pyridine Carbohydrazide (Compound 4) MCF-7Breast4.06Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1]
Furan-based N-phenyl triazinone (Compound 7) MCF-7Breast2.96Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1]
5-O-silylated MBA (Compound 3a) HCT-116Colon1.3Showed superior antiproliferative activity compared to the parent compound.[1][3]
Furopyridone (Compound 4c) KYSE150Esophageal0.655 µg/mL (48h)Potent cytotoxicity against esophageal cancer cell lines.[1]
5-alkoxy derivative of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (Compound 12) A549Non-small cell lungNot specified, but selectiveInduces G2 phase cell cycle arrest and caspase-independent cell death.[4]
Furanodienone (FDN) A549Non-small cell lung~100Induces G0/G1 phase cell cycle arrest and apoptosis.[5]
(3-(furan-2-yl)pyrazol-4-yl) chalcone (Compound 7c) A549Non-small cell lung13.86 µg/mLUpregulates apoptotic genes p53 and Bax.

Mechanisms of Action: A Deeper Dive

Furanone derivatives exert their anticancer effects through a variety of molecular mechanisms, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1]

Induction of Apoptosis

A predominant mechanism of furanone-induced cancer cell death is the generation of reactive oxygen species (ROS). This oxidative stress can trigger the intrinsic (mitochondrial) pathway of apoptosis. For instance, certain furanonaphthoquinones have been shown to induce apoptosis by increasing ROS production.[1] This leads to mitochondrial dysfunction, characterized by an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[1] The subsequent release of cytochrome c from the mitochondria activates a cascade of caspases, ultimately leading to programmed cell death.[3]

graph "Furanone-Induced Apoptosis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

"Furanone Analogue" [fillcolor="#4285F4"]; "Cancer Cell" [fillcolor="#EA4335"]; "ROS Production" [fillcolor="#FBBC05"]; "Mitochondrial Stress" [fillcolor="#FBBC05"]; "p53 & Bax (pro-apoptotic) Up" [fillcolor="#34A853"]; "Bcl-2 (anti-apoptotic) Down" [fillcolor="#EA4335"]; "Cytochrome c Release" [fillcolor="#FBBC05"]; "Caspase Activation" [fillcolor="#FBBC05"]; "Apoptosis" [fillcolor="#34A853"];

"Furanone Analogue" -> "Cancer Cell" [label="Enters"]; "Cancer Cell" -> "ROS Production" [label="Induces"]; "ROS Production" -> "Mitochondrial Stress"; "Mitochondrial Stress" -> "p53 & Bax (pro-apoptotic) Up"; "Mitochondrial Stress" -> "Bcl-2 (anti-apoptotic) Down"; "p53 & Bax (pro-apoptotic) Up" -> "Cytochrome c Release"; "Bcl-2 (anti-apoptotic) Down" -> "Cytochrome c Release" [style=dashed]; "Cytochrome c Release" -> "Caspase Activation"; "Caspase Activation" -> "Apoptosis"; }

Furanone-induced apoptosis via the intrinsic mitochondrial pathway.

Cell Cycle Arrest

Many furanone derivatives have demonstrated the ability to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, thereby preventing them from dividing and propagating.[1]

  • G2/M Phase Arrest: Certain furan-based carbohydrazide and triazinone derivatives have been shown to cause cell cycle arrest at the G2/M checkpoint.[1] This is often a response to cellular damage, particularly DNA damage, which prevents the cell from entering mitosis.

  • S-Phase Arrest: Bis-2(5H)-furanone derivatives have been observed to arrest the cell cycle in the S-phase, which is the DNA replication phase.[1]

  • G0/G1 Phase Arrest: Furanodienone has been shown to induce a dose-dependent accumulation of non-small cell lung cancer cells (A549) in the G0/G1 phase of the cell cycle.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the in vitro growth inhibitory activity of furanone analogues.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the furanone analogue and incubate for a desired period (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of a 5 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[6] The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration.

graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

A [label="Seed Cells in 96-well Plate", fillcolor="#4285F4"]; B [label="Incubate for 24h", fillcolor="#4285F4"]; C [label="Treat with Furanone Analogues", fillcolor="#FBBC05"]; D [label="Incubate for 24-72h", fillcolor="#FBBC05"]; E [label="Add MTT Reagent", fillcolor="#34A853"]; F [label="Incubate for 1.5-4h", fillcolor="#34A853"]; G [label="Add Solubilization Solution", fillcolor="#EA4335"]; H [label="Measure Absorbance", fillcolor="#EA4335"]; I [label="Calculate % Viability & IC50", fillcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is used to differentiate between healthy, apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the furanone analogue for the desired time.[9]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[9]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) and centrifuge.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately.[9] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

Furanone analogues represent a promising class of compounds with significant in vitro growth inhibitory activity against a range of cancer cell lines. Their multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them attractive candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of novel furanone derivatives as potential anticancer therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. This guide provides a comprehensive framework for the proper management and disposal of (S)-(-)-5-Hydroxymethyl-2(5H)-furanone (CAS No. 78508-96-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical handling.

Hazard Assessment and Chemical Profile

Understanding the inherent properties of a chemical is the foundation of its safe management. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it requires careful handling consistent with good laboratory practice[1]. It is a combustible solid with a flash point of approximately 113 °C (235.4 °F). Notably, one supplier designates it with a Water Hazard Class (WGK) of 3, indicating a substance severely hazardous to water, which strictly prohibits its release into the environment.

The primary operational risks involve dust inhalation during the handling of the solid form and potential environmental contamination if disposed of improperly. Therefore, all procedures must be designed to mitigate these risks.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource(s)
CAS Number 78508-96-0[1]
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
Appearance White to pale yellow solid[2]
Melting Point 41-43 °C
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature 2-8°C, in a dry, well-ventilated place[1]
OSHA Hazard Class Not considered hazardous[1]
Water Hazard Class (WGK) 3 (Severely hazardous to water)
Personal Protective Equipment (PPE)

While not formally classified as hazardous, a conservative approach to safety is always warranted. The causality behind PPE selection is risk mitigation. When handling this compound, especially during disposal operations where the potential for exposure is higher, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[1].

  • Hand Protection: Use suitable, chemically resistant gloves to prevent skin contact.

  • Body Protection: A standard lab coat or long-sleeved protective clothing should be worn[1].

  • Respiratory Protection: In situations where dust may be generated, such as during a spill cleanup or transfer of the solid, a NIOSH-approved N95 respirator or equivalent is recommended to prevent inhalation.

Standard Disposal Protocol for Unused Material and Contaminated Waste

The guiding principle for chemical disposal is cradle-to-grave responsibility, as mandated by the Resource Conservation and Recovery Act (RCRA)[3]. This means waste must be managed safely from generation to final disposal. Never discharge this compound or its solutions into sewers or waterways[4][5].

Step 1: Waste Segregation and Collection Collect all waste materials—including residual solid chemical, contaminated pipette tips, gloves, and weighing papers—into a designated and compatible chemical waste container[4][6]. The container must be made of a stable material, kept closed, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound"[7].

Step 2: Container Management Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from heat and sources of ignition, as the material is combustible[6]. Ensure the container is compatible with other wastes if co-mingling, though dedicated waste streams are preferable to prevent unforeseen reactions[8].

Step 3: Professional Disposal Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[4]. These professionals are equipped to handle and transport chemical waste in accordance with Department of Transportation (DOT) and EPA regulations[3][9].

Step 4: Decontamination of Empty Containers Do not reuse empty containers that held the chemical[4]. They should be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on the subsequent use or disposal of the rinsate). The rinsate must be collected and disposed of as hazardous chemical waste along with the primary material[4].

Emergency Procedures: Spill Management

Accidental spills require immediate and methodical action to prevent exposure and environmental release.

Protocol for a Small Laboratory Spill:

  • Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated[4][5].

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains[4].

  • Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container[1]. If the material is in a solution, cover it with an inert absorbent material like vermiculite, sand, or clay[4].

  • Final Decontamination: Once the bulk of the material is collected, decontaminate the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste[4].

Protocol for a Large Spill:

  • Evacuate: Immediately evacuate personnel from the affected area, staying upwind of the spill[4].

  • Secure the Area: Prevent entry and remove all sources of ignition[5].

  • Notify Authorities: Contact your institution's EHS department and, if necessary, local emergency services immediately[4]. Do not attempt to clean up a large spill without specialized training and equipment.

Advanced Protocol: Chemical Inactivation via Alkaline Hydrolysis

For aqueous waste solutions containing this compound, chemical inactivation can be an effective pre-treatment step to break the lactone ring, rendering the molecule less environmentally persistent. This method is based on established protocols for similar lactone-containing compounds[10][11].

Causality: This protocol utilizes a high pH environment (alkaline hydrolysis) to cleave the ester bond within the furanone's lactone ring. This process converts the cyclic ester into a linear carboxylate salt and an alcohol, which are generally more amenable to further breakdown.

Experimental Protocol:

  • Preparation: In a suitable, ventilated chemical fume hood, place the aqueous waste solution containing the furanone into a chemically resistant container (e.g., HDPE or borosilicate glass).

  • Alkaline Addition: While stirring the solution, slowly add a 10 M stock solution of sodium hydroxide (NaOH) to achieve a final concentration of 1 M NaOH[11].

  • Incubation: Gently mix the solution and allow it to incubate at room temperature for a minimum of 24 hours to ensure complete hydrolysis[10].

  • Neutralization: After incubation, carefully neutralize the solution by slowly adding an acid, such as hydrochloric acid (HCl), until the pH reaches a neutral range (pH 6.0-8.0). Verify the pH using a calibrated pH meter or pH test strips[10].

  • Final Disposal: Even after inactivation, the neutralized solution must be collected and disposed of as chemical waste through your institution's EHS office, as it now contains salts and the degraded parent compound[4][10].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid spill_waste Spill Residue (Absorbent material) waste_type->spill_waste Spill aqueous_waste Aqueous Waste waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid spill_waste->collect_solid inactivation_q Perform Chemical Inactivation? aqueous_waste->inactivation_q ehs_pickup Arrange for Pickup by EHS or Licensed Contractor collect_solid->ehs_pickup inactivation_q->collect_solid No inactivation_proc Alkaline Hydrolysis Protocol (See Section 5) inactivation_q->inactivation_proc Yes neutralize Neutralize Solution to pH 6-8 inactivation_proc->neutralize collect_liquid Collect Neutralized Solution in Labeled Waste Container neutralize->collect_liquid collect_liquid->ehs_pickup final_disposal Final Disposal at Approved Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven guidance for handling (S)-(-)-5-Hydroxymethyl-2(5H)-furanone (CAS No. 78508-96-0). While this versatile chiral building block, used in the synthesis of bioactive compounds and as a flavor component, is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a robust safety protocol is non-negotiable.[1][2] This document moves beyond mere compliance, embedding a culture of safety that protects you, your research, and your colleagues.

Hazard Profile Analysis: The "Why" Behind the Precautions

Understanding the inherent properties of a substance is the foundation of safe handling. This compound is a white, low-melting-point solid (39-43°C) that is classified as a combustible solid.[1][3][4] Although it lacks a formal GHS hazard classification, its physical state and potential for dust formation are the primary drivers for our PPE recommendations.[1]

The core principle is risk mitigation through exposure prevention. The primary routes of potential exposure are:

  • Inhalation: As a fine powder, the compound can become airborne during weighing and transfer, leading to inadvertent inhalation.[3]

  • Dermal Contact: Direct skin contact with any laboratory chemical should always be avoided to prevent potential, uncharacterized irritation or absorption.[1][5]

  • Ocular Contact: Airborne dust can easily contact the eyes, causing mechanical irritation.[1]

Therefore, our safety strategy is not based on severe toxicity, but on the principles of Good Laboratory Practice (GLP) and the physical nature of the compound.

Essential PPE for Safe Handling

The following PPE is mandatory for all personnel handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

Property Data Source
CAS Number 78508-96-0[1][3][4]
Molecular Formula C₅H₆O₃[2][3]
Appearance White to pale yellow solid[1][2]
Melting Point 39 - 43 °C / 102.2 - 109.4 °F[1][4]
Flash Point > 110 °C / > 230 °F[1][3][6]
OSHA HCS (2012) Not considered hazardous[1]
Storage Temperature 2 - 8 °C, Protect from moisture[1][4]
Eye and Face Protection
  • Requirement: Wear protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Causality: This is the most critical line of defense against airborne particles during handling. Goggles provide a seal around the eyes, offering superior protection against dust compared to standard safety glasses.

Hand Protection
  • Requirement: Wear chemical-resistant nitrile gloves.

  • Causality: Gloves prevent direct dermal contact.[1][3][4] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[5]

Body Protection
  • Requirement: A standard, long-sleeved laboratory coat.

  • Causality: A lab coat protects your personal clothing from contamination and your skin from incidental contact.[7]

Respiratory Protection
  • Requirement: A NIOSH-approved N95 dust mask is recommended when handling the solid powder, especially during weighing or transfers where dust generation is likely.[3][4]

  • Causality: While no respiratory protection is required under normal use conditions with adequate ventilation, the N95 mask provides a necessary precaution against inhaling fine particulates.[1] This aligns with the general advice to "avoid dust formation."[1]

Operational and Disposal Plans

A self-validating safety protocol extends from the moment a chemical enters the lab to its final disposal.

Handling and Workflow Protocol
  • Preparation: Before handling, ensure the designated area (preferably a chemical fume hood or a well-ventilated space) is clean and uncluttered.[7][8] Confirm that an eyewash station and safety shower are accessible.[9]

  • Donning PPE: Put on your lab coat, followed by safety goggles. Don your N95 mask, ensuring a proper seal. Finally, don your nitrile gloves.

  • Weighing and Transfer: Conduct all operations that may generate dust, such as weighing, inside a chemical fume hood or on a bench with localized exhaust ventilation. Use non-sparking tools.[8]

  • Post-Handling: After use, securely close the container and store it at the recommended 2-8°C in a dry place.[1][4]

  • Doffing PPE: Remove gloves first, followed by the lab coat. Remove goggles and mask outside the immediate work area. Wash hands thoroughly with soap and water.[5]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_hygiene Final Step Don1 1. Lab Coat Don2 2. Goggles / Mask Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Mask Doff2->Doff3 Wash Wash Hands Doff3->Wash

Caption: Standard PPE Donning and Doffing Workflow.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[1]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Get medical attention.[1]

  • Inhalation: Remove to fresh air. Get medical attention if any symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

  • Spills: For small spills of the solid, sweep up and place into a suitable, labeled container for disposal. Avoid generating dust.[10] Ensure adequate ventilation.

Spill_Response start Spill Occurs assess Assess Spill Size (Small vs. Large) start->assess small_spill Small Spill (Solid Powder) assess->small_spill Small large_spill Large Spill / Solution assess->large_spill Large ppe Ensure Full PPE is Worn small_spill->ppe evacuate Evacuate Area & Contact EH&S large_spill->evacuate sweep Gently Sweep Solid into Labeled Container ppe->sweep decontaminate Decontaminate Area sweep->decontaminate absorb Contain & Absorb with Inert Material dispose Dispose of Waste via Institutional Protocol decontaminate->dispose

Caption: Decision Tree for Spill Response Protocol.

Disposal Plan

Responsible disposal is a critical component of the chemical lifecycle.

  • Waste Collection: Collect waste material and contaminated items (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Disposal: Do not dispose of with household garbage or allow it to reach any sewage system.[11] All disposal must be conducted in accordance with local, regional, and national environmental regulations through a licensed chemical disposal service.[11][12]

By adhering to these protocols, you build a self-validating system of safety that ensures the integrity of your research and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone
Reactant of Route 2
(S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.